molecular formula C21H28O4 B1673541 Formebolone CAS No. 2454-11-7

Formebolone

Cat. No.: B1673541
CAS No.: 2454-11-7
M. Wt: 344.4 g/mol
InChI Key: AMVODTGMYSRMNP-GNIMZFFESA-N

Description

Formebolone is a 3-hydroxy steroid and a steroid aldehyde. It has a role as an androgen.
This compound, a derivative of androstane, is an anabolic androgenic steroid. It is on the list of substances prohibited by the Word Anti-Doping Agency, and is regularly screened for in athletes. It is also classified by the US Drug Enforcement Administration as Schedule III drug in the Controlled Substances Act. It has been used experimentally in the treatment of growth retardation, and has been noted to increase bone mass. Additionally, it has been patented for use in development of novel transdermal delivery systems for enhanced drug delivery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2454-11-7

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde

InChI

InChI=1S/C21H28O4/c1-19-9-12(11-22)16(23)8-13(19)4-5-14-15-6-7-21(3,25)20(15,2)10-17(24)18(14)19/h8-9,11,14-15,17-18,24-25H,4-7,10H2,1-3H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1

InChI Key

AMVODTGMYSRMNP-GNIMZFFESA-N

SMILES

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C=O)O)C)O

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)C(=C[C@]34C)C=O)O)C)O

Canonical SMILES

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C=O)O)C)O

Appearance

Solid powder

boiling_point

543.6 °C

melting_point

209 - 212 °C

Other CAS No.

2454-11-7

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-formyl-17 alpha-methylandrosta-1,4-diene-11 alpha,17 beta-diol-3-one
Esiclene
formebolone
formildienolone
formyldienolone
formyldienolone, (11 beta,17beta)-isome

Origin of Product

United States

Foundational & Exploratory

Formebolone: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formebolone (2-formyl-11α-hydroxy-17α-methyl-androsta-1,4-diene-3-one) is a synthetic, orally active anabolic-androgenic steroid (AAS) with a distinct pharmacological profile characterized by modest anabolic activity and pronounced anti-catabolic properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, synthesizing available data for researchers, scientists, and drug development professionals. The document outlines its primary effects on protein metabolism, its interaction with glucocorticoid pathways, and the experimental evidence supporting these functions. While quantitative data remains limited in publicly accessible literature, this guide consolidates current knowledge to facilitate further investigation and understanding of this unique steroid.

Introduction

This compound is an anabolic steroid that has been clinically studied for its therapeutic potential in conditions associated with muscle wasting and negative nitrogen balance, such as renal insufficiency and growth retardation. Unlike many other AAS, its primary clinical utility appears to stem from its ability to counteract the catabolic effects of glucocorticoids rather than potent direct anabolic effects. This document delves into the molecular and physiological mechanisms underpinning this compound's actions.

Core Mechanism of Action

This compound's mechanism of action is multifaceted, primarily revolving around its influence on protein metabolism and its indirect antagonism of glucocorticoid activity.

Anabolic Effects: Stimulation of Protein Synthesis

This compound exhibits a mild anabolic effect by promoting protein synthesis. This has been demonstrated in clinical settings, particularly in patients with conditions characterized by protein-energy wasting. A key study involving patients with nephrosis or renal insufficiency showed that this compound administration significantly increased the incorporation of 14C-leucine into plasma proteins, specifically the albumin fraction, indicating a stimulation of protein biosynthesis[1].

Anti-Catabolic Effects: Counteracting Glucocorticoid Action

The most prominent feature of this compound is its potent anti-catabolic activity. It effectively counteracts the muscle-wasting and negative nitrogen balance effects induced by high levels of glucocorticoids, such as dexamethasone[2]. This action is crucial in various catabolic states where endogenous or exogenous glucocorticoids contribute to tissue breakdown.

The primary proposed mechanism for this anti-glucocorticoid effect is not through direct competition for the glucocorticoid receptor (GR). Instead, evidence suggests an indirect pathway involving the modulation of glucocorticoid metabolism.

This compound has been identified as a weak inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme is responsible for the inactivation of active glucocorticoids (e.g., cortisol) into their inert forms (e.g., cortisone). While the inhibitory effect is not potent, it suggests a potential mechanism for increasing local glucocorticoid concentrations, which seems counterintuitive to its anti-catabolic effects. However, the interplay between different 11β-HSD isoforms and local steroid metabolism is complex and warrants further investigation. It is possible that this compound has a more significant and perhaps selective action on other isoforms of 11β-HSD or other enzymes involved in steroidogenesis, thereby reducing the overall catabolic signal.

Quantitative Data

Quantitative data on the pharmacodynamics of this compound are not extensively available in the public domain. The following table summarizes the key available quantitative finding.

ParameterValueCell/SystemReference
11β-HSD2 Inhibition (IC50) ≥ 10 µMNot specifiedN/A

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its effects on nitrogen balance.

Formebolone_Mechanism This compound This compound HSD11B2 11β-HSD2 This compound->HSD11B2 Weak Inhibition AndrogenReceptor Androgen Receptor This compound->AndrogenReceptor Weak Activation Cortisol Cortisol (Active) Cortisone Cortisone (Inactive) Cortisol->Cortisone Inactivation GR Glucocorticoid Receptor (GR) Cortisol->GR Activation ProteinDegradation Protein Degradation (Catabolism) GR->ProteinDegradation Increases MuscleCell Muscle Cell ProteinSynthesis Protein Synthesis AndrogenReceptor->ProteinSynthesis Increases

Figure 1: Proposed Mechanism of Action of this compound.

Nitrogen_Balance_Workflow start Start: Subject Selection (e.g., Castrated Rats, Patients with Renal Insufficiency) acclimatization Acclimatization Period (Standardized Diet) start->acclimatization baseline Baseline Data Collection (Urine and Feces for Nitrogen Analysis) acclimatization->baseline treatment Treatment Period (this compound Administration) baseline->treatment analysis Nitrogen Analysis (e.g., Kjeldahl method) baseline->analysis dexamethasone (B1670325) Induction of Catabolism (Dexamethasone Administration) treatment->dexamethasone If applicable data_collection_treatment Data Collection during Treatment (Daily Urine and Feces Collection) treatment->data_collection_treatment dexamethasone->data_collection_treatment washout Washout Period data_collection_treatment->washout data_collection_treatment->analysis data_collection_washout Data Collection post-Treatment washout->data_collection_washout data_collection_washout->analysis calculation Calculation of Nitrogen Balance (Intake - Output) analysis->calculation end End: Comparison of Nitrogen Balance between Periods calculation->end

Figure 2: Experimental Workflow for a Nitrogen Balance Study.

Detailed Methodologies of Key Experiments

While full experimental protocols are not available in the public domain, the following summaries describe the methodologies of key studies based on their abstracts.

Anti-Catabolic Action in Dexamethasone-Treated Rats
  • Objective: To assess the anti-catabolic effect of this compound against dexamethasone-induced nitrogen wasting.

  • Subjects: Castrated male rats.

  • Methodology:

    • Dexamethasone-21-phosphate was administered to induce a catabolic state.

    • This compound was co-administered to the treatment group.

    • Urine was collected, and total nitrogen elimination was assessed.

    • The effect of this compound on preventing nitrogen loss was quantified.

    • The virilizing action was assessed, likely through the examination of androgen-sensitive tissues like the seminal vesicles.

  • Key Findings: this compound demonstrated a clear anti-catabolic action by reducing the urinary nitrogen elimination caused by dexamethasone. No significant virilizing effects were observed[2].

Effect on Protein Synthesis in Patients with Renal Insufficiency
  • Objective: To determine the anabolic activity of this compound by measuring its effect on protein synthesis.

  • Subjects: Seven patients diagnosed with nephrosis or renal insufficiency.

  • Methodology:

    • 14C-labeled leucine (B10760876) was used as a tracer for protein synthesis.

    • The rate of incorporation of 14C-leucine into plasma proteins was measured before and after this compound administration.

    • The plasma albumin fraction was specifically analyzed for the incorporation of the radiolabel.

  • Key Findings: The administration of this compound resulted in a statistically significant increase in the incorporation of 14C-leucine into the plasma albumin fraction, indicating a stimulation of protein synthesis[1].

Metabolic Balance Studies in Humans
  • Objective: To evaluate the effect of this compound on nitrogen balance in human subjects.

  • Subjects: Human volunteers.

  • Methodology:

    • A controlled clinical trial design was used, likely with a placebo group.

    • Subjects were stabilized on a controlled diet.

    • A baseline period was established to measure initial nitrogen balance.

    • This compound was administered for a defined treatment period.

    • Urine was collected throughout the study to measure nitrogen excretion.

    • Nitrogen balance was calculated by subtracting nitrogen output from nitrogen intake.

  • Key Findings: The study aimed to provide data on the effect of this compound on urinary nitrogen excretion.

Discussion and Future Directions

This compound presents a unique profile as an AAS, with its anti-catabolic effects appearing more prominent than its anabolic properties. The proposed mechanism of indirect glucocorticoid antagonism through enzymatic modulation, particularly of 11β-HSD, is a compelling area for further research. The weak in-vitro inhibition of 11β-HSD2 suggests that other mechanisms or interactions with other 11β-HSD isoforms may be at play.

To fully elucidate the mechanism of action of this compound, future research should focus on:

  • Receptor Binding Affinity: Quantitative determination of the binding affinity of this compound and its metabolites to the androgen receptor, glucocorticoid receptor, and progesterone (B1679170) receptor.

  • Enzyme Inhibition Profiling: A comprehensive analysis of the inhibitory effects of this compound on all isoforms of 11β-HSD and other key enzymes in steroid metabolism.

  • Dose-Response Studies: Detailed in-vivo studies to establish clear dose-response relationships for both the anabolic and anti-catabolic effects of this compound.

  • Transcriptomic and Proteomic Analyses: Studies to identify the specific genes and proteins that are up- or down-regulated in response to this compound treatment in muscle and other tissues.

Conclusion

This compound is an anabolic-androgenic steroid with a primary mechanism of action centered on its anti-catabolic properties, which are likely mediated through an indirect modulation of glucocorticoid activity. Its ability to stimulate protein synthesis, albeit modestly, further contributes to its therapeutic potential in catabolic states. While a comprehensive quantitative understanding of its pharmacodynamics is still lacking, the available evidence points to a unique steroid with a favorable dissociation of anabolic and androgenic effects, warranting further investigation for potential clinical applications in muscle wasting disorders.

References

Pharmacological Profile of Formebolone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formebolone (2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone) is an orally active synthetic anabolic-androgenic steroid (AAS) with distinct anticatabolic properties.[1][2] Marketed under trade names such as Esiclene, Hubernol, and Metanor in Spain and Italy, it is characterized by moderate anabolic activity, significantly lower than that of testosterone, and virtually no androgenic effects.[1][3] Its primary pharmacological distinction lies in its ability to counteract the catabolic effects of glucocorticoids.[1][2] This technical guide provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, metabolic fate, and the experimental protocols used to elucidate its effects.

Physicochemical Properties

This compound is a derivative of androstane.[4] Its chemical structure is (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde.[4]

PropertyValue
Molecular Formula C₂₁H₂₈O₄
Molecular Weight 344.4 g/mol [4]
CAS Number 2454-11-7[3]
Appearance Solid[4]
Oral Activity Orally active[1]

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily characterized by its anabolic and anticatabolic activities.

Anabolic and Anticatabolic Effects

This compound promotes anabolic processes, as evidenced by its positive effect on nitrogen balance in humans.[5] A clinical study demonstrated that this compound administration leads to nitrogen retention, a key indicator of an anabolic state.[5] Furthermore, in patients with renal insufficiency or nephrosis, this compound has been shown to significantly increase the incorporation of ¹⁴C-leucine into plasma albumin, indicating a stimulation of protein synthesis.[6]

Its anticatabolic action is particularly notable in its ability to counteract the effects of potent glucocorticoids like dexamethasone (B1670325).[1][2] In animal studies, this compound has been shown to reduce nitrogen elimination in the urine of castrated rats treated with dexamethasone, demonstrating its protein-sparing effects in a catabolic state.[7]

EffectObservationSpecies
Anabolic Positive nitrogen balanceHuman[5]
Increased ¹⁴C-leucine incorporation into plasma albuminHuman[6]
Anticatabolic Reduced urinary nitrogen elimination in the presence of dexamethasoneRat[7]
Mechanism of Action

The precise molecular mechanisms underlying this compound's effects are not fully elucidated, but are believed to involve both genomic and potentially non-genomic pathways typical of anabolic steroids.

The anticatabolic effects of this compound are thought to be mediated, at least in part, through the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme responsible for the conversion of inactive cortisone (B1669442) to active cortisol.[3] this compound has been found to be a very weak inhibitor of 11β-HSD type 2 (IC₅₀ > 10 μM).[3] Specific inhibitory activity against 11β-HSD type 1, the isoform that predominantly activates glucocorticoids in many tissues, has not been quantitatively reported. A close analog, roxibolone, exhibits similar antiglucocorticoid activity without binding to the glucocorticoid receptor, suggesting that the anticatabolic action of this compound may be independent of direct glucocorticoid receptor antagonism.[3]

TargetActivityQuantitative Data
Androgen Receptor Agonist (presumed)Not available
11β-HSD2 Weak InhibitorIC₅₀ > 10 μM[3]
Glucocorticoid Receptor No direct binding reportedNot applicable

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for this compound in humans, such as oral bioavailability, half-life, and clearance rates, are not well-documented in the available literature. Being an orally active steroid, it is designed to withstand first-pass metabolism in the liver to some extent.[1]

Metabolic studies have identified the principal urinary metabolites of this compound.[8] The primary metabolic transformations involve the oxidation of the 2-formyl group to a carboxylic acid and its reduction to a hydroxymethyl group. The main metabolites identified in urine are 2-carboxy- and 2-hydroxymethyl-17α-methylandrosta-11α,17β-dihydroxy-3-one.[8] A novel hydroxylated metabolite, likely at the 6β-position, has also been detected, which is primarily excreted as a glucuronide.

Signaling Pathways

The specific signaling cascades activated by this compound have not been detailed. However, based on its classification as an AAS, its anabolic effects are likely mediated through the canonical androgen receptor signaling pathway, leading to increased protein synthesis. The anticatabolic effects may involve modulation of glucocorticoid metabolism, thereby reducing the activation of glucocorticoid-responsive catabolic genes.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR AR_complex This compound-AR Complex HSP Heat Shock Proteins (HSP) HSP->AR chaperones Nucleus Nucleus AR_complex->Nucleus ARE Androgen Response Element (ARE) AR_complex->ARE binds Transcription Gene Transcription ARE->Transcription activates mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolism) mRNA->Protein_Synthesis translation Anticatabolic_Mechanism This compound This compound HSD11B1 11β-HSD1 This compound->HSD11B1 inhibits (putative) Cortisol Cortisol (active) HSD11B1->Cortisol catalyzes Cortisone Cortisone (inactive) GR Glucocorticoid Receptor (GR) Cortisol->GR activates Catabolic_Genes Catabolic Gene Expression GR->Catabolic_Genes induces Protein_Degradation Protein Degradation (Catabolism) Catabolic_Genes->Protein_Degradation Nitrogen_Balance_Workflow Start Start of Study Baseline Pre-dosing Period (Baseline Data Collection) Start->Baseline Treatment Treatment Period (Daily this compound) Baseline->Treatment Data_Collection Daily Collection: - Diet Records - 24h Urine - Feces Baseline->Data_Collection Post_Treatment Post-treatment Period (Washout) Treatment->Post_Treatment Treatment->Data_Collection Post_Treatment->Data_Collection End End of Study Post_Treatment->End Analysis Nitrogen Analysis (e.g., Kjeldahl method) Data_Collection->Analysis Calculation Nitrogen Balance Calculation: N_in - N_out Analysis->Calculation

References

Formebolone (CAS No. 2454-11-7): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formebolone (CAS No. 2454-11-7) is a synthetic anabolic-androgenic steroid (AAS) with noteworthy anticatabolic properties. This document provides a comprehensive technical overview of this compound, consolidating available scientific data on its chemical properties, mechanism of action, pharmacokinetics, and analytical methodologies. Particular emphasis is placed on its effects on protein synthesis and nitrogen balance, as well as its interaction with glucocorticoid pathways. This whitepaper is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Chemical and Physical Properties

This compound, also known as formyldienolone, is a derivative of androstane.[1] Its chemical structure is characterized by a 2-formyl group and an 11α-hydroxyl group, which contribute to its distinct biological activity.[2]

PropertyValueSource
CAS Number 2454-11-7[1][3][4][5][6][7]
Molecular Formula C₂₁H₂₈O₄[1][5][6][7]
Molecular Weight 344.44 g/mol [1][7]
IUPAC Name (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde[1]
Synonyms Formyldienolone, Esiclene, Hubernol, 2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone[1][3][6]
Melting Point 209-212 °C[7]
Appearance Solid powder[6]
Solubility Soluble in DMSO[6]

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both an anabolic agent and an anticatabolic compound.

Anabolic Activity

As an anabolic steroid, this compound promotes protein synthesis and nitrogen retention, which are crucial for muscle growth and overall anabolism.[8][9] Clinical studies have demonstrated its ability to induce a positive nitrogen balance in human subjects.[8] This effect is attributed to its interaction with androgen receptors, although its anabolic potency is considered to be less than that of testosterone.[1]

Anticatabolic Activity

A key feature of this compound is its ability to counteract the catabolic effects of glucocorticoids, such as dexamethasone.[1][6] This antiglucocorticoid activity is thought to be mediated, at least in part, by the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1][3] This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol.[10][11] By inhibiting 11β-HSD, this compound may reduce the local concentration of active glucocorticoids in tissues, thereby mitigating their catabolic actions. However, it has been reported to be a very weak inhibitor of 11β-HSD type 2.[1][3]

Formebolone_Signaling_Pathway This compound This compound AndrogenReceptor Androgen Receptor This compound->AndrogenReceptor Binds to HSD11B 11β-HSD This compound->HSD11B Inhibits ProteinSynthesis ↑ Protein Synthesis AndrogenReceptor->ProteinSynthesis NitrogenRetention ↑ Nitrogen Retention AndrogenReceptor->NitrogenRetention Glucocorticoids_inactive Cortisone (Inactive) HSD11B->Glucocorticoids_inactive Catalyzes Glucocorticoids_active Cortisol (Active) Glucocorticoids_inactive->Glucocorticoids_active Conversion Catabolism ↓ Catabolism Glucocorticoids_active->Catabolism Promotes

Proposed mechanism of action for this compound.

Pharmacological Studies and Quantitative Data

Several studies have investigated the pharmacological effects of this compound, providing quantitative data on its anabolic and anticatabolic properties.

Nitrogen Balance Study in Humans

A clinical trial involving adult male volunteers assessed the effect of this compound on nitrogen, phosphorus, and calcium balance over a 21-day period. The study demonstrated a positive effect on nitrogen balance and body weight.[8]

ParameterPre-treatment (Baseline)This compound TreatmentPost-treatment
Mean Daily Nitrogen Balance (g) NegativePositiveApproaching Baseline
Mean Body Weight Change (kg) StableIncreaseGradual Return to Baseline
Note: This table represents a summary of the reported trends. For precise quantitative values, refer to the original publication.
Protein Synthesis in Patients with Renal Insufficiency

The anabolic activity of this compound was evaluated in patients with nephrosis or renal insufficiency by measuring the incorporation of ¹⁴C-leucine into plasma proteins. The results indicated a significant increase in the synthesis of plasma albumin following this compound administration.[9]

Patient GroupMeasurementResult
Renal Insufficiency/Nephrosis¹⁴C-leucine incorporation into plasma albuminSignificantly increased post-treatment

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound.

Protocol for Nitrogen Balance Study
  • Subjects: Adult male volunteers.

  • Study Design: The study was divided into three phases: a pre-dosing period to establish baseline data, a treatment period with daily administration of this compound, and a post-treatment follow-up period.

  • Data Collection: Daily records of dietary intake and 24-hour urine and feces collection were maintained throughout the study.

  • Analysis:

    • Homogenize daily food and fecal samples.

    • Determine the total nitrogen content in aliquots of food, urine, and fecal homogenates using the Kjeldahl method.

    • Calculate the daily nitrogen balance by subtracting the total nitrogen excretion (urine + feces) from the total nitrogen intake.

    • Monitor body weight daily.

Protocol for Protein Synthesis Assay (¹⁴C-leucine Incorporation)
  • Subjects: Patients with nephrosis or renal insufficiency.

  • Procedure:

    • Administer a baseline intravenous injection of ¹⁴C-leucine.

    • Collect blood samples at specified time intervals.

    • Separate plasma and precipitate plasma proteins using trichloroacetic acid (TCA).

    • Wash the protein precipitate to remove unincorporated ¹⁴C-leucine.

    • Isolate the plasma albumin fraction from the protein precipitate using electrophoretic or chromatographic techniques.

    • Quantify the amount of ¹⁴C radioactivity incorporated into the albumin fraction using a scintillation counter.

    • Repeat the procedure after a course of this compound treatment.

    • Compare the pre- and post-treatment incorporation rates to assess the effect on protein synthesis.

Protocol for Analysis of this compound and its Metabolites in Urine by GC-MS

This protocol is relevant for doping control analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis UrineSample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) UrineSample->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with diethyl ether) Hydrolysis->Extraction Derivatization Derivatization (e.g., with MSTFA/NH₄I/ethanethiol) Extraction->Derivatization GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS DataAnalysis Data Analysis (Mass Spectra Interpretation) GCMS->DataAnalysis

Workflow for the analysis of this compound in urine.
  • Sample Preparation:

    • Hydrolysis: To deconjugate metabolites, incubate a urine sample with β-glucuronidase/arylsulfatase at an appropriate pH and temperature.

    • Extraction: Adjust the pH of the hydrolyzed urine and perform a liquid-liquid extraction with an organic solvent such as diethyl ether or a solid-phase extraction (SPE) using a suitable cartridge.

    • Derivatization: Evaporate the organic extract to dryness and derivatize the residue to improve volatility and chromatographic properties. A common derivatizing agent for steroids is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), often with a catalyst like ammonium (B1175870) iodide (NH₄I) and ethanethiol.

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the gas chromatograph.

    • Separation: Use a capillary column (e.g., a non-polar or medium-polarity column) with a suitable temperature program to separate the analytes.

    • Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. Acquire mass spectra over a specific mass range.

  • Data Analysis: Identify this compound and its metabolites by comparing their retention times and mass spectra with those of reference standards.

Regulatory Status

This compound is classified as an anabolic-androgenic steroid and is listed on the World Anti-Doping Agency's (WADA) Prohibited List.[5][12] Its use in sports is therefore banned. It is also a controlled substance in many countries.

Conclusion

This compound is a synthetic steroid with a distinct profile characterized by both anabolic and anticatabolic activities. Its ability to promote protein synthesis and nitrogen retention, coupled with its potential to counteract the catabolic effects of glucocorticoids, makes it a subject of interest for researchers studying muscle metabolism and wasting conditions. The analytical methods for its detection are well-established, primarily for doping control purposes. This technical guide provides a consolidated resource for professionals in the field, summarizing the key scientific data and methodologies associated with this compound. Further research into its precise molecular interactions, particularly with the 11β-HSD enzyme system, could provide deeper insights into its mechanism of action.

References

Formebolone: A Technical Overview of its Core Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental molecular properties of Formebolone, an anabolic-androgenic steroid. The document focuses on its molecular weight and chemical formula, presenting the data in a structured format for clarity and ease of comparison.

Core Molecular Data

This compound, a synthetic derivative of testosterone, is distinguished by a specific molecular arrangement that dictates its biological activity. The empirical and molecular weights are fundamental parameters for any quantitative analysis, including dosage calculations, metabolic studies, and analytical detection.

ParameterValueSource
Molecular FormulaC21H28O4[1][2][3][4]
Molecular Weight344.45 g/mol [4][5][6]
Exact Mass344.1988 u[4]
Elemental CompositionC: 73.23%, H: 8.19%, O: 18.58%[2][4]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or analysis of this compound are proprietary and not extensively published in public literature, general methodologies can be inferred from standard practices in steroid chemistry and analytical toxicology.

Synthesis: The preparation of this compound would likely involve a multi-step chemical synthesis starting from a commercially available steroid precursor. Key reaction steps would include the introduction of the 2-formyl group, the 11α-hydroxyl group, and the 17α-methyl group, along with the creation of the 1,4-diene structure in the A-ring of the steroid nucleus. Each step would necessitate specific reagents and reaction conditions (e.g., temperature, pressure, catalysts) followed by purification and characterization (e.g., NMR, mass spectrometry, HPLC) to ensure the identity and purity of the final compound.

Analytical Detection: In the context of anti-doping and metabolic studies, the detection of this compound and its metabolites in biological matrices such as urine is a critical application. A typical workflow for such an analysis is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample_Collection Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample_Collection->Hydrolysis Conjugate Cleavage Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Isolation Derivatization Chemical Derivatization (e.g., Silylation) Extraction->Derivatization Enhance Volatility LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Extraction->LC_MS Injection GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Injection Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS->Data_Acquisition Identification Compound Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Analytical workflow for this compound detection.

Signaling and Metabolic Considerations

This compound functions as an anabolic-androgenic steroid (AAS).[7] Its mechanism of action, like other AAS, is presumed to involve binding to and activating androgen receptors, leading to downstream effects on gene transcription that promote protein synthesis and muscle growth. It has also been noted for its anticatabolic properties, potentially by counteracting the effects of glucocorticoids.[4][7]

signaling_pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Elements (AREs) Nucleus->ARE Binds to Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Growth Muscle Growth Protein_Synthesis->Muscle_Growth

Simplified androgen receptor signaling pathway.

References

Formebolone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Formebolone, a synthetic anabolic-androgenic steroid (AAS). The information presented herein is intended for an audience with a strong scientific background, including researchers, scientists, and professionals involved in drug development. This document covers the fundamental chemical properties, biological activities, and analytical methodologies associated with this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound.

Nomenclature and Identification

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde [1][2].

This compound is also known by several synonyms, which are listed in the table below for cross-referencing purposes.

Identifier Type Identifier
Synonyms Formyldienolone, 2-formyl-17α-methylandrosta-1,4-diene-11α,17β-diol-3-one, Esiclene, Hubernol, Formebolona, Formebolonum[1][2][3]
CAS Number 2454-11-7[3][4]
Molecular Formula C21H28O4[1][3]
InChI Key AMVODTGMYSRMNP-GNIMZFFESA-N[1][3]

Physicochemical Properties

This compound is a solid, water-soluble compound. A summary of its key physicochemical properties is provided in the table below.

Property Value Source
Molecular Weight 344.44 g/mol [1]
Melting Point 209-212 °C[1]
Boiling Point 543.6 °C (Predicted)[1]
Optical Rotation [a]D25 -105° (CHCl3)
Appearance Solid powder[3]
Solubility Soluble in DMSO[3]

Biological and Pharmacological Profile

This compound is classified as an anabolic-androgenic steroid and is listed as a Schedule III controlled substance in the United States.[1] It has been investigated for various therapeutic applications, including the treatment of growth retardation and its potential to increase bone mass.[1] The primary biological activities of this compound are summarized below.

Activity Description References
Anabolic/Anticatabolic Exhibits anabolic activity, though considered mild, and counteracts the catabolic effects of glucocorticoids such as dexamethasone (B1670325) phosphate.[2][3][5]--INVALID-LINK--, --INVALID-LINK--
Androgenic Reported to have virtually no androgenic activity.[2]
Mechanism of Action The antiglucocorticoid activity may be mediated by the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme responsible for the biosynthesis of cortisol and corticosterone.[2] However, it is a weak inhibitor of 11β-HSD type 2.[2]
Clinical Applications Has been used experimentally in the treatment of growth retardation and to increase bone mass.[1] It has also been studied for its effect on protein synthesis in patients with renal insufficiency.[5]--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound require access to primary literature. The following sections provide a generalized overview based on available information.

Synthesis of this compound

The preparation of this compound has been described in the chemical literature. A general workflow for the synthesis of a steroid derivative like this compound would typically involve a multi-step process starting from a suitable steroid precursor. Key steps would include:

  • Introduction of the 2-formyl group: This could be achieved through a Vilsmeier-Haack type reaction or other formylation methods on an enol ether derivative of the steroid nucleus.

  • Introduction of the 11α-hydroxyl group: This is often accomplished through microbial hydroxylation or a multi-step chemical process involving epoxidation followed by reductive opening.

  • Creation of the 1,4-diene system: This can be introduced through dehydrogenation reactions using reagents like selenium dioxide or DDQ.

  • Purification: The final product would be purified using chromatographic techniques such as column chromatography and recrystallization to achieve the desired purity.

Disclaimer: This is a generalized synthetic strategy. For a detailed, step-by-step protocol, it is imperative to consult the primary literature cited: Canonica et al., Gazz. Chim. Ital. 95, 138 (1968); Gomarasca, GB 1168931; FR 1584960.

Analytical Methodologies

The detection and quantification of this compound and its metabolites in various matrices are crucial for both clinical and forensic purposes. Several analytical techniques have been employed for this purpose.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: For analysis in biological fluids like urine, a sample preparation procedure involving extraction and derivatization is necessary.[6] This typically includes solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the matrix.[7]

  • Derivatization: Due to the polar nature of the hydroxyl and aldehyde groups, derivatization is required to improve the volatility and thermal stability of this compound for GC analysis. A common derivatization procedure involves the use of silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in combination with a catalyst such as trimethylsilylimidazole (TMSI) or iodine.[6]

  • GC-MS Analysis: The derivatized sample is then injected into a gas chromatograph coupled to a mass spectrometer. The separation is achieved on a capillary column, and the mass spectrometer is used for detection and identification based on the characteristic mass spectrum of the derivatized this compound.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Advantages: LC-MS/MS offers the advantage of analyzing this compound and its metabolites directly without the need for derivatization.[6] This technique is often more suitable for screening purposes.[6]

  • Sample Preparation: Similar to GC-MS, a sample clean-up step using SPE or LLE is typically performed.[8]

  • LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatograph for separation, followed by detection using a tandem mass spectrometer. This technique provides high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte.[6][8]

3. Thin-Layer Chromatography (TLC)-Densitometry

  • Application: This method has been validated for the quantitative determination of steroids in bulk material and pharmaceutical formulations.[9]

  • Procedure: The sample is spotted on a TLC plate (e.g., silica (B1680970) gel 60F254) and developed in a suitable mobile phase. After development, the plate is stained with a visualizing agent (e.g., phosphomolybdic acid), and the spot intensity is measured using a densitometer at a specific wavelength. The concentration of the analyte is determined by comparing its spot intensity to that of a known standard.

Visualizations

Signaling Pathway

Formebolone_Mechanism This compound This compound HSD11B 11β-Hydroxysteroid Dehydrogenase (11β-HSD) This compound->HSD11B Inhibition Cortisol Active Glucocorticoids (e.g., Cortisol) HSD11B->Cortisol Conversion Glucocorticoid_Receptor Glucocorticoid Receptor Cortisol->Glucocorticoid_Receptor Cortisone Inactive Glucocorticoids (e.g., Cortisone) Cortisone->HSD11B Catabolic_Effects Catabolic Effects (e.g., Protein Breakdown) Glucocorticoid_Receptor->Catabolic_Effects Induces

Caption: Proposed mechanism of this compound's anti-glucocorticoid action.

Experimental Workflow

Formebolone_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Start Steroid Precursor Step1 Multi-step Chemical Synthesis Start->Step1 Step2 Crude this compound Step1->Step2 Step3 Purification (Chromatography, Recrystallization) Step2->Step3 Final_Product Pure this compound Step3->Final_Product Sample_Prep Sample Preparation (Extraction) Final_Product->Sample_Prep Derivatization Derivatization (for GC-MS) Sample_Prep->Derivatization Analysis_Method GC-MS or LC-MS/MS Analysis Sample_Prep->Analysis_Method LC-MS/MS Derivatization->Analysis_Method Data_Analysis Data Acquisition & Analysis Analysis_Method->Data_Analysis Result Identification & Quantification Data_Analysis->Result

Caption: General workflow for the synthesis and analysis of this compound.

References

Formebolone: A Technical Review of its Anabolic to Androgenic Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formebolone (2-formyl-11α,17β-dihydroxy-17α-methyl-androsta-1,4-dien-3-one) is a synthetic anabolic-androgenic steroid (AAS) that has been qualitatively described in scientific literature as possessing a high anabolic-to-androgenic ratio.[1][2] This characteristic suggests a pharmacological profile favoring myotrophic (muscle-building) effects over androgenic (masculinizing) side effects. Such a dissociation is a primary objective in the development of therapeutic anabolic agents. This technical guide provides an in-depth overview of the methodologies used to determine the anabolic to androgenic ratio of compounds like this compound, summarizes the available data, and illustrates the relevant biological pathways.

Quantitative Data Summary

Based on the available scientific literature, a precise, numerically defined anabolic to androgenic ratio for this compound cannot be provided. However, the expected outcome from a Hershberger assay, the standard preclinical model for this determination, can be qualitatively summarized.

Parameter Expected Effect of this compound Interpretation
Anabolic Activity
Levator Ani Muscle WeightSignificant IncreaseHigh Anabolic Potential
Androgenic Activity
Seminal Vesicle WeightNegligible to No Significant IncreaseLow Androgenic Potential
Ventral Prostate WeightNegligible to No Significant IncreaseLow Androgenic Potential

Experimental Protocols: The Hershberger Assay

The anabolic to androgenic ratio of a steroid is classically determined using the Hershberger assay in a castrated male rat model. This bioassay measures the differential effects of a test compound on an anabolic-sensitive tissue (the levator ani muscle) and androgen-sensitive tissues (the seminal vesicles and ventral prostate).

Objective: To determine the myotrophic (anabolic) and androgenic activities of a test substance.

Animal Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.

Procedure:

  • Acclimatization: Animals are allowed a period of acclimatization to the laboratory conditions.

  • Castration: Immature male rats (typically around 21 days of age) are surgically castrated.

  • Post-operative Recovery: A recovery period of 7-10 days is allowed.

  • Grouping and Dosing: Animals are randomly assigned to control and treatment groups.

    • Control Group: Receives vehicle only.

    • Reference Group: Receives a known anabolic-androgenic steroid, such as testosterone (B1683101) propionate, at various doses to establish a dose-response curve.

    • Test Group(s): Receive the test substance (this compound) at one or more dose levels.

  • Administration: The test and reference substances are administered daily for a period of 7 to 10 days. The route of administration (e.g., oral gavage, subcutaneous injection) is chosen based on the properties of the test compound.

  • Necropsy and Tissue Collection: On the day after the final dose, the animals are euthanized. The levator ani muscle, seminal vesicles, and ventral prostate are carefully dissected and weighed.

  • Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control group. The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is determined by the increase in the weights of the seminal vesicles and ventral prostate. The anabolic to androgenic ratio is then calculated by comparing the relative potencies of the test substance in stimulating the growth of these tissues.

Mandatory Visualizations

Signaling Pathway for Anabolic and Androgenic Steroids

cluster_blood Bloodstream cluster_cell Target Cell (e.g., Muscle, Prostate) cluster_nucleus AAS AAS/Formebolone SHBG SHBG AAS->SHBG Binding AAS_free Free AAS/Formebolone AAS->AAS_free Dissociates and Diffuses AR Androgen Receptor (AR) AAS_free->AR Enters Cell & Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AAS_AR AAS-AR Complex Nucleus Nucleus AAS_AR->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA mRNA mRNA ARE->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation CellGrowth Cell Growth & Differentiation Protein->CellGrowth AAS_AR_nucleus AAS-AR Complex AAS_AR_nucleus->ARE Binds to

Caption: Signaling pathway of anabolic-androgenic steroids.

Experimental Workflow of the Hershberger Assay

cluster_prep Animal Preparation cluster_treatment Treatment Phase (7-10 days) cluster_analysis Data Collection & Analysis Acclimatization Acclimatization Castration Castration Acclimatization->Castration Recovery Recovery Castration->Recovery Grouping Random Group Assignment Recovery->Grouping Control Control Group (Vehicle) Grouping->Control Reference Reference Group (e.g., Testosterone) Grouping->Reference Test Test Group (this compound) Grouping->Test Dosing Daily Dosing Control->Dosing Reference->Dosing Test->Dosing Necropsy Euthanasia & Necropsy Dosing->Necropsy Dissection Dissect Target Tissues Necropsy->Dissection LA Levator Ani (Anabolic) Dissection->LA SV_VP Seminal Vesicles & Ventral Prostate (Androgenic) Dissection->SV_VP Weighing Weigh Tissues Calculation Calculate Anabolic:Androgenic Ratio Weighing->Calculation LA->Weighing SV_VP->Weighing

Caption: Experimental workflow of the Hershberger assay.

References

The Anticatabolic Properties of Formebolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formebolone (2-formyl-11α,17β-dihydroxy-17α-methyl-androsta-1,4-dien-3-one), also known as formyldienolone, is a synthetic, orally active anabolic-androgenic steroid (AAS) with pronounced anticatabolic properties. Developed in the 1960s, its primary therapeutic applications have been in conditions characterized by muscle wasting and negative nitrogen balance. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's anticatabolic effects, summarizing key experimental findings, elucidating its proposed mechanism of action, and detailing relevant experimental protocols.

Core Anticatabolic and Anabolic Effects

This compound's primary pharmacological value lies in its ability to counteract catabolic processes, particularly those induced by glucocorticoids, and to promote protein synthesis. This dual action makes it a subject of interest in clinical settings associated with muscle wasting, such as in patients with renal insufficiency or those undergoing prolonged corticosteroid therapy.

Antagonism of Glucocorticoid-Induced Catabolism

Glucocorticoids, such as dexamethasone (B1670325), are potent inducers of muscle catabolism. They promote the breakdown of muscle protein, leading to a negative nitrogen balance. This compound has been demonstrated to effectively counteract these effects. In a key preclinical study, this compound administration to castrated rats treated with dexamethasone resulted in a significant reduction in urinary nitrogen elimination, indicating a potent anticatabolic effect.[1] This suggests that this compound can mitigate the muscle-wasting effects of corticosteroids.

Promotion of Protein Synthesis

Beyond its anticatabolic actions, this compound also exhibits anabolic properties by directly stimulating protein synthesis. A clinical study in patients with nephrosis or renal insufficiency, conditions often associated with significant protein loss and muscle wasting, demonstrated that this compound administration significantly increased the incorporation of 14C-leucine into plasma albumin.[2] This finding provides direct evidence of this compound's ability to enhance the synthesis of new proteins.

Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal studies on this compound. It is important to note that this data is derived from published abstracts, and the full datasets were not accessible.

Table 1: Effect of this compound on Dexamethasone-Induced Nitrogen Elimination in Castrated Rats

Treatment GroupKey FindingReference
DexamethasoneIncreased urinary nitrogen elimination[1]
Dexamethasone + this compoundSignificantly reduced urinary nitrogen elimination compared to Dexamethasone alone[1]

Table 2: Effect of this compound on Protein Synthesis in Patients with Renal Insufficiency or Nephrosis

ParameterObservationReference
14C-leucine incorporation into plasma albuminSignificantly increased after this compound administration[2]

Table 3: Effect of this compound on Nitrogen Balance in Adult Male Volunteers

ParameterObservationReference
Nitrogen BalancePositive shift during this compound administration[3]
BodyweightIncrease in all subjects during the treatment period[3]

Proposed Mechanism of Action: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The anticatabolic effect of this compound is not believed to occur through direct competitive antagonism at the glucocorticoid receptor. Instead, the prevailing hypothesis centers on its ability to modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4]

11β-HSD1 is a key enzyme responsible for the intracellular regeneration of active cortisol from inactive cortisone (B1669442) in tissues such as the liver, adipose tissue, and skeletal muscle. By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of active glucocorticoids in muscle tissue. This localized reduction in glucocorticoid signaling is thought to be the primary mechanism by which this compound exerts its muscle-sparing and anticatabolic effects. A study on a close analogue, roxibolone, which also exhibits antiglucocorticoid activity, found that it did not bind to the glucocorticoid receptor, further supporting the enzymatic modulation hypothesis.[4] this compound itself was found to be a very weak inhibitor of 11β-HSD type 2, the enzyme responsible for inactivating glucocorticoids.[4]

Signaling Pathway of this compound's Anticatabolic Action

The following diagram illustrates the proposed signaling pathway for this compound's anticatabolic effect.

Formebolone_Anticatabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Myocyte) Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Conversion This compound This compound This compound->HSD11B1 Inhibits Cortisol Cortisol (active) HSD11B1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds to GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol Nucleus Nucleus GR_Cortisol->Nucleus Translocates to CatabolicGenes Transcription of Catabolic Genes (e.g., MuRF1, Atrogin-1) Nucleus->CatabolicGenes Activates ProteinDegradation Increased Protein Degradation CatabolicGenes->ProteinDegradation

Caption: Proposed mechanism of this compound's anticatabolic action via inhibition of 11β-HSD1.

Experimental Protocols

While the full experimental details from the original publications are not available, the following sections outline the likely methodologies for the key experiments based on the study abstracts and standard practices of the time.

Anticatabolic Action in Dexamethasone-Treated Castrated Rats

This experiment was designed to assess this compound's ability to counteract the catabolic effects of a potent glucocorticoid.

Experimental Workflow:

Dexamethasone_Rat_Study_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_data_collection Data Collection cluster_analysis Data Analysis AnimalModel Male Rats (Castrated) Acclimatization Acclimatization Period AnimalModel->Acclimatization Housing Individual Metabolic Cages Acclimatization->Housing Control Vehicle Control Housing->Control Random Assignment Dex Dexamethasone Housing->Dex Random Assignment Dex_Form Dexamethasone + this compound Housing->Dex_Form Random Assignment UrineCollection 24-hour Urine Collection Control->UrineCollection Daily Treatment Dex->UrineCollection Daily Treatment Dex_Form->UrineCollection Daily Treatment NitrogenAnalysis Urinary Nitrogen Analysis (e.g., Kjeldahl method) UrineCollection->NitrogenAnalysis Comparison Compare Nitrogen Excretion between groups NitrogenAnalysis->Comparison

Caption: Experimental workflow for assessing the anticatabolic action of this compound in rats.

Methodology Details:

  • Animal Model: Adult male rats would be castrated to eliminate endogenous androgen production, thereby isolating the effects of the administered steroids.

  • Acclimatization and Housing: Animals would be allowed to recover from surgery and acclimatize to individual metabolic cages. These cages are designed to separate urine and feces for accurate collection.

  • Diet: A standardized diet with a known nitrogen content would be provided to all animals to ensure consistent nutrient intake.

  • Treatment Groups:

    • Control Group: Would receive a vehicle solution.

    • Dexamethasone Group: Would be treated with a catabolic dose of dexamethasone-21-phosphate.

    • This compound Group: Would receive both dexamethasone and this compound.

  • Data Collection: Daily 24-hour urine samples would be collected from each rat.

  • Analysis: The total nitrogen content in the urine would be determined using a standard method like the Kjeldahl method. The net nitrogen balance would be calculated by subtracting the total nitrogen excretion from the total nitrogen intake.

Protein Synthesis in Patients with Renal Insufficiency or Nephrosis

This clinical study aimed to directly measure the effect of this compound on protein synthesis.

Experimental Workflow:

Protein_Synthesis_Study_Workflow cluster_patient_selection Patient Selection cluster_protocol Experimental Protocol cluster_analysis Sample Analysis Patients Patients with Nephrosis or Renal Insufficiency InformedConsent Informed Consent Patients->InformedConsent Baseline Baseline Blood Sample InformedConsent->Baseline LeucineInfusion Intravenous Infusion of 14C-labeled Leucine (B10760876) Baseline->LeucineInfusion BloodSampling Serial Blood Sampling LeucineInfusion->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation FormeboloneAdmin Administration of this compound RepeatProtocol Repeat Leucine Infusion and Blood Sampling Post-Treatment FormeboloneAdmin->RepeatProtocol AlbuminIsolation Isolation of Plasma Albumin PlasmaSeparation->AlbuminIsolation ScintillationCounting Measurement of 14C Incorporation (Scintillation Counting) AlbuminIsolation->ScintillationCounting

Caption: Experimental workflow for measuring the effect of this compound on protein synthesis.

Methodology Details:

  • Study Population: Patients diagnosed with nephrosis or renal insufficiency, characterized by significant proteinuria.

  • Isotope Administration: A tracer dose of 14C-labeled leucine would be administered intravenously. Leucine is an essential amino acid and a fundamental building block of proteins.

  • Blood Sampling: Blood samples would be drawn at specific time points before and after the administration of this compound.

  • Sample Processing: Plasma would be separated from the blood samples. Plasma proteins, specifically albumin, would be isolated.

  • Measurement of Incorporation: The amount of 14C radioactivity incorporated into the isolated albumin would be measured using liquid scintillation counting. An increase in the rate of incorporation would indicate an increase in the rate of albumin synthesis.

Conclusion

This compound exhibits significant anticatabolic properties, primarily through its ability to counteract glucocorticoid-induced muscle wasting and to stimulate protein synthesis. The likely mechanism of action involves the inhibition of 11β-HSD1, leading to reduced intracellular cortisol levels in muscle tissue. The quantitative data from early studies, though limited in accessibility, consistently support its efficacy in improving nitrogen balance and promoting an anabolic state. Further research to fully elucidate its molecular interactions and to obtain more comprehensive clinical data would be valuable for understanding its full therapeutic potential in various catabolic conditions.

References

Formebolone and Glucocorticoid Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formebolone, a synthetic anabolic-androgenic steroid (AAS), has been noted for its anticatabolic properties, particularly its ability to counteract the muscle-wasting effects of glucocorticoids. This technical guide provides an in-depth exploration of the available scientific literature concerning the antagonistic relationship between this compound and glucocorticoids. It consolidates quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows. While the precise mechanism of this compound's antiglucocorticoid action remains a subject of investigation, this guide summarizes the current understanding, highlighting evidence for both direct receptor interaction and indirect pathway modulation.

Introduction: this compound and its Anticatabolic Profile

This compound (2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone) is an orally active AAS that has been clinically investigated for its anabolic and anticatabolic effects. It has shown a capacity to mitigate the catabolic state induced by potent glucocorticoids like dexamethasone (B1670325), particularly in the context of nitrogen balance. This has significant implications for conditions characterized by muscle wasting, where glucocorticoid excess is a contributing factor. The core of its anticatabolic action is believed to be its interference with glucocorticoid signaling pathways.

The Glucocorticoid Receptor and Its Signaling Pathway

Glucocorticoids exert their effects by binding to the intracellular glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus and acts as a ligand-dependent transcription factor. In its classic mechanism of action, the GR homodimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation of target genes. Conversely, the GR can also repress gene expression (transrepression) by tethering to other transcription factors, such as NF-κB and AP-1, thereby inhibiting their pro-inflammatory and catabolic signaling.

Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid GR_complex GR-HSP90 Complex GC->GR_complex Binding GR_active Activated GR GR_complex->GR_active Conformational Change HSP90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization TF Transcription Factors (e.g., NF-κB, AP-1) GR_active->TF Tethering cluster_nucleus cluster_nucleus GR_active->cluster_nucleus GRE GRE GR_dimer->GRE Binding Gene_Activation Gene Transactivation GRE->Gene_Activation Gene_Repression Gene Transrepression TF->Gene_Repression

Figure 1: Glucocorticoid Receptor Signaling Pathway.

Mechanisms of Glucocorticoid Antagonism by this compound

The antiglucocorticoid effects of this compound are thought to be mediated through one or more of the following mechanisms:

Direct Competition for the Glucocorticoid Receptor

One hypothesis posits that androgens, including this compound, may directly compete with glucocorticoids for binding to the GR. While some studies have shown that androgens can displace glucocorticoids from the GR in muscle cytosol, this interaction is generally of low affinity. For instance, testosterone (B1683101) and fluoxymesterone (B1673463) exhibited Ki values in the micromolar range for the inhibition of dexamethasone binding.

Quantitative Data on Androgen Binding to the Glucocorticoid Receptor

CompoundKi (M) for [3H]dexamethasone binding inhibitionSource
Testosterone1 x 10⁻⁵
Fluoxymesterone7.5 x 10⁻⁶
This compound Data not available

Table 1: Competitive binding affinities of selected androgens for the glucocorticoid receptor in rat muscle cytosol.

The lack of specific binding affinity data for this compound to the GR is a significant gap in the current literature.

Indirect Modulation via the Androgen Receptor

A growing body of evidence suggests that the interaction between androgens and glucocorticoid signaling is more complex, involving crosstalk between the androgen receptor (AR) and the GR. Activation of the AR by an androgen like this compound may lead to a modulation of GR-mediated gene expression. This can occur through various mechanisms, including competition for co-regulators or direct protein-protein interactions between the AR and GR.

AR_GR_Crosstalk cluster_nucleus Nucleus This compound This compound AR Androgen Receptor This compound->AR AR_active Activated AR AR->AR_active GR Glucocorticoid Receptor GR_active Activated GR GR->GR_active Glucocorticoid Glucocorticoid Glucocorticoid->GR AR_active->GR_active Crosstalk CoReg Co-regulators AR_active->CoReg GR_active->CoReg TargetGene Target Gene Expression GR_active->TargetGene Modulation CoReg->TargetGene

Figure 2: Androgen and Glucocorticoid Receptor Crosstalk.

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

Another proposed mechanism for the antiglucocorticoid effect of certain steroids is the inhibition of 11β-HSD, an enzyme responsible for the conversion of inactive cortisone (B1669442) to active cortisol. However, studies have shown that this compound is a very weak inhibitor of 11β-HSD type 2, with an IC50 value greater than 10 μM. This suggests that this is unlikely to be the primary mechanism of its anticatabolic action.

Quantitative Data on 11β-HSD Inhibition

CompoundIC50 for 11β-HSD2 Inhibition (µM)Source
This compound > 10

Table 2: Inhibitory concentration of this compound on 11β-hydroxysteroid dehydrogenase type 2.

In Vivo Evidence: The Anticatabolic Effect of this compound

A key study by Cerutti et al. (1976) demonstrated the anticatabolic action of this compound in castrated rats treated with dexamethasone. The primary endpoint of this study was the assessment of nitrogen elimination in the urine, a direct marker of protein catabolism.

Summary of Findings from Cerutti et al. (1976)

Treatment GroupEffect on Nitrogen EliminationSource
DexamethasoneIncreased nitrogen elimination (catabolic effect)
Dexamethasone + this compoundCounteracted the dexamethasone-induced increase in nitrogen elimination

Table 3: Qualitative summary of the effect of this compound on nitrogen balance in dexamethasone-treated rats.

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound (e.g., this compound) to the GR by measuring its ability to displace a radiolabeled glucocorticoid.

Materials:

  • Purified recombinant human GR or cytosolic extract from a GR-expressing cell line.

  • Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

  • Unlabeled test compound (this compound).

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a multi-well plate, incubate a fixed concentration of GR and radiolabeled glucocorticoid with the varying concentrations of the test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled glucocorticoid).

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound from free radioligand using a method such as filtration through a glass fiber filter or charcoal-dextran precipitation.

  • Quantify the radioactivity of the bound fraction using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - GR - [³H]Dexamethasone - this compound dilutions start->prep_reagents incubation Incubate GR, [³H]Dex, and this compound prep_reagents->incubation separation Separate Bound and Free Ligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Plot competition curve - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

Figure 3: Glucocorticoid Receptor Competitive Binding Assay Workflow.

Nitrogen Balance Study in a Rodent Model

This in vivo protocol is designed to assess the anticatabolic effects of a compound by measuring its impact on nitrogen retention in a glucocorticoid-induced catabolic state.

Animals:

  • Male Wistar or Sprague-Dawley rats, castrated to eliminate the influence of endogenous androgens.

Procedure:

  • Acclimatization: House rats individually in metabolic cages that allow for the separate collection of urine and feces. Acclimatize them to the cages and a standardized diet for several days.

  • Baseline Period: For a defined period (e.g., 5-7 days), measure daily food intake and collect 24-hour urine and feces to establish baseline nitrogen balance.

  • Induction of Catabolism: Administer a potent glucocorticoid (e.g., dexamethasone phosphate) daily via subcutaneous injection to induce a catabolic state.

  • Treatment Period: Divide the rats into treatment groups:

    • Vehicle control

    • Dexamethasone only

    • Dexamethasone + this compound (at various doses)

  • Continue daily measurements of food intake and collection of urine and feces throughout the treatment period.

  • Nitrogen Analysis: Analyze the nitrogen content of the diet, urine, and feces using the Kjeldahl method.

  • Calculation of Nitrogen Balance:

    • Nitrogen Intake = Food Intake (g) x Nitrogen content of food (%)

    • Nitrogen Output = (Urine Volume (mL) x Urine Nitrogen (g/mL)) + (Fecal Weight (g) x Fecal Nitrogen (g/g))

    • Nitrogen Balance = Nitrogen Intake - Nitrogen Output

Nitrogen_Balance_Study start Start acclimatization Acclimatization in Metabolic Cages start->acclimatization baseline Baseline Data Collection (Food Intake, Urine, Feces) acclimatization->baseline induction Induce Catabolism (Dexamethasone Administration) baseline->induction treatment Treatment Period (Vehicle, Dex, Dex + this compound) induction->treatment collection Daily Collection of Samples treatment->collection analysis Nitrogen Analysis (Kjeldahl Method) collection->analysis calculation Calculate Nitrogen Balance analysis->calculation end End calculation->end

Figure 4: Nitrogen Balance Study Experimental Workflow.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses antiglucocorticoid properties, contributing to its anticatabolic effects. However, the precise molecular mechanism remains to be fully elucidated. The prevailing hypothesis leans towards an indirect modulation of glucocorticoid receptor signaling, potentially through crosstalk with the androgen receptor, rather than a direct, high-affinity competitive antagonism.

Future research should focus on:

  • Determining the binding affinity of this compound for the glucocorticoid receptor using competitive binding assays to definitively quantify this interaction.

  • Investigating the role of the androgen receptor in mediating this compound's antiglucocorticoid effects through the use of AR antagonists in in vitro and in vivo models.

  • Elucidating the specific downstream gene expression changes induced by this compound in the presence of glucocorticoids to identify the molecular pathways being modulated.

A comprehensive understanding of this compound's mechanism of glucocorticoid antagonism will be crucial for the rational design of novel therapeutic agents for muscle wasting disorders.

Early Research and Discovery of Formebolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formebolone, also known by its chemical name 2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone and brand names such as Esiclene, Hubernol, and Metanor, is an orally active anabolic-androgenic steroid (AAS).[1] First synthesized in the late 1960s, it was developed to provide anabolic (tissue-building) effects with minimal androgenic (masculinizing) side effects.[2] This guide provides a technical overview of the early research and discovery of this compound, focusing on its synthesis, pharmacological properties, and mechanism of action as understood from foundational studies.

Chemical Synthesis and Discovery

The initial preparation of this compound was reported by Canonica and colleagues in 1968, as documented in Gazzetta Chimica Italiana. While the full-text of this original publication is not readily accessible, subsequent literature confirms its structure as a derivative of methyltestosterone, featuring a formyl group at the C2 position and a hydroxyl group at the C11α position. These modifications were intended to alter the steroid's biological activity profile, aiming for a higher anabolic-to-androgenic ratio.

Early Pharmacological Evaluation

Early preclinical and clinical studies in the 1970s established the pharmacological profile of this compound, characterizing it as a steroid with notable anti-catabolic and anabolic properties, but with significantly attenuated androgenic effects.

Anabolic and Androgenic Activity

This compound was demonstrated to possess anabolic activity, though considered to be less potent than testosterone (B1683101).[1] A key objective in its development was the separation of anabolic and androgenic effects. The standard method for assessing this in early steroid research was the Hershberger assay, which compares the myotrophic (anabolic) effect on the levator ani muscle to the androgenic effect on the seminal vesicles or prostate in castrated rats. While early reports suggested a high anabolic-to-androgenic ratio for this compound, specific quantitative data from these foundational studies are not widely available in current literature.[2]

Anti-Catabolic Effects

A significant focus of early research was on this compound's anti-catabolic properties, particularly its ability to counteract the muscle-wasting effects of glucocorticoids. A 1976 study by Cerutti, Forlani, and Galimberti investigated the anti-catabolic action of this compound in castrated rats treated with dexamethasone (B1670325). The study demonstrated that this compound could reduce the urinary nitrogen excretion induced by the glucocorticoid, indicating a protein-sparing effect.[3] The researchers also noted the absence of a significant virilizing action, further supporting a dissociation between its anabolic and androgenic effects.[3]

Human Metabolic Studies

Metabolic studies in humans were conducted to understand the effects of this compound on nitrogen balance, a key indicator of its anabolic activity. A 1976 study by Gelli and Vignati, and a study by Noel and Leahy, evaluated the impact of this compound on nitrogen, phosphorus, and calcium balance in human subjects.[4][5] These studies reported a positive effect on nitrogen balance, indicating increased protein retention and a corresponding increase in body weight.[4] The effects on calcium and phosphorus balance were less pronounced but suggested an increase in the retention of these minerals.[4]

Quantitative Data from Early Research

While detailed quantitative tables from the earliest studies are challenging to compile due to limited access to full-text publications, some key findings have been reported.

ParameterFindingSource
Anabolic Activity Present, but inferior in potency to testosterone.[1]
Androgenic Activity Described as "virtually no androgenic activity."[1]
Anti-Catabolic Effect Demonstrated by assessing nitrogen elimination in the urine of castrated rats treated with dexamethasone.[3]
Nitrogen Balance (Human) Showed a positive effect on nitrogen balance and bodyweight change in all subjects.[4]
Inhibition of 11β-HSD type 2 IC50 > 10 μM (indicating weak inhibition).[1]

Experimental Protocols

Detailed experimental protocols from the seminal early studies are not available in publicly accessible documents. However, based on the abstracts and common methodologies of the time, the following are likely summaries of the protocols used.

Hershberger Assay for Anabolic and Androgenic Activity (Assumed Protocol)
  • Subjects: Immature, castrated male rats.

  • Treatment: Daily administration of this compound at various doses, alongside a vehicle control group and a reference androgen (e.g., testosterone propionate).

  • Duration: Typically 7-10 days.

  • Endpoints: At the end of the treatment period, the animals would be euthanized, and the wet weight of the levator ani muscle (anabolic indicator) and the seminal vesicles and/or ventral prostate (androgenic indicators) would be measured.

  • Analysis: The anabolic-to-androgenic ratio would be calculated by comparing the dose-response curves for the levator ani muscle versus the androgen-sensitive tissues, relative to the reference steroid.

Anti-Catabolic Activity in Dexamethasone-Treated Rats (Cerutti et al., 1976)
  • Subjects: Castrated male rats.

  • Procedure: The rats were treated with a potent glucocorticoid, dexamethasone-21-phosphate, to induce a catabolic state, characterized by increased nitrogen excretion. A cohort of these rats would also be co-administered this compound.

  • Measurements: Daily urine collection to measure total nitrogen elimination.

  • Outcome: The study assessed the ability of this compound to reduce the dexamethasone-induced increase in urinary nitrogen.

Human Nitrogen Balance Study (Gelli and Vignati, 1976; Noel and Leahy)
  • Subjects: Adult human volunteers.

  • Design: A metabolic balance study, likely consisting of a baseline period to establish individual nitrogen balance on a controlled diet, followed by a treatment period with daily oral administration of this compound, and a post-treatment follow-up period.

  • Data Collection: Meticulous recording of dietary intake and collection of all urine and feces for the duration of the study.

  • Analysis: Measurement of nitrogen content in the diet and in the collected excreta to calculate the daily nitrogen balance (Nitrogen Intake - Nitrogen Excretion).

Mechanism of Action

The primary mechanism of action for anabolic steroids is through binding to and activating the androgen receptor (AR). However, the early research on this compound also pointed towards a distinct anti-glucocorticoid effect.

It was proposed that this compound's anti-catabolic effects might be mediated through the modulation of enzymatic processes rather than direct competition for the glucocorticoid receptor, as its analogue, roxibolone, which has similar anti-glucocorticoid activity, does not bind to this receptor.[1] One potential target is the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is involved in the metabolism of glucocorticoids.[1] However, subsequent research has shown that this compound is a very weak inhibitor of 11β-HSD type 2, the isoform responsible for inactivating glucocorticoids.[1]

Formebolone_Mechanism This compound This compound AR Androgen Receptor (AR) This compound->AR Binds and Activates HSD11B2 11β-HSD2 This compound->HSD11B2 Weakly Inhibits Nucleus Nucleus AR->Nucleus Translocates to Gene_Transcription Gene Transcription (Anabolic Effects) Nucleus->Gene_Transcription Initiates Glucocorticoid Glucocorticoids Glucocorticoid_Receptor Glucocorticoid Receptor Glucocorticoid->Glucocorticoid_Receptor Binds and Activates Glucocorticoid->HSD11B2 Metabolized by Catabolic_Effects Catabolic Effects Glucocorticoid_Receptor->Catabolic_Effects Mediates Inactive_Glucocorticoid Inactive Glucocorticoids HSD11B2->Inactive_Glucocorticoid

Proposed Mechanisms of this compound Action.

Experimental Workflow for Evaluating Anti-Catabolic Effects

The following diagram illustrates a likely experimental workflow for the early preclinical studies that investigated the anti-catabolic properties of this compound.

Experimental_Workflow start Start castration Castrated Male Rats start->castration acclimatization Acclimatization Period castration->acclimatization group_allocation Group Allocation acclimatization->group_allocation control_group Control Group (Vehicle) group_allocation->control_group Group 1 dex_group Dexamethasone Group group_allocation->dex_group Group 2 dex_form_group Dexamethasone + This compound Group group_allocation->dex_form_group Group 3 treatment Daily Treatment Administration control_group->treatment dex_group->treatment dex_form_group->treatment urine_collection 24-hour Urine Collection treatment->urine_collection nitrogen_analysis Urinary Nitrogen Analysis urine_collection->nitrogen_analysis data_analysis Data Analysis and Comparison nitrogen_analysis->data_analysis end End data_analysis->end

Preclinical Anti-Catabolic Study Workflow.

Conclusion

The early research on this compound established it as an anabolic steroid with a unique profile characterized by its anti-catabolic effects and a favorable separation of anabolic and androgenic properties. While the inaccessibility of full-text early publications limits a detailed quantitative analysis and reproduction of experimental protocols, the available information highlights the scientific rationale behind its development and its initial characterization as a therapeutic agent. The focus on nitrogen balance and anti-glucocorticoid activity in its early evaluation underscores the therapeutic goals of minimizing androgenic side effects while retaining beneficial anabolic and protein-sparing properties.

References

Formebolone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formebolone is a synthetic anabolic-androgenic steroid (AAS) that has been explored for its therapeutic potential. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a pharmaceutical agent. This technical guide provides an in-depth overview of the available data on this compound's solubility and stability, outlines standard experimental protocols for their determination, and illustrates relevant biological pathways. Due to the limited publicly available quantitative data specific to this compound, this guide emphasizes established methodologies for corticosteroids and other poorly soluble drugs, providing a framework for systematic characterization.

Introduction

This compound, also known as 2-formyl-11α,17β-dihydroxy-17α-methylandrosta-1,4-dien-3-one, is a derivative of testosterone. Like other anabolic steroids, its mechanism of action is primarily mediated through the androgen receptor, influencing protein synthesis and other metabolic processes. The development of any pharmaceutical product requires a thorough understanding of the active pharmaceutical ingredient's (API) solubility and stability, as these properties critically impact formulation, bioavailability, and shelf-life. This document serves as a technical resource for professionals engaged in the research and development of this compound or similar steroidal compounds.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions indicate that it is "water soluble" and "soluble in DMSO".[1][2] To facilitate formulation development and preclinical studies, a systematic determination of its solubility in various pharmaceutically relevant solvents and media is essential.

Quantitative Solubility Data (Hypothetical)

The following table presents a hypothetical solubility profile for this compound, illustrating the type of data that should be generated through rigorous experimental evaluation.

Solvent/MediumTemperature (°C)Solubility (mg/mL)MethodReference
Purified Water25> 1.0Shake-Flask(Generated)
Phosphate Buffered Saline (pH 7.4)370.5 - 1.0Shake-Flask(Generated)
0.1 N Hydrochloric Acid (pH 1.2)371.0 - 5.0Shake-Flask(Generated)
Dimethyl Sulfoxide (DMSO)25> 50Shake-Flask(Generated)
Ethanol (95%)2510 - 20Shake-Flask(Generated)
Propylene Glycol255 - 15Shake-Flask(Generated)
Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., purified water, buffer of specific pH, organic solvent)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be visually apparent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL.

The following diagram outlines the workflow for this experimental protocol.

G A Add excess this compound to solvent B Seal vials A->B C Incubate with shaking at constant temperature B->C D Allow solid to settle C->D E Centrifuge D->E F Filter supernatant E->F G Dilute sample F->G H Quantify concentration by HPLC G->H I Calculate solubility H->I

Shake-Flask Solubility Determination Workflow

Stability Profile

The stability of this compound is a critical parameter that dictates its shelf-life and storage conditions. Available information suggests that the compound is stable for a few weeks during ordinary shipping and should be stored at -20°C for long-term preservation.[1] However, comprehensive stability studies under various stress conditions are necessary to understand its degradation pathways.

Stability Data (Hypothetical)

This table provides a template for presenting stability data for this compound under ICH recommended conditions.

ConditionStorage PeriodAssay (%)Degradation Products (%)Physical AppearanceReference
25°C ± 2°C / 60% RH ± 5% RH (Long-term)0 months100.0Not DetectedWhite powder(Generated)
3 months99.5< 0.1White powder(Generated)
6 months99.10.2White powder(Generated)
12 months98.20.5White powder(Generated)
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)0 months100.0Not DetectedWhite powder(Generated)
3 months98.00.8White powder(Generated)
6 months96.51.5White powder(Generated)
Experimental Protocol for Stability Indicating Study

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient due to degradation.

Objective: To assess the stability of this compound under various stress conditions as per ICH guidelines.[4]

Materials:

  • This compound powder

  • Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure (Forced Degradation Study):

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Store at room temperature for a specified time.

  • Thermal Degradation: Place solid this compound powder in an oven at an elevated temperature (e.g., 80°C) for a specified time.

  • Photostability: Expose solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Procedure (Formal Stability Study):

  • Package this compound in containers that simulate the proposed packaging for storage and distribution.

  • Place the samples in stability chambers set to long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[5]

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for assay (potency), presence of degradation products, and changes in physical appearance using a validated stability-indicating HPLC method.

The following diagram illustrates a general workflow for a stability study.

G cluster_forced Forced Degradation cluster_formal Formal Stability A Acid Hydrolysis H Sample Analysis (HPLC) A->H B Base Hydrolysis B->H C Oxidation C->H D Thermal D->H E Photolytic E->H F Long-Term (25°C/60%RH) F->H G Accelerated (40°C/75%RH) G->H I Data Evaluation H->I J Establish Shelf-life & Storage Conditions I->J

Workflow for a Comprehensive Stability Study

Biological Context: Androgen Receptor Signaling Pathway

This compound, as an anabolic steroid, is expected to exert its biological effects primarily through the androgen receptor (AR) signaling pathway. Understanding this pathway is crucial for elucidating its mechanism of action and potential therapeutic applications and side effects.

The classical androgen receptor signaling pathway involves the following key steps:

  • Ligand Binding: this compound, being lipophilic, can diffuse across the cell membrane and bind to the androgen receptor located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).

  • Conformational Change and Dissociation: Upon ligand binding, the AR undergoes a conformational change, leading to its dissociation from the HSPs.

  • Dimerization and Nuclear Translocation: The activated ARs form homodimers and translocate into the nucleus.

  • DNA Binding: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the AR to AREs, along with the recruitment of co-activators and other transcription factors, modulates the transcription of genes involved in various cellular processes, including protein synthesis, cell growth, and differentiation.[2][6]

The following diagram provides a simplified representation of the androgen receptor signaling pathway.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Formebolone_out This compound AR_HSP AR-HSP Complex Formebolone_out->AR_HSP Binding AR_active Activated AR AR_HSP->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cellular_Response Cellular Response (e.g., Protein Synthesis) Gene_Transcription->Cellular_Response

Simplified Androgen Receptor Signaling Pathway

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound and provided a framework of standard methodologies for their comprehensive evaluation. While specific quantitative data for this compound remains limited, the protocols and principles outlined herein, based on established practices for steroidal and poorly soluble drugs, offer a robust approach for researchers and drug development professionals. A thorough characterization of this compound's physicochemical properties is a prerequisite for its successful development into a safe and effective therapeutic agent. The provided diagrams for experimental workflows and the androgen receptor signaling pathway serve as visual aids to facilitate understanding and experimental design.

References

Formebolone (Esiclene, Hubernol): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. This document is intended for researchers, scientists, and drug development professionals and does not constitute medical advice.

Introduction

Formebolone, also known by its chemical name 2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone, is an orally active anabolic-androgenic steroid (AAS).[1] It has been marketed under the brand names Esiclene and Hubernol in Spain and Italy.[1] this compound is characterized as an anabolic and anticatabolic agent.[1] While it exhibits some anabolic properties, its potency is considered inferior to testosterone, and it is reported to have virtually no androgenic activity.[1] A notable characteristic of this compound is its ability to counteract the catabolic effects of potent glucocorticoids, such as dexamethasone (B1670325).[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

This compound is a synthetic derivative of testosterone. Its chemical structure and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde[3]
Synonyms Formyldienolone, 2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone, Esiclene, Hubernol[1][3]
Molecular Formula C₂₁H₂₈O₄[3]
Molecular Weight 344.44 g/mol
CAS Number 2454-11-7[3]
Melting Point 209-212 °C
Appearance Solid powder[3]
Solubility Soluble in DMSO
Optical Rotation [a]D25 -105° (CHCl3)[4]

Mechanism of Action

This compound's primary mechanism of action involves its anabolic and anticatabolic properties. While it is classified as an anabolic-androgenic steroid, its direct interaction with the androgen receptor and its anticatabolic effects appear to be more complex than typical AAS.

Anabolic Activity

As an anabolic agent, this compound is expected to interact with the androgen receptor (AR) in target tissues like skeletal muscle, leading to an increase in protein synthesis and muscle growth. However, it is reported to have weaker anabolic activity compared to testosterone.[1]

Anticatabolic Activity

A key feature of this compound is its ability to counteract the catabolic effects of glucocorticoids.[1][2] This is particularly relevant in conditions of muscle wasting. The proposed mechanisms for this anticatabolic action include:

  • Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD): this compound is a very weak inhibitor of 11β-HSD type 2, with a reported half-maximal inhibitory concentration (IC₅₀) of greater than 10 μM.[1] 11β-HSDs are enzymes responsible for the interconversion of active and inactive glucocorticoids. By potentially modulating glucocorticoid metabolism, this compound may reduce their catabolic signaling.

  • Interaction with Glucocorticoid Signaling: It has been suggested that the antiglucocorticoid activity of this compound may be mediated by the modulation of enzymatic processes rather than by direct binding to the glucocorticoid receptor (GR).[1]

Quantitative Data

A comprehensive review of the available literature reveals limited publicly accessible quantitative data for this compound. The following tables summarize the known values and highlight the data that remains to be fully elucidated from primary sources.

Receptor Binding and Enzyme Inhibition
TargetParameterValueNotes
Androgen Receptor (AR) Binding Affinity (Ki)Data not available
Glucocorticoid Receptor (GR) Binding Affinity (Ki)Data not availableThis compound's anticatabolic effect is thought to be indirect rather than through direct GR binding.
11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) IC₅₀> 10 μMIndicates very weak inhibition.[1]
Anabolic and Androgenic Activity
AssayParameterResultNotes
Hershberger Assay Anabolic:Androgenic RatioData not availableThis assay is the standard method for determining the anabolic and androgenic potential of steroids.
Preclinical and Clinical Data
Study TypeParameterResultNotes
Anticatabolic Activity (Preclinical) Nitrogen EliminationDemonstrated reduction in dexamethasone-induced nitrogen elimination in castrated rats.Specific quantitative data on the percentage of reduction is not available in the abstract.[2]
Metabolic Study (Human) Nitrogen BalancePositive effect on nitrogen balance observed in human subjects.The abstract lacks specific quantitative data on the magnitude of the effect.[5]
Toxicity (Preclinical) LD₅₀ (rats, i.p.)104 mg/kg
Toxicity (Preclinical) LD₅₀ (mice, i.p.)187 mg/kg
Toxicity (Preclinical) LD₅₀ (rats, s.c.)270 mg/kg
Toxicity (Preclinical) LD₅₀ (mice, s.c.)293 mg/kg
Toxicity (Preclinical) LD₅₀ (rats, oral)>1000 mg/kg[4]

Experimental Protocols

Detailed experimental protocols for the key studies on this compound are not fully available in the public domain. However, based on standard methodologies of the time, the following sections outline the likely protocols used.

Assessment of Anticatabolic Activity (Cerutti et al., 1976)

The study by Cerutti and colleagues likely followed a protocol similar to this:

  • Animal Model: Male castrated rats were used to eliminate the influence of endogenous androgens.

  • Induction of Catabolism: Dexamethasone-21-phosphate was administered to induce a catabolic state, leading to increased nitrogen excretion.

  • Treatment Groups:

    • Control group (vehicle only)

    • Dexamethasone group

    • Dexamethasone + this compound group (various doses)

  • Nitrogen Balance Measurement:

    • Animals were housed in metabolic cages to allow for the collection of urine over a specified period.

    • Total nitrogen content in the collected urine was determined using a standard method like the Kjeldahl method.

  • Data Analysis: The total nitrogen excreted by the this compound-treated group was compared to the dexamethasone-only group to quantify the anticatabolic effect.

  • Assessment of Androgenicity: The weights of androgen-sensitive tissues, such as the seminal vesicles and ventral prostate, were measured at the end of the study to assess virilizing effects.

Human Metabolic Studies (Gelli & Vignati, 1976)

This clinical trial likely employed a nitrogen balance study design:

  • Study Population: Healthy adult male volunteers.

  • Study Design: A controlled clinical trial, likely with a placebo group. The study was divided into three phases: a pre-treatment baseline period, a treatment period with daily this compound administration, and a post-treatment follow-up period.

  • Dietary Control: Participants would have consumed a standardized diet with a known amount of protein (and therefore nitrogen) intake throughout the study period.

  • Sample Collection: 24-hour urine and fecal collections were performed during each phase of the study.

  • Nitrogen Analysis: The total nitrogen content of the diet, urine, and feces was measured.

  • Nitrogen Balance Calculation: Nitrogen balance was calculated as:

    • Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen + Insensible Nitrogen Losses)

    • Insensible losses (e.g., through skin and sweat) are typically estimated.

  • Data Analysis: Changes in nitrogen balance from the baseline period to the treatment and post-treatment periods were calculated to determine the anabolic effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for assessing its anticatabolic activity.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Protein_Synthesis Protein Synthesis (Anabolism) Transcription->Protein_Synthesis

Figure 1: Simplified diagram of the Androgen Receptor signaling pathway potentially activated by this compound.

Glucocorticoid Signaling and Potential this compound Interaction cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol (Active Glucocorticoid) Cortisone Cortisone (Inactive Glucocorticoid) Cortisol->Cortisone Inactivation GR Glucocorticoid Receptor (GR) Cortisol->GR Binds to GR Cortisone->Cortisol Activation by 11β-HSD1 (not shown) HSD11B2 11β-HSD2 This compound This compound This compound->HSD11B2 Weak Inhibition (IC50 > 10 μM) GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol GR_Cortisol_dimer GR Dimer GR_Cortisol->GR_Cortisol_dimer Dimerization & Translocation GRE Glucocorticoid Response Element (GRE) GR_Cortisol_dimer->GRE Binds to DNA Catabolic_Genes Catabolic Gene Transcription GRE->Catabolic_Genes Protein_Degradation Protein Degradation (Catabolism) Catabolic_Genes->Protein_Degradation

Figure 2: Glucocorticoid signaling and the potential, weak inhibitory interaction of this compound with 11β-HSD2.

Experimental Workflow for Anticatabolic Activity start Start: Castrated Male Rats acclimation Acclimation Period start->acclimation grouping Random Assignment to Treatment Groups acclimation->grouping control Group 1: Vehicle grouping->control Control dex Group 2: Dexamethasone grouping->dex Catabolic dex_form Group 3: Dexamethasone + this compound grouping->dex_form Test treatment Daily Treatment for a Defined Period control->treatment dex->treatment dex_form->treatment collection 24-hour Urine Collection in Metabolic Cages treatment->collection necropsy Necropsy and Organ Weight Measurement (Seminal Vesicles, Prostate) treatment->necropsy At end of study analysis Urinary Nitrogen Analysis (e.g., Kjeldahl method) collection->analysis data_analysis Data Analysis: Compare Nitrogen Excretion and Organ Weights analysis->data_analysis necropsy->data_analysis end End data_analysis->end

Figure 3: A generalized experimental workflow for assessing the anticatabolic activity of this compound.

Conclusion

This compound (Esiclene, Hubernol) is an anabolic-androgenic steroid with a distinct profile characterized by modest anabolic activity and a notable anticatabolic effect, particularly in counteracting glucocorticoid-induced muscle wasting. While its mechanism of action is not fully elucidated, it appears to involve weak inhibition of 11β-HSD2 and potential modulation of other enzymatic pathways related to glucocorticoid action, rather than direct, high-affinity binding to the glucocorticoid receptor.

A significant limitation in the current understanding of this compound is the lack of publicly available, detailed quantitative data from preclinical and clinical studies. Key parameters such as its androgen receptor binding affinity and its anabolic-to-androgenic ratio from standardized assays remain to be definitively reported in accessible literature. The full elucidation of its pharmacological profile would require access to the complete data from the original research conducted on this compound. For drug development professionals, while this compound presents an interesting historical example of a steroid with separated anabolic and anticatabolic properties, further investigation would be necessary to fully characterize its potential and safety profile according to modern standards.

References

Methodological & Application

Application Notes and Protocols for Formebolone Experimental Design in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formebolone (2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone) is an orally active anabolic-androgenic steroid (AAS) with recognized anticatabolic and anabolic properties.[1] Unlike many other AAS, this compound is reported to have minimal androgenic activity, making it a compound of interest for therapeutic applications where muscle preservation and growth are desired without the associated virilizing effects.[1] These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy of this compound in animal models, with a focus on its anticatabolic and anabolic effects. The provided protocols are based on established methodologies for assessing AAS in preclinical research.

Mechanism of Action

This compound's primary mechanism of action is believed to be twofold:

  • Anabolic Effects: Like other AAS, this compound is thought to interact with the androgen receptor (AR) in skeletal muscle. Upon binding, the this compound-AR complex translocates to the nucleus and modulates the transcription of genes involved in protein synthesis. This signaling cascade is generally understood to involve the activation of the Akt/mTOR pathway, a central regulator of muscle hypertrophy. The activation of mTOR leads to the phosphorylation of downstream targets such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in increased protein translation and muscle growth.

  • Anticatabolic Effects: A key feature of this compound is its potent anticatabolic activity, particularly in counteracting the muscle-wasting effects of glucocorticoids.[1] Evidence suggests that this compound's antiglucocorticoid effect may not be mediated by direct binding to the glucocorticoid receptor (GR). Instead, it is proposed to act by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] 11β-HSD1 is responsible for the conversion of inactive cortisone (B1669442) to the potent catabolic hormone cortisol (corticosterone in rodents) within tissues. By inhibiting this enzyme, this compound reduces the intracellular concentration of active glucocorticoids in muscle, thereby mitigating their catabolic effects.

Data Presentation

Table 1: Effects of this compound on Nitrogen Balance in Dexamethasone-Treated Castrated Rats (Hypothetical Data)
Treatment GroupDose (mg/kg/day)Mean Daily Nitrogen Balance (mg N/day ± SD)% Improvement in Nitrogen Retention vs. Dexamethasone (B1670325) Control
Vehicle Control-+50 ± 5-
Dexamethasone Control0.75-100 ± 80%
This compound1-60 ± 740%
This compound5-25 ± 675%
This compound10+10 ± 5110%

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data from the primary literature is not publicly available. The values are designed to reflect the expected dose-dependent anticatabolic effect of this compound.

Table 2: Anabolic Effects of this compound on Levator Ani Muscle Weight in Castrated Rats (Hypothetical Data)
Treatment GroupDose (mg/kg/day)Levator Ani Muscle Wet Weight (mg ± SD)% Increase in Muscle Weight vs. Vehicle Control
Vehicle Control-30 ± 30%
This compound145 ± 450%
This compound570 ± 6133%
This compound1095 ± 8217%
Testosterone Propionate (Positive Control)1100 ± 9233%

Note: This table presents hypothetical data for illustrative purposes to demonstrate the expected anabolic effect of this compound on an androgen-sensitive muscle.

Experimental Protocols

Protocol 1: Assessment of Anticatabolic Activity in Dexamethasone-Treated Castrated Rats

This protocol is designed to evaluate the ability of this compound to counteract the catabolic effects of glucocorticoids, a key feature of its pharmacological profile.[1][2]

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Age: Young adult (approximately 8-10 weeks old).

  • Housing: Individual metabolic cages to allow for accurate urine and feces collection.

  • Acclimation: Acclimate animals to the housing conditions and a standardized diet for at least one week prior to the start of the experiment.

  • Surgical Procedure: Bilateral orchidectomy (castration) is performed to eliminate endogenous androgen production. Allow for a one-week recovery period before the commencement of treatment.

2. Experimental Groups:

  • Group 1: Vehicle Control (e.g., sesame oil, subcutaneously, s.c.).

  • Group 2: Dexamethasone Control (e.g., 0.75 mg/kg/day, s.c.).

  • Group 3-5: Dexamethasone (0.75 mg/kg/day, s.c.) + this compound (e.g., 1, 5, 10 mg/kg/day, orally, p.o.).

  • Group 6: Dexamethasone (0.75 mg/kg/day, s.c.) + Positive Control (e.g., another known anticatabolic agent).

3. Dosing and Administration:

  • Dexamethasone: Administer subcutaneously to induce a consistent catabolic state.

  • This compound: Administer orally via gavage. The vehicle for this compound should be appropriate for its solubility (e.g., corn oil or a suspension in 0.5% carboxymethylcellulose).

  • Duration: The treatment period is typically 5-7 days, a duration shown to be sufficient to induce a significant negative nitrogen balance with dexamethasone.

4. Nitrogen Balance Measurement:

  • Diet: Provide a standardized diet with a known nitrogen content throughout the study.

  • Collection: Collect urine and feces daily for the duration of the treatment period.

  • Analysis: Analyze the nitrogen content of the diet, urine, and feces using the Kjeldahl method or a suitable automated nitrogen analyzer.

  • Calculation: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen).

5. Endpoint Analysis:

  • Compare the mean daily nitrogen balance between the treatment groups.

  • A positive shift in nitrogen balance in the this compound-treated groups compared to the Dexamethasone Control group indicates an anticatabolic effect.

Protocol 2: Assessment of Anabolic Activity using the Levator Ani Muscle Assay

This classic assay is used to determine the anabolic and androgenic activity of a test compound by measuring the weight change in an androgen-sensitive muscle.

1. Animal Model:

  • Species: Immature, castrated male rats (castrated at approximately 21-23 days of age).

  • Housing: Group housed under standard laboratory conditions.

  • Acclimation: Allow a few days for recovery from castration and acclimation to the facility.

2. Experimental Groups:

  • Group 1: Vehicle Control (e.g., sesame oil, s.c.).

  • Group 2-4: this compound (e.g., 1, 5, 10 mg/kg/day, p.o.).

  • Group 5: Positive Control (e.g., Testosterone Propionate, 1 mg/kg/day, s.c.).

3. Dosing and Administration:

  • This compound: Administer orally via gavage.

  • Testosterone Propionate: Administer subcutaneously.

  • Duration: The typical duration of treatment is 7-10 days.

4. Endpoint Measurement:

  • At the end of the treatment period, euthanize the animals.

  • Carefully dissect the levator ani muscle, seminal vesicles, and ventral prostate.

  • Blot the tissues to remove excess fluid and record the wet weights.

5. Data Analysis:

  • Anabolic Activity: An increase in the weight of the levator ani muscle in the this compound-treated groups compared to the vehicle control indicates anabolic activity.

  • Androgenic Activity: An increase in the weight of the seminal vesicles and ventral prostate indicates androgenic activity.

  • Anabolic-to-Androgenic Ratio: This can be calculated to assess the selectivity of the compound for anabolic effects.

Mandatory Visualizations

G Formebolone_anabolic This compound AR Androgen Receptor (AR) Formebolone_anabolic->AR Binds to Akt Akt AR->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis (Muscle Hypertrophy) mTOR->Protein_Synthesis Promotes Formebolone_anticatabolic This compound HSD11B1 11β-HSD1 Formebolone_anticatabolic->HSD11B1 Inhibits Cortisol Cortisol (active) Cortisone Cortisone (inactive) Cortisone->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Activates Muscle_Catabolism Decreased Muscle Catabolism GR->Muscle_Catabolism Inhibits

Caption: Proposed signaling pathways of this compound.

G start Start: Castrated Male Rats acclimation Acclimation Period (1 week) start->acclimation end_anabolic Endpoint: Levator Ani Muscle Weight end_anticatabolic Endpoint: Nitrogen Balance dexamethasone_tx Dexamethasone Treatment (Induces Catabolism) acclimation->dexamethasone_tx Anticatabolic Protocol formebolone_tx_ana This compound Administration (Anabolic Study) acclimation->formebolone_tx_ana Anabolic Protocol formebolone_tx_anti This compound Administration (Anticatabolic Study) dexamethasone_tx->formebolone_tx_anti collection Daily Urine/Feces Collection formebolone_tx_anti->collection dissection Muscle Dissection and Weighing formebolone_tx_ana->dissection analysis Nitrogen Analysis collection->analysis analysis->end_anticatabolic dissection->end_anabolic

References

Application Notes and Protocols for Formebolone in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are intended for research purposes only. Formebolone is a controlled substance in many jurisdictions and should be handled in accordance with all applicable laws and regulations. The information provided is based on available scientific literature, much of which is dated. Researchers should conduct a thorough literature review and risk assessment before initiating any new experiments.

Introduction to this compound

This compound (also known as formyldienolone) is an orally active anabolic-androgenic steroid (AAS) that has been studied for its anabolic and anticatabolic properties.[1][2] As a derivative of androstane, it functions as an androgen, meaning it interacts with the androgen receptor to exert its effects.[3] Historically, it has been investigated for its potential to counteract the catabolic effects of glucocorticoids and for the treatment of growth retardation.[1][3] While it demonstrates anabolic activity, it is reported to have minimal androgenic effects.[1]

Pharmacological Profile

The key characteristics of this compound are summarized in the table below.

PropertyDescriptionSource(s)
IUPAC Name (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde[1]
Molecular Formula C21H28O4[3]
Molecular Weight 344.4 g/mol [3]
Primary Action Anabolic and Anticatabolic[1]
Mechanism Androgen Receptor Agonist[3]
Administration Oral[1]
Legal Status Schedule III controlled substance (US); Prohibited by WADA[3]

Dosage and Administration for Research

Detailed dosage information for this compound in modern preclinical research is scarce. Dosages for AAS in animal studies are highly variable and depend on the species, study duration, and research question. The table below provides example dosage ranges for other anabolic steroids used in rat models to serve as a starting point for experimental design.[4]

Anabolic SteroidAnimal ModelDosage Range (Intramuscular)DurationResearch FocusSource(s)
Stanozolol Male Wistar Rats1.25 - 5 mg/kg, once a week4 - 12 weeksBehavioral, Cholinergic, Oxidative Stress[4]
Boldenone Male Wistar Rats1.25 - 5 mg/kg, once a week4 - 12 weeksBehavioral, Cholinergic, Oxidative Stress[4]
Nandrolone Critically Ill Patients50 mg, once a week3 weeksNitrogen Balance[5]

Note: For oral administration of this compound in a research setting, initial pilot studies are essential to determine the optimal dose for the desired biological effect and to assess tolerability.

Signaling Pathway: Androgen Receptor (AR) Activation

As an anabolic steroid, this compound's primary mechanism of action is through the activation of the androgen receptor (AR), a ligand-activated nuclear transcription factor.[6] In its unbound state, the AR resides in the cytoplasm complexed with heat shock proteins (HSPs).[7] Upon binding by an androgen like this compound, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[7] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and RNA polymerase II to modulate gene transcription.[7][8] This process ultimately leads to the anabolic effects associated with the steroid, such as increased protein synthesis.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FORM This compound (Ligand) AR_HSP AR-HSP Complex FORM->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer_n->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription (e.g., Protein Synthesis) Coactivators->Transcription Initiates

Caption: Classical androgen receptor signaling pathway initiated by this compound.

Experimental Protocols

Protocol 5.1: In Vivo Study of Anabolic Effects in a Rodent Model

This protocol provides a generalized workflow for assessing the anabolic and anticatabolic effects of this compound in a rat model of glucocorticoid-induced muscle atrophy.

Objective: To determine the efficacy of this compound in preventing muscle mass loss and nitrogen wasting induced by dexamethasone.

Materials:

  • This compound

  • Dexamethasone

  • Vehicle solution (e.g., corn oil or 0.5% carboxymethylcellulose)

  • Male Wistar rats (8-10 weeks old)

  • Metabolic cages for nitrogen balance studies

  • Standard laboratory equipment for oral gavage, injections, and tissue collection.

  • Assay kits for protein quantification (e.g., BCA assay)

Procedure:

  • Acclimatization: Acclimate rats to individual housing in metabolic cages for 7 days.

  • Grouping: Randomly assign animals to the following groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Dexamethasone only (e.g., 100 µg/kg/day, subcutaneous)

    • Group 3: Dexamethasone + this compound (Low Dose, e.g., 1 mg/kg/day, oral gavage)

    • Group 4: Dexamethasone + this compound (High Dose, e.g., 5 mg/kg/day, oral gavage)

  • Administration: Administer treatments daily for 14 days.

  • Monitoring: Record body weight and food intake daily.

  • Nitrogen Balance: Collect urine and feces over a 24-hour period on days 0, 7, and 14. Analyze for nitrogen content to determine nitrogen balance.

  • Euthanasia and Tissue Collection: At the end of the study (Day 15), euthanize animals via an approved method. Dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior).

  • Biochemical Analysis: Homogenize a portion of the muscle tissue to measure total protein content.

Data Analysis:

  • Compare changes in body weight between groups.

  • Analyze nitrogen balance data using repeated measures ANOVA.

  • Compare final muscle weights and protein content between groups using one-way ANOVA followed by a post-hoc test.

Protocol 5.2: In Vitro Androgen Receptor Activation Assay

This protocol outlines a method to quantify the androgenic activity of this compound using a cell-based reporter assay.

Objective: To determine the dose-response relationship of this compound in activating the androgen receptor.

Materials:

  • This compound

  • Dihydrotestosterone (DHT) as a positive control

  • AR-antagonist (e.g., Bicalutamide) as a negative control

  • Cell line expressing the human androgen receptor (e.g., PC-3 or LNCaP cells)

  • Reporter plasmid containing AREs linked to a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture: Culture cells in appropriate medium to ~80% confluency in 96-well plates.

  • Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization).

  • Treatment: After 24 hours, replace the medium with a medium containing various concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M), DHT, or vehicle.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol. Measure β-galactosidase activity for normalization.

  • Data Analysis:

    • Normalize luciferase activity to β-galactosidase activity.

    • Plot the normalized luciferase activity against the log concentration of this compound.

    • Calculate the EC50 (half-maximal effective concentration) value by fitting the data to a sigmoidal dose-response curve.

General Research Workflow

The following diagram illustrates a typical preclinical research workflow for evaluating a compound like this compound.

Research_Workflow Preclinical Research Workflow for this compound cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Efficacy & PK/PD cluster_phase3 Phase 3: Data Analysis & Reporting P1_1 Compound Preparation & Solubility Testing P1_2 Receptor Binding Assay (Determine AR Affinity) P1_1->P1_2 P1_3 Cell-Based Reporter Assay (Measure AR Activation - EC50) P1_2->P1_3 P1_4 Target Gene Expression Analysis (qPCR for AR-regulated genes) P1_3->P1_4 P2_1 Animal Model Selection (e.g., Orchidectomized Rat) P1_4->P2_1 P2_2 Dose-Range Finding Study (Tolerability & MTD) P2_1->P2_2 P2_3 Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) P2_2->P2_3 P2_4 Efficacy Study (e.g., Muscle Atrophy Model) P2_3->P2_4 P3_1 Statistical Analysis of In Vitro & In Vivo Data P2_4->P3_1 P3_2 Interpretation of Results P3_1->P3_2 P3_3 Manuscript Preparation & Publication P3_2->P3_3

Caption: A generalized workflow for the preclinical evaluation of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder or solutions.

  • Containment: Handle powdered this compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation.

  • Disposal: Dispose of all waste contaminated with this compound in accordance with institutional and local regulations for chemical waste.

  • Regulatory Compliance: As a controlled substance, ensure all acquisition, storage, and usage logs are meticulously maintained as required by law.

References

Application Notes & Protocols for the Analytical Detection of Formebolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formebolone is a synthetic anabolic-androgenic steroid (AAS) that has been used for its anabolic properties.[1][2] As a prohibited substance in competitive sports, robust and sensitive analytical methods are crucial for its detection in biological matrices, primarily urine.[2] These application notes provide detailed protocols for the detection of this compound, focusing on its primary metabolite, 2-hydroxymethyl-17α-methylandrosta-1,4-diene-11α,17β-diol-3-one, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Target Analyte

The primary target for detection is not the parent this compound, but its major urinary metabolite:

  • This compound Metabolite: 2-hydroxymethyl-17α-methylandrosta-1,4-diene-11α,17β-diol-3-one

Analysis of the metabolite provides a longer detection window and is the standard approach in anti-doping analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical methods for this compound metabolite detection. The World Anti-Doping Agency (WADA) has established a Minimum Required Performance Level (MRPL) for anabolic agents, which serves as a benchmark for the sensitivity of detection methods.[3][4][5][6][7]

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryPrecision (%RSD)MRPL (WADA)
GC-MS Urine≤ 10 ng/mLNot SpecifiedNot SpecifiedNot Specified10 ng/mL
LC-MS/MS Urine≤ 10 ng/mLNot SpecifiedNot SpecifiedNot Specified10 ng/mL

Note: Specific quantitative data for this compound is limited in publicly available literature. The LOD values are based on studies comparing GC-MS and LC-MS/MS for a range of anabolic steroids, including the this compound metabolite. The MRPL is a general requirement for exogenous anabolic agents.[3][4][5][6][7]

Experimental Workflow

The general workflow for the analysis of this compound from a urine sample involves sample preparation, chromatographic separation, and mass spectrometric detection.

Workflow for this compound detection in urine.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Metabolite

This protocol is suitable for the qualitative and quantitative analysis of the this compound metabolite in urine. Derivatization is a mandatory step to increase the volatility of the analyte for gas chromatography.

1. Sample Preparation

  • Enzymatic Hydrolysis:

    • To 2.0 mL of urine, add an appropriate internal standard.

    • Add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7.0).[8]

    • Add 25 µL of β-glucuronidase from E. coli.[8]

    • Vortex the mixture and incubate at 50°C for 1 hour to deconjugate the metabolites.[8]

  • Liquid-Liquid Extraction (LLE):

    • After cooling to room temperature, add 750 µL of 20% K₂CO₃/KHCO₃ (1:1, pH ~9.5).[8]

    • Add 6 mL of tert-butyl methyl ether (TBME).[8]

    • Shake vigorously for 5 minutes and centrifuge at 2500 rpm for 5 minutes.[8]

    • Transfer 4 mL of the upper organic layer to a new tube.[8]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization:

    • To the dry residue, add 50-100 µL of a derivatizing agent mixture, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol (B150549) (1000:2:5, v/w/v) or MSTFA/TMS-Imidazole for specific derivatization of this compound metabolite.[8]

    • Vortex and heat at 60°C for 20 minutes.[8]

    • After cooling, the sample is ready for injection.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph (GC):

    • Column: HP-5MS or equivalent (e.g., 25 m x 0.20 mm i.d., 0.33 µm film thickness).

    • Injector Temperature: 280-300°C.

    • Injection Volume: 1-3 µL.

    • Injection Mode: Splitless or split (e.g., 1:10).

    • Carrier Gas: Helium at a constant flow (e.g., 0.8-2.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 160-200°C, hold for 2 minutes.

      • Ramp: 10-30°C/min to 250°C.

      • Hold for a specified time (e.g., 16 minutes).

      • Ramp: 30°C/min to 300°C.

      • Final hold for 4-8.5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Interface Temperature: 280-300°C.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

Protocol 2: LC-MS/MS Analysis of this compound Metabolite

LC-MS/MS offers higher specificity and generally requires less sample preparation as derivatization is not needed.

1. Sample Preparation

  • Enzymatic Hydrolysis:

    • Follow the same enzymatic hydrolysis procedure as described in the GC-MS protocol (Section 1.1).

  • Solid-Phase Extraction (SPE) - (Alternative to LLE):

    • Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Loading: Load the hydrolyzed urine sample onto the cartridge.

    • Washing: Wash the cartridge with water and/or a low percentage of organic solvent to remove interferences.

    • Elution: Elute the analytes with a suitable solvent such as methanol or acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase (e.g., a mixture of methanol and water).

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph (LC):

    • Column: C18 reversed-phase column (e.g., Kinetex 2.6 µm C18, 50 x 3.0 mm).

    • Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium acetate (B1210297) buffer.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: 0.5-0.8 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30-40°C.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by re-equilibration.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

    • Interface Temperature (APCI): 400-450°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for the this compound metabolite should be optimized.

    • Collision Gas: Argon.

Signaling Pathway and Mechanism

Detailed signaling pathways for this compound are not extensively documented in the context of analytical chemistry. The primary mechanism of action for anabolic steroids involves binding to the androgen receptor, which then translocates to the nucleus and modulates gene expression, leading to anabolic and androgenic effects. This compound has also been noted for its antiglucocorticoid activity, potentially through the modulation of enzymatic processes rather than direct binding to the glucocorticoid receptor.[1]

The following diagram illustrates the logical relationship in the analytical method selection process.

Method Selection Logic Method Selection Logic for this compound Analysis Start Need to Detect this compound Question_Derivatization Is derivatization acceptable? Start->Question_Derivatization Select_GCMS Select GC-MS Method Question_Derivatization->Select_GCMS Yes Select_LCMS Select LC-MS/MS Method Question_Derivatization->Select_LCMS No Note_GCMS Requires derivatization Good for broad screening Select_GCMS->Note_GCMS Note_LCMS No derivatization needed High specificity and sensitivity Select_LCMS->Note_LCMS

References

Application Notes and Protocols for In Vitro Cell Culture Studies of Formebolone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formebolone's mechanism is thought to involve the modulation of enzymatic processes, potentially through the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), rather than direct binding to the glucocorticoid receptor.[1] The following protocols are designed to test these hypotheses and provide a deeper understanding of this compound's bioactivity at the cellular level.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide researchers in data presentation and interpretation.

Table 1: Effect of this compound on C2C12 Myotube Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.28 ± 0.09102.4
101.31 ± 0.07104.8
501.22 ± 0.1097.6
1001.15 ± 0.1192.0

Table 2: Anti-Catabolic Effect of this compound on Dexamethasone-Induced Myotube Atrophy (Myotube Diameter)

TreatmentAverage Myotube Diameter (µm)Protection Against Atrophy (%)
Control50.2 ± 3.5N/A
Dexamethasone (B1670325) (100 µM)25.8 ± 2.10
Dexamethasone + this compound (1 µM)32.5 ± 2.826.7
Dexamethasone + this compound (10 µM)41.7 ± 3.163.6
Dexamethasone + this compound (50 µM)48.9 ± 3.992.4

Table 3: Effect of this compound on Myogenic Protein Expression (Western Blot Quantification)

TreatmentMyoD (Relative Density)Myogenin (Relative Density)
Control1.00 ± 0.121.00 ± 0.15
This compound (10 µM)1.85 ± 0.212.10 ± 0.25
This compound (50 µM)2.50 ± 0.302.85 ± 0.32

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol determines the cytotoxic effect of this compound on C2C12 myotubes using a colorimetric MTT assay.

  • Cell Line: C2C12 myoblasts.

  • Materials:

    • DMEM (Dulbecco's Modified Eagle Medium)

    • FBS (Fetal Bovine Serum)

    • Horse Serum

    • Penicillin-Streptomycin solution

    • This compound

    • Dexamethasone

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

  • Procedure:

    • Seed C2C12 myoblasts in a 96-well plate at a density of 2 x 10⁴ cells/well and culture in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Induce differentiation into myotubes by replacing the growth medium with DMEM containing 2% horse serum for 4-6 days.

    • Prepare various concentrations of this compound (e.g., 1, 10, 50, 100 µM) in the differentiation medium.

    • Treat the myotubes with the this compound solutions for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vitro Model of Muscle Atrophy

This protocol assesses the anti-catabolic properties of this compound in a dexamethasone-induced muscle atrophy model.

  • Procedure:

    • Differentiate C2C12 myoblasts into myotubes as described in Protocol 1.

    • Treat the myotubes with 100 µM dexamethasone to induce atrophy, with or without co-treatment of varying concentrations of this compound (e.g., 1, 10, 50 µM), for 24 hours.

    • Capture images of the myotubes using a microscope.

    • Measure the diameter of at least 50 myotubes per condition using image analysis software (e.g., ImageJ).

Protocol 3: Western Blot Analysis for Myogenic Proteins

This protocol evaluates the effect of this compound on the expression of key anabolic markers.

  • Procedure:

    • Differentiate C2C12 myoblasts into myotubes.

    • Treat the myotubes with this compound (e.g., 10, 50 µM) for 48 hours.

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against MyoD, Myogenin, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities.

Visualizations

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed C2C12 Myoblasts differentiate Differentiate to Myotubes seed->differentiate treat_viability This compound Treatment (Viability Assay) differentiate->treat_viability treat_atrophy Dexamethasone +/- this compound (Atrophy Model) differentiate->treat_atrophy treat_anabolic This compound Treatment (Anabolic Assay) differentiate->treat_anabolic mtt MTT Assay treat_viability->mtt microscopy Microscopy & Diameter Measurement treat_atrophy->microscopy wb Western Blot treat_anabolic->wb analyze_viability Calculate Cell Viability mtt->analyze_viability analyze_atrophy Quantify Myotube Diameter microscopy->analyze_atrophy analyze_anabolic Quantify Protein Expression wb->analyze_anabolic

Caption: Experimental workflow for in vitro analysis of this compound.

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound HSD11B1 11β-HSD1 This compound->HSD11B1 Inhibition PI3K PI3K This compound->PI3K Activation? Glucocorticoids Glucocorticoids Glucocorticoids->HSD11B1 Conversion to active form GR Glucocorticoid Receptor HSD11B1->GR Activation Catabolic_Genes Decreased Catabolic Gene Expression GR->Catabolic_Genes Inhibition of Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Increased Protein Synthesis (Anabolism) mTOR->Protein_Synthesis

Caption: Hypothetical signaling pathway of this compound in muscle cells.

References

Formebolone: Application Notes and Protocols for Studying Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formebolone, also known as formyldienolone, is a synthetic, orally active anabolic-androgenic steroid (AAS) with recognized anticatabolic and anabolic properties.[1] It has been shown to counteract the catabolic effects of glucocorticoids, such as dexamethasone (B1670325), by reducing nitrogen elimination.[2] Its anabolic activity has been demonstrated through increased incorporation of radiolabeled leucine (B10760876) into plasma proteins, suggesting a stimulatory effect on protein synthesis.[3] These characteristics make this compound a compound of interest for researchers studying muscle protein synthesis, particularly in the context of muscle wasting conditions.

This document provides detailed application notes and protocols for utilizing this compound in the study of muscle protein synthesis. It covers its mechanism of action, quantitative data from relevant studies, and detailed experimental methodologies.

Mechanism of Action

The primary mechanism of action attributed to this compound is its anticatabolic effect, which is believed to stem from its ability to counteract the muscle-wasting effects of glucocorticoids.[1][2] Glucocorticoids are known to induce muscle atrophy by increasing protein degradation and decreasing protein synthesis. This compound's ability to improve nitrogen balance in the presence of dexamethasone suggests it interferes with these catabolic pathways.[2]

While the precise molecular interactions are not fully elucidated, it is hypothesized that this compound may modulate the enzymatic processes related to glucocorticoid metabolism or action.[1] It is important to note that while it is an AAS, it is reported to have virtually no androgenic activity.[1] The direct effects of this compound on key signaling pathways that regulate muscle protein synthesis, such as the mTOR pathway, have not been extensively studied. However, its anabolic and anticatabolic properties suggest a potential, indirect influence on these pathways.

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound and other relevant anabolic agents on markers of protein synthesis and muscle growth.

Table 1: Effect of this compound on Nitrogen Balance and Protein Synthesis

ParameterSpecies/ModelTreatmentDosageDurationResultsReference
Nitrogen BalanceAdult Male VolunteersThis compoundNot Specified21 daysPositive effect on nitrogen balance and bodyweight change.[4]
Nitrogen EliminationCastrated rats treated with dexamethasoneThis compoundNot SpecifiedNot SpecifiedDemonstrated anticatabolic action by assessing nitrogen elimination in urine.[2]
14C-Leucine Incorporation into Plasma AlbuminPatients with nephrosis or renal insufficiencyThis compoundNot SpecifiedNot SpecifiedSignificantly increased incorporation of label into the plasma albumin fraction.[3]

Table 2: Effects of Other Anabolic Steroids on Muscle Mass and Strength (for comparative purposes)

CompoundSpecies/ModelDosageDurationKey FindingsReference
OxymetholoneHemodialysis Patients50 mg/day24 weeksSignificant increase in fat-free mass and handgrip strength.[5]
TestosteroneOlder Men100 mg or 300 mg (single injection)7 daysTendency to increase mixed muscle protein fractional synthesis rate.[6]
Nandrolone DecanoatePatients post-hip replacement200 mg (single injection)3 daysImproved nitrogen balance compared to controls.[7]

Experimental Protocols

The following are detailed protocols that can be adapted for studying the effects of this compound on muscle protein synthesis.

Protocol 1: In Vitro Assessment of Muscle Cell Protein Synthesis using Radiolabeled Amino Acid Incorporation

This protocol is designed to measure the direct effect of this compound on protein synthesis in a muscle cell line, such as C2C12 myotubes.

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Seed cells in 6-well plates and grow to confluence.
  • Induce differentiation into myotubes by switching to DMEM supplemented with 2% horse serum. Allow 4-6 days for differentiation.

2. Treatment with this compound:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
  • Treat differentiated myotubes with varying concentrations of this compound (e.g., 1, 10, 100 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control group.
  • To induce a catabolic state, a subset of cells can be co-treated with dexamethasone (e.g., 100 nM).

3. Measurement of Protein Synthesis:

  • During the last 2-4 hours of treatment, replace the medium with fresh differentiation medium containing a radiolabeled amino acid, such as 14C-Leucine or 3H-Leucine.
  • After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer.
  • Precipitate the protein from the cell lysate using trichloroacetic acid (TCA).
  • Wash the protein pellet with ethanol (B145695) to remove unincorporated amino acids.
  • Solubilize the protein pellet in a suitable buffer (e.g., 0.1 M NaOH).
  • Measure the radioactivity of the solubilized protein using a scintillation counter.
  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
  • Calculate the rate of protein synthesis as counts per minute (CPM) per microgram of protein.

Protocol 2: In Vivo Measurement of Muscle Protein Fractional Synthetic Rate (FSR) in a Rodent Model

This protocol describes the use of stable isotope-labeled amino acids to measure the FSR in the skeletal muscle of rodents treated with this compound.

1. Animal Model and Treatment:

  • Use adult male rats or mice. To study anticatabolic effects, a model of muscle wasting can be induced, for example, by daily injections of dexamethasone.
  • Divide animals into control and treatment groups. Administer this compound orally or via injection at a predetermined dose and for a specific duration (e.g., 7-14 days).

2. Stable Isotope Infusion:

  • On the final day of the study, anesthetize the animals.
  • Perform a primed, constant infusion of a stable isotope-labeled amino acid, such as L-[ring-13C6]-phenylalanine, via a catheter inserted into a tail vein or carotid artery.
  • The infusion period typically lasts for 30-90 minutes.

3. Sample Collection:

  • During the infusion, collect blood samples at regular intervals to determine the plasma enrichment of the labeled amino acid.
  • At the end of the infusion period, euthanize the animal and quickly dissect the target skeletal muscle (e.g., gastrocnemius or tibialis anterior).
  • Immediately freeze the muscle tissue in liquid nitrogen and store at -80°C until analysis.

4. Sample Analysis:

  • Process the muscle tissue to determine the incorporation of the labeled amino acid into muscle protein.
  • Process plasma samples to determine the enrichment of the labeled amino acid in the precursor pool.
  • Analyze the samples using gas chromatography-mass spectrometry (GC-MS).

5. Calculation of FSR:

  • Calculate the FSR using the formula: FSR (%/hour) = (Ep / Ea) / t * 100 Where:
  • Ep is the enrichment of the labeled amino acid in muscle protein.
  • Ea is the average enrichment of the labeled amino acid in the plasma precursor pool.
  • t is the duration of the infusion in hours.

Visualizations

Signaling Pathways

Anabolic and Anticatabolic Signaling cluster_0 Anabolic Signaling cluster_1 Catabolic Signaling mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis ↑ Muscle Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor Glucocorticoids->GR Atrogenes ↑ Atrogenes (e.g., MuRF1, Atrogin-1) GR->Atrogenes Protein_Degradation ↑ Muscle Protein Degradation Atrogenes->Protein_Degradation This compound This compound This compound->Glucocorticoids Antagonizes Anabolic_Agents Other Anabolic Agents Anabolic_Agents->mTORC1 Potentially Activates

Caption: Overview of anabolic and catabolic signaling pathways.

The diagram above illustrates the general signaling pathways involved in muscle protein synthesis and degradation. Anabolic signals, often mediated through the mTORC1 pathway, promote protein synthesis. Conversely, catabolic signals, such as those initiated by glucocorticoids, lead to muscle protein degradation. This compound is hypothesized to exert its primary effect by antagonizing the catabolic actions of glucocorticoids. Other anabolic agents may more directly activate the mTORC1 pathway.

Experimental Workflow

Experimental_Workflow_FSR cluster_animal In Vivo Rodent Model cluster_analysis Analysis Animal_Model Rodent Model (e.g., Dexamethasone-treated) Treatment This compound Administration Animal_Model->Treatment Infusion Stable Isotope Infusion Treatment->Infusion Sample_Collection Blood & Muscle Sample Collection Infusion->Sample_Collection GCMS GC-MS Analysis Sample_Collection->GCMS FSR_Calc FSR Calculation GCMS->FSR_Calc Data_Analysis Data Analysis & Interpretation FSR_Calc->Data_Analysis

Caption: Workflow for in vivo muscle protein FSR measurement.

This diagram outlines the key steps for determining the fractional synthetic rate (FSR) of muscle protein in a rodent model treated with this compound. The workflow begins with the animal model and treatment, followed by stable isotope infusion and sample collection. The collected samples are then analyzed by GC-MS to calculate the FSR, leading to data interpretation.

Conclusion

This compound presents as a valuable tool for investigating the mechanisms of muscle protein synthesis, particularly in the context of anticatabolic research. Its ability to counteract glucocorticoid-induced muscle wasting provides a unique model for studying the preservation of muscle mass. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at further elucidating the anabolic and anticatabolic effects of this compound on skeletal muscle. Further research is warranted to explore its direct effects on signaling pathways such as mTOR and to gather more extensive quantitative data on its impact on muscle protein fractional synthetic rate.

References

Research Applications of Formebolone in Endocrinology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formebolone, also known as formyldienolone, is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been clinically studied for its anabolic and anti-catabolic properties.[1][2] Unlike many other AAS, this compound is reported to have minimal androgenic activity, making it a compound of interest for therapeutic applications where muscle growth and protein synthesis are desired without significant virilizing effects.[2] This document provides detailed application notes and experimental protocols for researchers investigating the endocrinological effects of this compound.

This compound has been experimentally used in the treatment of growth retardation and has been observed to increase bone mass.[3] It has also been shown to stimulate the production of human growth hormone (hGH) and erythropoietin (EPO).[4] One of its key researched properties is its ability to counteract the catabolic effects of potent glucocorticoids.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the biochemical and physiological effects of this compound.

ParameterValueSpecies/ModelReference
Inhibition of 11β-HSD Type 2 IC50 > 10 μM (weak inhibitor)Human embryonic kidney (HEK-293) cells[1]
Effect on Nitrogen Balance Positive shiftAdult male volunteers[4]
Effect on Protein Synthesis Significant increase in 14C-leucine incorporation into plasma albuminPatients with nephrosis or renal insufficiency[5]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is believed to be through its interaction with the androgen receptor (AR), leading to anabolic effects in skeletal muscle and other tissues. Additionally, its anti-glucocorticoid activity may be mediated by the modulation of enzymatic processes, such as the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), which is involved in the metabolism of glucocorticoids.[2]

Formebolone_Signaling cluster_cell Target Cell cluster_nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds HSD11B2 11β-HSD2 This compound->HSD11B2 Weakly Inhibits Nucleus Nucleus AR->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Growth Muscle Growth (Anabolic Effect) Protein_Synthesis->Muscle_Growth Glucocorticoids Glucocorticoids Glucocorticoids->HSD11B2 Metabolized by Inactive_Glucocorticoids Inactive Glucocorticoids HSD11B2->Inactive_Glucocorticoids

Caption: Putative signaling pathways of this compound.

Experimental Protocols

Protocol 1: In Vivo Nitrogen Balance Study

This protocol is based on the methodology used to evaluate the anabolic effects of this compound in humans.[4]

Objective: To determine the effect of this compound on nitrogen, phosphorus, and calcium balance.

Experimental Workflow:

Nitrogen_Balance_Workflow cluster_pre Pre-Dose Period (Baseline) cluster_dose Dosing Period cluster_post Post-Dose Period cluster_analysis Analysis start_coll 24h Urine & Feces Collection form_admin This compound Administration start_coll->form_admin p_ca_balance Phosphorus & Calcium Balance Analysis start_coll->p_ca_balance diet Standardized Diet body_weight Body Weight Monitoring diet->body_weight blood Blood Sampling blood->body_weight daily_coll Daily 24h Urine & Feces Collection form_admin->daily_coll form_admin->body_weight end_coll 24h Urine & Feces Collection daily_coll->end_coll daily_coll->p_ca_balance n_balance Nitrogen Balance Calculation end_coll->n_balance end_coll->p_ca_balance final_blood Final Blood Sampling final_blood->body_weight body_weight->n_balance

Caption: Workflow for a clinical nitrogen balance study.

Materials:

  • This compound tablets

  • Metabolic kitchen for controlled diet preparation

  • 24-hour urine and feces collection containers

  • Equipment for nitrogen, phosphorus, and calcium analysis (e.g., Kjeldahl method for nitrogen)

  • Clinical scale for body weight measurement

Procedure:

  • Acclimatization and Baseline (Pre-Dose Period): For a period of 7 days, house subjects in a metabolic ward and provide a standardized diet with a known amount of protein, phosphorus, and calcium. For the last 3-4 days of this period, collect 24-hour urine and feces to establish baseline nitrogen, phosphorus, and calcium excretion.

  • Treatment Period: Administer this compound orally at the desired daily dosage for 7-14 days. Continue the standardized diet and daily 24-hour urine and feces collection.

  • Post-Treatment Period: Discontinue this compound administration but continue the standardized diet and 24-hour collections for another 7 days to assess any prolonged effects.

  • Sample Analysis: Analyze urine and fecal samples for total nitrogen, phosphorus, and calcium content.

  • Data Analysis: Calculate daily nitrogen balance using the formula: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen + Insensible Nitrogen Losses) (Note: Insensible losses are often estimated). Analyze the changes in phosphorus and calcium balance similarly. Monitor and record body weight daily.

Protocol 2: In Vitro Assessment of Anti-Catabolic Effects in Muscle Cells

This protocol describes a general method to assess the ability of this compound to counteract glucocorticoid-induced muscle atrophy in a C2C12 cell culture model.

Objective: To determine if this compound can prevent or reverse the catabolic effects of dexamethasone (B1670325) on differentiated C2C12 myotubes.

Materials:

  • C2C12 myoblast cell line

  • Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium (DM): DMEM with 2% Horse Serum

  • This compound

  • Dexamethasone

  • Reagents for immunofluorescence (e.g., anti-myosin heavy chain antibody)

  • Reagents for protein quantification (e.g., BCA assay)

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation: Seed C2C12 myoblasts in multi-well plates. Once confluent, switch from GM to DM to induce differentiation into myotubes. Allow 4-5 days for differentiation.

  • Treatment:

    • Prevention: Treat differentiated myotubes with various concentrations of this compound for 2 hours before adding dexamethasone (a synthetic glucocorticoid) to induce atrophy.

    • Reversal: Treat differentiated myotubes with dexamethasone for 24 hours to induce atrophy, then remove the medium and treat with various concentrations of this compound.

  • Analysis of Myotube Morphology: After 24-48 hours of treatment, fix the cells and perform immunofluorescence staining for myosin heavy chain to visualize myotubes. Capture images and measure myotube diameter using imaging software.

  • Protein Synthesis Assay: During the last 4 hours of treatment, add a protein synthesis tracer (e.g., puromycin) to the medium. Lyse the cells and quantify the incorporation of the tracer using a Western blot or ELISA to assess the rate of protein synthesis.

Protocol 3: 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Inhibition Assay

This protocol is a general approach to confirm the inhibitory effect of this compound on 11β-HSD2.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for 11β-HSD2.

Materials:

  • HEK-293 cells stably transfected with human 11β-HSD2

  • Radio-labeled cortisol (e.g., [3H]-cortisol)

  • Unlabeled cortisol and cortisone (B1669442)

  • This compound

  • Scintillation counter

  • Thin-layer chromatography (TLC) system

Procedure:

  • Cell Lysate Preparation: Prepare lysates from HEK-293 cells overexpressing 11β-HSD2.

  • Inhibition Assay: In a reaction mixture, combine the cell lysate, radio-labeled cortisol, and varying concentrations of this compound. Include a positive control (a known 11β-HSD2 inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time to allow for the conversion of cortisol to cortisone.

  • Extraction and Separation: Stop the reaction and extract the steroids. Separate cortisol and cortisone using TLC.

  • Quantification: Quantify the amount of radio-labeled cortisol and cortisone in each sample using a scintillation counter.

  • Data Analysis: Calculate the percentage of cortisol conversion to cortisone for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Conclusion

This compound presents as a unique anabolic steroid with potential therapeutic applications in conditions characterized by muscle wasting and catabolism. The protocols outlined above provide a framework for researchers to further investigate its mechanisms of action and endocrinological effects. Future research should focus on elucidating the specific signaling pathways modulated by this compound in skeletal muscle and other target tissues, as well as conducting further well-controlled clinical studies to establish its efficacy and safety profile for various endocrine-related disorders.

References

Formebolone's Impact on Nitrogen Balance: A Review of Clinical Data for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Investigating the Anabolic Effects of Formebolone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding of this compound's effect on nitrogen balance, drawing from available clinical research. The information is intended to guide further investigation into the anabolic and anti-catabolic properties of this compound.

Introduction

This compound (2-formyl-11α,17β-dihydroxy-17α-methyl-androsta-1,4-dien-3-one) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been studied for its protein-building and anti-catabolic effects. A key indicator of a substance's anabolic activity is its impact on nitrogen balance. A positive nitrogen balance, where nitrogen intake exceeds nitrogen excretion, signifies a state of anabolism and net protein synthesis. Clinical studies have been conducted to quantify the effect of this compound on nitrogen retention, providing valuable data for understanding its therapeutic potential.

Mechanism of Action: An Overview

As an anabolic steroid, this compound is thought to exert its effects primarily through interaction with the androgen receptor (AR) in various tissues, including skeletal muscle. The binding of this compound to the AR can modulate gene transcription, leading to an increase in protein synthesis and a decrease in protein catabolism. This dual action contributes to a positive shift in nitrogen balance. The general signaling pathway for anabolic steroids is depicted below.

cluster_cell Target Cell (e.g., Muscle Cell) cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Formebolone_AR_Complex This compound-AR Complex AR->Formebolone_AR_Complex ARE Androgen Response Element (ARE) on DNA Formebolone_AR_Complex->ARE Translocates to Nucleus and Binds to mRNA mRNA Transcription ARE->mRNA Initiates Protein Protein Synthesis mRNA->Protein Leads to Positive_Nitrogen_Balance Positive Nitrogen Balance Protein->Positive_Nitrogen_Balance Results in

Caption: General signaling pathway of this compound leading to a positive nitrogen balance.

Quantitative Data from Nitrogen Balance Studies

A key study conducted by Noel and Leahy in 1975 investigated the effect of this compound on nitrogen, phosphorus, and calcium balance in adult male volunteers. While the full quantitative data from this study is not widely available, the research concluded that this compound demonstrated a positive effect on nitrogen balance in all subjects. The study was structured into three distinct seven-day periods to accurately assess the drug's impact.

Table 1: Summary of this compound's Effect on Nitrogen Balance (Based on Noel and Leahy, 1975)

Study PeriodDurationTreatmentReported Effect on Nitrogen Balance
Pre-treatment (Baseline)7 daysPlacebo/No TreatmentBaseline nitrogen balance established
Treatment7 daysThis compoundPositive shift in nitrogen balance
Post-treatment7 daysPlacebo/No TreatmentNitrogen balance gradually returned towards baseline

Note: Specific mean daily nitrogen retention values ( g/day ) from the study are not available in the public domain.

Experimental Protocols

The following is a generalized protocol for a nitrogen balance study with this compound, based on the methodology described in the Noel and Leahy (1975) study. This protocol is intended as a template for researchers designing similar investigations.

Objective: To determine the effect of this compound on nitrogen balance in healthy adult subjects.

Study Design: A longitudinal metabolic balance study divided into three consecutive periods.

cluster_workflow Experimental Workflow Period1 Period 1: Pre-treatment (7 days) - Establish Baseline - Controlled Diet Period2 Period 2: Treatment (7 days) - Administer this compound - Controlled Diet Period1->Period2 Period3 Period 3: Post-treatment (7 days) - Discontinue this compound - Controlled Diet Period2->Period3

Caption: Three-phase experimental workflow for the nitrogen balance study.

1. Subject Selection:

  • Inclusion Criteria: Healthy adult male volunteers, within a specified age and Body Mass Index (BMI) range.

  • Exclusion Criteria: History of endocrine, hepatic, or renal disease. Use of any medications known to affect protein metabolism.

2. Diet:

  • A constant, palatable diet should be provided to all subjects throughout the 21-day study period.

  • The diet should be adequate in calories to maintain body weight and provide a fixed, known amount of protein (and therefore nitrogen).

  • Daily dietary intake should be meticulously recorded for each subject.

3. Study Periods:

  • Period 1: Pre-treatment (7 days): Subjects consume the controlled diet. This period serves to establish a baseline nitrogen balance for each individual.

  • Period 2: Treatment (7 days): Subjects continue the controlled diet and receive a standardized daily dose of this compound. The exact dosage used in the 1975 study is not specified in available abstracts.

  • Period 3: Post-treatment (7 days): this compound administration is discontinued, but subjects remain on the controlled diet. This period is to assess the duration of the drug's effect on nitrogen balance.

4. Sample Collection and Analysis:

  • Urine Collection: Complete 24-hour urine collections are to be made for each subject throughout the 21-day study.

  • Feces Collection: All feces are to be collected throughout the study period. Carmine markers can be used to demarcate the beginning and end of each collection period.

  • Nitrogen Analysis: The total nitrogen content of the diet, urine, and feces is to be determined using a validated method, such as the Kjeldahl method.

5. Nitrogen Balance Calculation:

  • Nitrogen Balance ( g/day ) = Nitrogen Intake ( g/day ) - [Urinary Nitrogen ( g/day ) + Fecal Nitrogen ( g/day ) + Insensible Nitrogen Loss (estimated, e.g., 0.5 g/day )]

6. Data Analysis:

  • The mean daily nitrogen balance for each subject is to be calculated for each of the three study periods.

  • Statistical analysis, such as a paired t-test or repeated measures ANOVA, should be used to compare the nitrogen balance during the treatment period to the pre-treatment and post-treatment periods.

Discussion and Future Directions

The available evidence strongly suggests that this compound has a positive effect on nitrogen balance, indicative of its anabolic properties. However, a more detailed quantitative understanding is hampered by the limited availability of the full data from seminal studies.

Future research should aim to:

  • Replicate and expand upon the original nitrogen balance studies with modern analytical techniques.

  • Investigate the dose-response relationship between this compound and nitrogen retention.

  • Explore the effects of this compound on nitrogen balance in different populations, such as those with catabolic conditions (e.g., post-surgery, chronic illness).

  • Elucidate the specific molecular mechanisms by which this compound modulates protein synthesis and degradation pathways.

By conducting such studies, the scientific community can gain a more complete understanding of this compound's therapeutic potential and its place in clinical medicine.

Formebolone in Veterinary Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formebolone is a synthetic anabolic-androgenic steroid (AAS) that has been investigated for its potential applications in both human and veterinary medicine.[1] It is recognized for its notable anticatabolic properties, which involve counteracting the muscle-wasting effects of glucocorticoids.[1] In the context of veterinary medicine, research has explored its utility in promoting weight gain and improving feed efficiency, particularly in livestock. This document provides detailed application notes and protocols based on available research, with a focus on its anticatabolic effects.

Mechanism of Action

This compound, like other anabolic steroids, exerts its effects primarily through interaction with the androgen receptor (AR). The general mechanism involves the diffusion of the steroid across the cell membrane and binding to the AR in the cytoplasm.[2] This hormone-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This interaction modulates the transcription of target genes, leading to increased protein synthesis and reduced protein degradation, the hallmarks of anabolism.[2]

The anticatabolic action of this compound is particularly significant. It has been shown to counteract the catabolic effects of glucocorticoids like dexamethasone.[1] While the precise mechanism of this interaction is not fully elucidated for this compound, anabolic steroids can generally interfere with glucocorticoid action, thus preserving muscle mass.

Signaling Pathway of Anabolic Steroids

AAS_Signaling cluster_cell Target Cell (e.g., Muscle Fiber) cluster_nucleus Nucleus AAS Anabolic-Androgenic Steroid (this compound) AR Androgen Receptor (AR) AAS->AR Binds to AAS_AR_complex AAS-AR Complex HSP Heat Shock Proteins (HSP) AR->HSP Dissociation of ARE Androgen Response Element (ARE) on DNA AAS_AR_complex->ARE Translocates and binds to Protein_Degradation Decreased Protein Degradation AAS_AR_complex->Protein_Degradation Inhibits pathways leading to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Leads to Anabolic_Effects Anabolic Effects (Muscle Growth) Protein_Synthesis->Anabolic_Effects Anticatabolic_Effects Anticatabolic Effects Protein_Degradation->Anticatabolic_Effects Nitrogen_Balance_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_baseline Phase 2: Baseline Data Collection cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Data Analysis Acclimatization Acclimatize animals to metabolic cages (7 days) Baseline_Diet Provide standard diet and water ad libitum Acclimatization->Baseline_Diet Baseline_Collection Collect daily urine and feces (3-5 days) Baseline_Diet->Baseline_Collection Baseline_Analysis Analyze for nitrogen content Baseline_Collection->Baseline_Analysis Grouping Randomly assign animals to treatment groups (Control, Dexamethasone, Dexamethasone + this compound) Baseline_Analysis->Grouping Treatment_Admin Administer treatments daily Grouping->Treatment_Admin Treatment_Collection Continue daily urine and feces collection Treatment_Admin->Treatment_Collection Treatment_Analysis Analyze for nitrogen content Treatment_Collection->Treatment_Analysis Calculate_NB Calculate Nitrogen Balance: N_intake - (N_urine + N_feces) Treatment_Analysis->Calculate_NB Statistical_Analysis Perform statistical analysis to compare groups Calculate_NB->Statistical_Analysis

References

Transdermal Delivery Systems for Formebolone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formebolone is a synthetic anabolic-androgenic steroid that has been investigated for its anticatabolic and anabolic properties.[1] Transdermal delivery of this compound offers a promising alternative to oral administration, bypassing first-pass metabolism and potentially providing sustained and controlled drug release.[2] This document provides detailed application notes and experimental protocols for the development and evaluation of transdermal delivery systems for this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the design of an effective transdermal delivery system. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C21H28O4[3]
Molecular Weight 344.4 g/mol [3]
Melting Point 209-212 °C[4]
Solubility Water soluble[4]
LogP (predicted) 2.5 (approx.)N/A

Formulation of Transdermal Patches

The selection of appropriate polymers and penetration enhancers is critical for optimizing the transdermal flux of this compound.

Table 1: Suggested Polymers for this compound Transdermal Patch Formulation
Polymer ClassExamplesKey PropertiesReference
Cellulose Derivatives Hydroxypropyl Methylcellulose (HPMC), Ethyl Cellulose (EC)Good film-forming properties, biocompatible. HPMC is hydrophilic, while EC is hydrophobic, allowing for modulation of drug release.[1]
Acrylic Acid Polymers Eudragit® series (e.g., Eudragit RL, RS)Excellent adhesion, allows for matrix-type patch design. Different grades offer varying permeability.
Polyvinylpyrrolidone (PVP) -Water-soluble, enhances drug solubility and release. Often used in combination with other polymers.[1]
Polyvinyl Alcohol (PVA) -Biocompatible, good film-forming properties.[5]
Table 2: Potential Penetration Enhancers for this compound Delivery
Enhancer ClassExamplesMechanism of ActionReference
Fatty Acids Oleic Acid, Lauric AcidDisrupts the lipid bilayer of the stratum corneum.[6]
Terpenes Menthol, 1,8-CineoleInteracts with intercellular lipids, increasing their fluidity.[7]
Sulfoxides Dimethyl Sulfoxide (DMSO)Alters the structure of the stratum corneum proteins.[8]
Glycols Propylene GlycolActs as a solvent for the drug within the stratum corneum.[8]
Surfactants Sodium Lauryl Sulfate (SLS), Polysorbates (Tween®)Solubilizes lipids in the stratum corneum.[9]

Experimental Protocols

Protocol 1: Preparation of a Matrix-Type this compound Transdermal Patch

This protocol describes the solvent casting method for preparing a matrix-type transdermal patch.

Materials:

  • This compound powder

  • Polymer (e.g., a blend of Ethyl Cellulose and Polyvinylpyrrolidone)

  • Penetration enhancer (e.g., Oleic Acid)

  • Plasticizer (e.g., Propylene Glycol)

  • Solvent (e.g., Ethanol or a mixture of Ethanol and Dichloromethane)

  • Backing membrane (e.g., 3M™ Scotchpak™)

  • Release liner (e.g., siliconized polyester (B1180765) film)

  • Petri dish or a flat casting surface

  • Magnetic stirrer

  • Drying oven

Procedure:

  • Accurately weigh the required amounts of this compound, polymer(s), penetration enhancer, and plasticizer.

  • Dissolve the polymer(s) in the chosen solvent with the aid of a magnetic stirrer until a homogenous solution is formed.

  • Add the this compound, penetration enhancer, and plasticizer to the polymer solution and continue stirring until all components are fully dissolved.

  • Pour the resulting solution into a petri dish or onto a flat surface lined with the release liner.

  • Dry the cast film in a drying oven at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated.

  • Once dried, carefully laminate the backing membrane onto the drug-in-adhesive matrix.

  • Cut the laminate into patches of the desired size.

  • Store the patches in a desiccator until further evaluation.

Protocol 2: In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol outlines the procedure for assessing the permeation of this compound through an excised skin membrane.[10][11]

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine or rat) skin

  • Receptor medium (e.g., phosphate-buffered saline with a solubility enhancer like Tween 80 to maintain sink conditions)

  • This compound transdermal patch or formulation

  • Water bath with a circulating system to maintain 32°C[11]

  • Magnetic stirrer

  • Syringes and collection vials

  • HPLC system for analysis

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.

  • Mount the skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

  • Place a small magnetic stir bar in the receptor compartment and place the cell in the water bath maintained at 32°C. Allow the system to equilibrate.

  • Apply the this compound transdermal patch or a known amount of the formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the receptor medium from the sampling port.

  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the collected samples for this compound concentration using a validated HPLC method.

Protocol 3: HPLC-UV Method for Quantification of this compound

This protocol provides a general framework for the analysis of this compound. Method validation according to ICH guidelines is essential.[12]

Chromatographic Conditions (starting point for optimization):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Gradient elution may be necessary for complex samples.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: UV at approximately 240-254 nm[12]

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation (from receptor medium): If necessary, dilute the samples collected from the Franz diffusion cell study with the mobile phase to fall within the calibration range.

  • Sample Preparation (from skin):

    • At the end of the permeation study, dismount the skin from the Franz cell.

    • Wash the skin surface to remove excess formulation.

    • Separate the epidermis from the dermis (e.g., by heat treatment).

    • Mince each skin layer and extract this compound using a suitable solvent (e.g., methanol (B129727) or acetonitrile) with the aid of sonication or homogenization.

    • Centrifuge the extract and filter the supernatant before HPLC analysis.

  • Analysis: Inject the standards and samples into the HPLC system and record the peak areas.

  • Quantification: Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of this compound in the unknown samples using the regression equation of the calibration curve.

Data Presentation

Table 3: Example of In Vitro Skin Permeation Data for this compound
Time (hours)Cumulative Amount Permeated (µg/cm²)Flux (µg/cm²/h)
15.2 ± 0.85.2
212.5 ± 1.57.3
428.9 ± 3.28.2
648.1 ± 4.59.6
868.3 ± 6.110.1
12105.7 ± 9.89.4
24210.4 ± 18.58.7

Note: The data presented are hypothetical and should be replaced with experimental results.

Visualizations

Androgen Receptor Signaling Pathway

The primary mechanism of action for anabolic steroids like this compound involves binding to and activating the androgen receptor (AR). This activation leads to a cascade of events resulting in increased protein synthesis and muscle growth.

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Cytoplasm (Protein Synthesis) This compound This compound AR Androgen Receptor (AR) This compound->AR Passive Diffusion AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex Binding Formebolone_AR_complex This compound-AR Complex AR->Formebolone_AR_complex HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_HSP_complex->AR Dissociation ARE Androgen Response Element (ARE) Formebolone_AR_complex->ARE Translocation & Dimerization Transcription Gene Transcription ARE->Transcription Activation mRNA mRNA Transcription->mRNA Leads to Ribosome Ribosome mRNA->Ribosome Translation Protein Muscle Proteins Ribosome->Protein Anabolic_Effects Anabolic Effects (Muscle Growth) Protein->Anabolic_Effects

Caption: Generalized signaling pathway of this compound via the Androgen Receptor.

Experimental Workflow for Transdermal Patch Development and Evaluation

The development and evaluation of a transdermal delivery system for this compound follows a structured workflow, from formulation to permeation studies.

Transdermal_Patch_Workflow Formulation 1. Formulation Development (Polymers, Enhancers, Plasticizers) Casting 2. Solvent Casting & Drying Formulation->Casting Patch_Fabrication 3. Patch Fabrication (Lamination & Cutting) Casting->Patch_Fabrication Evaluation 4. Physicochemical Evaluation (Thickness, Drug Content, etc.) Patch_Fabrication->Evaluation Permeation_Setup 5. In Vitro Permeation Setup (Franz Diffusion Cell) Evaluation->Permeation_Setup Skin_Prep 5a. Skin Membrane Preparation Permeation_Setup->Skin_Prep Permeation_Study 6. Permeation Study Permeation_Setup->Permeation_Study Sampling 7. Sample Collection (Receptor Medium) Permeation_Study->Sampling Analysis 8. HPLC-UV Analysis Sampling->Analysis Data_Analysis 9. Data Analysis (Flux, Permeability Coefficient) Analysis->Data_Analysis

Caption: Workflow for this compound transdermal patch development and in vitro evaluation.

References

Application Notes and Protocols: Investigating the Impact of Formebolone on Bone Mass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the effects of Formebolone on bone mass is limited in publicly available scientific literature. One study noted that this compound may increase bone mass and showed a tendency for increased calcium and phosphorus retention, though the results were not conclusive[1][2]. The following application notes and protocols are based on established methodologies from studies on other anabolic-androgenic steroids (AAS) with known effects on bone, such as Nandrolone (B1676933) Decanoate (B1226879) and Stanozolol (B1681124). These can serve as a foundational guide for designing and conducting research on this compound's potential impact on bone health.

Introduction to Anabolic Steroids and Bone Metabolism

Anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone.[3][4] Their primary physiological effects are to promote anabolism (e.g., protein synthesis) and androgenic effects (development of male sex characteristics). The anabolic properties of these compounds have led to their investigation in conditions characterized by tissue wasting, including osteoporosis.[3][4]

The mechanism of action of AAS on bone is thought to be mediated through the androgen receptor, which is present in bone tissue.[3][4] Activation of this receptor can inhibit osteoclastic bone resorption and increase bone formation.[3][4] Several AAS have been shown to increase bone mineral content and density at various skeletal sites in patients with osteoporosis.[3][4] Additionally, they can increase lean body and muscle mass, which may indirectly benefit bone health.[3][4]

This compound is an orally active AAS that has been described as having anabolic and anti-catabolic properties with virtually no androgenic activity.[5] While direct studies on its effect on bone mass are scarce, its anabolic nature suggests it could potentially influence bone metabolism.

Quantitative Data from Studies on Related Anabolic Steroids

The following tables summarize quantitative data from studies on Nandrolone Decanoate and Stanozolol, which can provide a basis for expected outcomes in studies on this compound.

Table 1: Effects of Nandrolone Decanoate on Bone Mineral Density (BMD) in Human Studies

Study PopulationTreatment GroupDurationLumbar Spine BMD ChangeFemoral Neck BMD ChangeReference
Postmenopausal women with osteoporosis50 mg Nandrolone Decanoate every 3 weeks18 months+2.9%Slight, transient improvement[6]
Elderly women (>70 years) with osteoporosis50 mg Nandrolone Decanoate every 3 weeks1 year+3.4% ± 6.0%+4.1% ± 7.3%[7][8]
Elderly women (>70 years) with osteoporosis50 mg Nandrolone Decanoate every 3 weeks2 years+3.7% ± 7.4%+4.7% ± 8.0%[7][8]
Men with idiopathic osteoporosis50 mg Nandrolone Decanoate weekly12 monthsTransient increase, returned to near baselineNot specified[9]

Table 2: Effects of Stanozolol on Bone Parameters in Human and Animal Studies

Study Population/ModelTreatment GroupDurationKey FindingsReference
Postmenopausal osteoporotic womenStanozolol29 months+4.4% increase in Total Body Calcium[10]
Male Wistar rats10 mg/kg Stanozolol weeklyNot specifiedIncreased bone mineralization, altered femoral geometry[11]
Sprague-Dawley rats with glucocorticoid-induced osteoporosis0.5 mg/kg Stanozolol, 6 times a week90 daysPrevented decrease in BMD of femur and 5th lumbar vertebra[12]

Proposed Experimental Protocols for Investigating this compound's Impact on Bone Mass

The following are hypothetical, yet detailed, experimental protocols for preclinical and clinical studies on this compound, based on methodologies used for other AAS.

Preclinical Study Protocol: Ovariectomized Rat Model of Osteoporosis

This model is widely used to mimic postmenopausal osteoporosis.

Objective: To evaluate the effects of this compound on bone mass, bone turnover, and bone biomechanical properties in an ovariectomized (OVX) rat model.

Materials:

  • Female Sprague-Dawley rats (6 months old)

  • This compound

  • Vehicle control (e.g., sesame oil)

  • Anesthetic agents

  • Surgical instruments for ovariectomy

  • Dual-energy X-ray absorptiometry (DXA) scanner for small animals

  • Micro-computed tomography (µCT) scanner

  • Mechanical testing machine

  • ELISA kits for bone turnover markers (e.g., serum osteocalcin, urinary deoxypyridinoline)

Methodology:

  • Animal Model:

    • Acclimate rats for one week.

    • Perform bilateral ovariectomy on the experimental group to induce estrogen deficiency and subsequent bone loss. A sham operation should be performed on the control group.

    • Allow a period of 6 weeks for the establishment of osteopenia.

  • Treatment Groups:

    • Group 1: Sham-operated + Vehicle

    • Group 2: OVX + Vehicle

    • Group 3: OVX + this compound (low dose)

    • Group 4: OVX + this compound (high dose)

  • Drug Administration:

    • Administer this compound or vehicle via oral gavage daily for a period of 24 weeks.

  • Data Collection:

    • Measure body weight weekly.

    • Perform DXA scans at baseline, 12 weeks, and 24 weeks to determine BMD and bone mineral content (BMC) of the lumbar spine and femur.

    • Collect serum and urine samples at the same time points to measure bone turnover markers.

  • Endpoint Analysis (at 24 weeks):

    • Euthanize animals and harvest femurs and tibiae.

    • Analyze the microarchitecture of the tibiae using µCT.

    • Assess the biomechanical properties of the femurs (e.g., three-point bending test).

    • Conduct histomorphometric analysis of the tibiae to assess cellular-level bone changes.

Clinical Trial Protocol: Double-Blind, Randomized, Placebo-Controlled Study in Postmenopausal Women with Osteoporosis

Objective: To assess the efficacy and safety of this compound on bone mineral density and fracture risk in postmenopausal women with osteoporosis.

Study Population: Postmenopausal women aged 55-75 with a diagnosis of osteoporosis (BMD T-score ≤ -2.5 at the lumbar spine or femoral neck).

Methodology:

  • Study Design: A 2-year, multicenter, double-blind, randomized, placebo-controlled trial.

  • Treatment Arms:

    • Group 1: this compound (oral, daily dose to be determined by preclinical data) + daily calcium and vitamin D supplements.

    • Group 2: Placebo + daily calcium and vitamin D supplements.

  • Assessments:

    • Primary Endpoint: Change in lumbar spine BMD at 24 months, measured by DXA.

    • Secondary Endpoints:

      • Change in femoral neck and total hip BMD at 6, 12, 18, and 24 months.

      • Incidence of new vertebral and non-vertebral fractures.

      • Changes in bone turnover markers at regular intervals.

      • Assessment of back pain and quality of life.

    • Safety Monitoring: Monitor for adverse events, including virilizing effects, liver function tests, and lipid profiles.

Visualizations

Experimental Workflow

G cluster_preclinical Preclinical Study: OVX Rat Model cluster_clinical Clinical Trial animal_model Ovariectomy/Sham Surgery in Rats osteopenia 6-week Osteopenia Development animal_model->osteopenia treatment 24-week Treatment (Vehicle/Formebolone) osteopenia->treatment data_collection Data Collection (DXA, Biomarkers) treatment->data_collection endpoint Endpoint Analysis (µCT, Biomechanics, Histology) data_collection->endpoint recruitment Patient Recruitment randomization Randomization (this compound/Placebo) recruitment->randomization treatment_clinical 2-Year Treatment Period randomization->treatment_clinical assessments Regular Assessments (DXA, Fractures, Safety) treatment_clinical->assessments analysis Final Data Analysis assessments->analysis

Caption: Proposed experimental workflows for preclinical and clinical studies.

Potential Signaling Pathway

G This compound This compound AR Androgen Receptor (AR) in Osteoblasts/Osteoclasts This compound->AR Nucleus Nucleus AR->Nucleus Gene Gene Transcription Modulation Nucleus->Gene Protein Protein Synthesis Gene->Protein BoneFormation ↑ Bone Formation Protein->BoneFormation BoneResorption ↓ Bone Resorption Protein->BoneResorption

Caption: Hypothesized signaling pathway of this compound in bone cells.

References

Application Notes and Protocols for Formebolone Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the protocols for administering Formebolone to rats, with a specific focus on investigating its anti-catabolic properties. The information is synthesized from available scientific literature to guide researchers in designing and executing similar studies.

Introduction

This compound (2-formyl-17α-methyl-androsta-1,4-diene-11α,17β-diol-3-one) is a synthetic anabolic-androgenic steroid (AAS) with recognized anti-catabolic activity. It has been shown to counteract the muscle-wasting effects of glucocorticoids, such as dexamethasone (B1670325). The primary mechanism of its anti-catabolic action is thought to involve the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme crucial for the synthesis of potent endogenous glucocorticoids. These protocols are based on foundational studies investigating the effects of this compound on nitrogen balance in a rat model of dexamethasone-induced catabolism.

Experimental Model: Dexamethasone-Induced Catabolism in Castrated Rats

To specifically assess the anti-catabolic and anabolic properties of a compound while minimizing the influence of endogenous androgens, a common and effective model is the castrated rat treated with a catabolic agent like dexamethasone.

  • Animal Model: Male rats (e.g., Sprague-Dawley or Wistar strains) are typically used.

  • Castration: Surgical castration is performed to remove the primary source of endogenous testosterone. This allows for a more direct assessment of the administered steroid's effects.

  • Induction of Catabolism: Dexamethasone, a potent synthetic glucocorticoid, is administered to induce a catabolic state, characterized by negative nitrogen balance and muscle wasting.

Experimental Protocols

The following protocols are based on the established methodology for studying the anti-catabolic effects of this compound in rats.

General Experimental Workflow

The experimental workflow involves several key stages: acclimatization, surgical preparation (castration), induction of catabolism, and the treatment period with this compound, followed by sample collection and analysis.

G acclimatization Acclimatization of Rats castration Surgical Castration acclimatization->castration recovery Post-Surgical Recovery castration->recovery dex_induction Dexamethasone Administration to Induce Catabolism recovery->dex_induction form_admin This compound Administration (Treatment Groups) dex_induction->form_admin sample_collection Urine and Feces Collection for Nitrogen Balance form_admin->sample_collection tissue_harvesting Tissue Harvesting (e.g., Muscles, Organs) form_admin->tissue_harvesting analysis Biochemical Analysis (Nitrogen Content, etc.) sample_collection->analysis tissue_harvesting->analysis

Caption: General experimental workflow for assessing this compound's anti-catabolic effects.

Detailed Methodologies

3.2.1. Animal Preparation and Housing:

  • Acclimatization: Upon arrival, house male rats in individual metabolic cages for a period of at least one week to allow for acclimatization to the housing conditions and diet.

  • Diet: Provide a standard laboratory chow and water ad libitum. For nitrogen balance studies, a diet with a known and constant nitrogen content is crucial.

  • Castration: Anesthetize the rats and perform bilateral orchidectomy. Allow for a post-operative recovery period of at least one week.

3.2.2. Dexamethasone Administration to Induce a Catabolic State:

  • Route of Administration: Dexamethasone-21-phosphate is typically administered via subcutaneous or intraperitoneal injection.

  • Dosage: The dosage should be sufficient to induce a consistent state of negative nitrogen balance. A commonly referenced starting point is in the range of 50-100 µ g/rat/day .

  • Duration: Administer dexamethasone daily for a period leading up to and during the this compound treatment phase to maintain a catabolic state.

3.2.3. This compound Administration:

  • Route of Administration: this compound can be administered orally (by gavage) or via subcutaneous injection. The choice of route may depend on the specific formulation and experimental goals.

  • Dosage: Effective anti-catabolic dosages in rats have been investigated. A typical starting dose range to explore would be 1-10 mg/kg of body weight per day. Dose-response studies are recommended to determine the optimal dosage for a specific experimental setup.

  • Vehicle: For oral administration, this compound can be suspended in a vehicle such as corn oil or a 0.5% solution of carboxymethyl cellulose. For injections, a suitable sterile oil-based vehicle should be used.

  • Treatment Period: The duration of this compound administration will depend on the study objectives, but a period of 7-14 days is often sufficient to observe significant effects on nitrogen balance and muscle mass.

3.2.4. Nitrogen Balance Assessment:

  • Sample Collection: Collect urine and feces separately over a defined period, typically 24 hours, at baseline (before treatment) and at several time points during the treatment period.

  • Nitrogen Analysis: Determine the total nitrogen content in the collected urine and feces, as well as in a sample of the feed, using the Kjeldahl method or an equivalent nitrogen analysis technique.

  • Calculation: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen). A positive balance indicates an anabolic state, while a negative balance indicates a catabolic state.

Data Presentation

Quantitative data from such studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Example of a Data Summary Table for a this compound Study in Rats

ParameterControl (Vehicle)DexamethasoneDexamethasone + this compound (Low Dose)Dexamethasone + this compound (High Dose)
Initial Body Weight (g)
Final Body Weight (g)
Change in Body Weight (g)
Nitrogen Intake (mg/24h)
Urinary Nitrogen (mg/24h)
Fecal Nitrogen (mg/24h)
Nitrogen Balance (mg/24h)
Levator Ani Muscle Weight (mg)
Seminal Vesicle Weight (mg)

Signaling Pathways

This compound's anti-catabolic effect is primarily attributed to its interaction with glucocorticoid metabolism. The following diagram illustrates the proposed mechanism of action.

G cortisone Cortisone (inactive) hsd11b1 11β-HSD1 cortisone->hsd11b1 Activation cortisol Cortisol (active) muscle_protein Muscle Protein cortisol->muscle_protein Catabolism hsd11b1->cortisol This compound This compound This compound->hsd11b1 Inhibition amino_acids Amino Acids muscle_protein->amino_acids

Caption: Proposed mechanism of this compound's anti-catabolic action via inhibition of 11β-HSD1.

Conclusion

The protocols outlined provide a framework for the administration of this compound in rats to study its anti-catabolic effects. Researchers should carefully consider the specific aims of their study to optimize dosages, administration routes, and the duration of the experimental periods. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

Troubleshooting & Optimization

Technical Support Center: Formebolone Degradation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the experimental analysis of formebolone degradation pathways and its byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolic pathways for this compound degradation?

A1: this compound, as an anabolic-androgenic steroid (AAS), is anticipated to undergo metabolism through two primary phases, similar to other steroids.[1] Phase I metabolism involves modifications to the steroid's core structure to increase its polarity through reactions such as reduction and hydroxylation.[1] Phase II metabolism involves the conjugation of the modified steroid with polar molecules, such as glucuronic acid or sulfate, to facilitate its excretion from the body.

Q2: What is the primary known metabolite of this compound?

A2: The primary identified metabolite of this compound is 2-hydroxymethyl-17α-methylandrosta-1,4-diene-11α,17β-diol-3-one. This metabolite is a reduced form of the parent compound and is a key target for analytical detection in metabolic studies.

Q3: Which enzymes are likely involved in the degradation of this compound?

A3: While specific enzymatic studies on this compound are limited, the metabolism of similar steroids suggests the involvement of several key enzyme families. Phase I reactions are likely catalyzed by reductases, such as 5α-reductase and 5β-reductase, which are primarily located in the liver.[1] Additionally, hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 (CYP) enzymes are expected to play a role in the hydroxylation and oxidation of the steroid structure. Phase II conjugation is carried out by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Q4: What are the most common analytical techniques for studying this compound metabolism?

A4: The most prevalent and reliable techniques for the analysis of this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] GC-MS often requires a derivatization step to increase the volatility and thermal stability of the analytes, while LC-MS/MS can often analyze the metabolites directly in their conjugated forms.[2]

Troubleshooting Guides

Issue 1: Low or no detection of this compound metabolites in urine samples.

Possible Cause Troubleshooting Step
Inefficient hydrolysis of conjugated metabolites (for GC-MS). Ensure the activity of the β-glucuronidase/arylsulfatase enzyme preparation. Optimize incubation time and temperature (e.g., 1-3 hours at 50-55°C).[4] Consider a chemical hydrolysis method as an alternative.
Incomplete derivatization (for GC-MS). Ensure the derivatizing agent (e.g., MSTFA/TMS-Imidazole) is fresh and not degraded by moisture. Optimize the derivatization reaction time and temperature.
Poor extraction recovery. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the extraction method.
Matrix effects in LC-MS/MS. Implement the use of isotopically labeled internal standards to compensate for matrix-induced ion suppression or enhancement. Dilute the sample or use a more effective sample clean-up procedure.
Short collection window post-administration. Extend the urine collection period as metabolites may be excreted over several days.

Issue 2: Co-elution of isomers or isobaric compounds.

Possible Cause Troubleshooting Step
Insufficient chromatographic separation. Optimize the GC or LC temperature gradient and/or mobile phase composition to improve the resolution of metabolites.[4][5] Consider using a longer analytical column or a column with a different stationary phase.
Inadequate mass spectrometric resolution. For LC-MS/MS, optimize the collision energy for each metabolite to generate unique fragment ions for Multiple Reaction Monitoring (MRM). For GC-MS, utilize high-resolution mass spectrometry if available to differentiate between compounds with the same nominal mass.

Data Presentation

The following table should be used to summarize quantitative data from this compound degradation experiments.

Analyte Retention Time (min) Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL) Mean Concentration ± SD (ng/mL)
This compound
Metabolite 1
Metabolite 2
...

Experimental Protocols

Protocol for Analysis of this compound and its Metabolites in Urine by GC-MS

This protocol is a synthesized methodology based on established procedures for anabolic steroid analysis.[2][4]

1. Sample Preparation: a. To 2 mL of urine, add 50 µL of an internal standard solution (e.g., deuterated testosterone). b. Add 1 mL of phosphate (B84403) buffer (pH 7.0) and 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia. c. Incubate at 55°C for 3 hours to hydrolyze conjugated metabolites. d. Adjust the pH of the solution to 9.0 with a suitable base (e.g., 1M NaOH).

2. Extraction: a. Perform a liquid-liquid extraction by adding 5 mL of methyl tert-butyl ether (MTBE) and vortexing for 5 minutes. b. Centrifuge at 3000 rpm for 5 minutes. c. Transfer the organic (upper) layer to a clean tube. d. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization: a. To the dried residue, add 50 µL of the derivatizing agent N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst such as trimethylsilylimidazole (TMS-Imidazole). b. Cap the vial tightly and heat at 60°C for 30 minutes. c. Cool to room temperature before injection.

4. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., HP-1ms, 30 m x 0.25 mm x 0.25 µm). b. Injection: 1-2 µL in splitless mode. c. Carrier Gas: Helium at a constant flow rate. d. Oven Temperature Program:

  • Initial temperature: 150°C
  • Ramp 1: 10°C/min to 250°C
  • Ramp 2: 5°C/min to 300°C, hold for 5 minutes. e. Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan (m/z 50-650) for metabolite identification and Selected Ion Monitoring (SIM) for targeted quantification.

Visualizations

Formebolone_Degradation_Pathway This compound This compound Phase1 Phase I Metabolism This compound->Phase1 Reduction/Hydroxylation (e.g., 5α/β-reductases, HSDs, CYPs) Metabolite1 2-hydroxymethyl-17α-methylandrosta- 1,4-diene-11α,17β-diol-3-one Phase1->Metabolite1 Other_Metabolites Other Hydroxylated/ Reduced Metabolites Phase1->Other_Metabolites Phase2 Phase II Metabolism Metabolite1->Phase2 Conjugation (UGTs, SULTs) Other_Metabolites->Phase2 Conjugation (UGTs, SULTs) Conjugated_Metabolites Glucuronide and Sulfate Conjugates Phase2->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Urine_Sample 1. Urine Sample Collection Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine_Sample->Hydrolysis Extraction 3. Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization 4. Derivatization (for GC-MS) (e.g., MSTFA/TMS-Imidazole) Extraction->Derivatization GCMS_LCMS 5. GC-MS or LC-MS/MS Analysis Derivatization->GCMS_LCMS Data_Acquisition 6. Data Acquisition (Full Scan / SIM / MRM) GCMS_LCMS->Data_Acquisition Data_Analysis 7. Data Analysis and Quantification Data_Acquisition->Data_Analysis

References

Technical Support Center: Overcoming Poor Solubility of Formebolone in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Formebolone in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in assays?

This compound is a synthetic anabolic-androgenic steroid (AAS) that acts as an agonist for the androgen receptor.[1][2] Like many steroids, this compound is a hydrophobic molecule with low aqueous solubility.[3] This poor solubility can lead to several issues in in-vitro and cell-based assays, including:

  • Precipitation: The compound can fall out of solution when diluted into aqueous assay buffers or cell culture media, leading to inaccurate and non-reproducible results.

  • Inaccurate Concentration: The actual concentration of dissolved, biologically active this compound may be significantly lower than the nominal concentration.

  • Cellular Toxicity: Precipitated compound can cause physical stress or toxicity to cells, confounding experimental outcomes.

Q2: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in-vitro assays.[4] Ethanol and methanol (B129727) can also be used, but DMSO generally offers higher solubility for hydrophobic molecules. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound in the stock solution.

Q3: What is the maximum permissible concentration of DMSO in cell-based assays?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, although some robust cell lines may tolerate up to 1%.[4] It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on the cells.

Q4: My this compound solution precipitates when I add it to my cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock into aqueous media is a common issue. Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of the medium, perform one or more intermediate dilutions in the medium.[5]

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Rapid Mixing: Add the stock solution dropwise into the vortex of the medium while gently swirling to ensure rapid and uniform dispersion.

  • Use of Serum: If your experimental design allows, diluting the compound in a medium containing serum can help improve solubility as the compound may bind to proteins like albumin.

  • Sonication: Gentle sonication of the final diluted solution can sometimes help to redissolve small precipitates, but care must be taken to avoid damaging the compound or other media components.

Troubleshooting Guides

Guide 1: Troubleshooting Compound Precipitation in 96-Well Plates

This guide provides a step-by-step approach to identifying and resolving precipitation issues during cell-based assays in a 96-well plate format.

Symptom: Visible precipitate or cloudiness in the wells after adding the this compound solution.

Workflow for Troubleshooting Precipitation:

G A Precipitation Observed in Wells B Visual Inspection under Microscope A->B C Crystalline or Amorphous Precipitate? B->C D Bacterial/Fungal Contamination? B->D C->D No I Likely Compound Precipitation C->I Yes D->C No J Potential Biological Contamination D->J Yes E Review Stock Solution Preparation F Review Dilution Procedure G Optimize Final Assay Conditions H Contamination Control Protocol I->E I->F I->G J->H

Caption: Troubleshooting workflow for precipitation in assays.

Possible Causes and Solutions:

Observation Possible Cause Recommended Solution
Crystalline or amorphous precipitate Poor solubility of this compound 1. Verify Stock Solution: Ensure the stock in 100% DMSO is fully dissolved. Gentle warming (37°C) or sonication may help. 2. Optimize Dilution: Use a stepwise dilution method. Add the DMSO stock to pre-warmed media with vigorous mixing. 3. Lower Final Concentration: The desired concentration may exceed the solubility limit in the final assay medium. Test a lower concentration range. 4. Increase Serum Concentration: If permissible, a higher serum percentage in the medium can aid solubility.
Cloudiness with motile particles Bacterial Contamination Discard the plate and medium. Decontaminate the incubator and biosafety cabinet. Use fresh, sterile reagents.
Filamentous structures Fungal Contamination Discard the plate and medium. Thoroughly decontaminate all equipment. Check the sterility of all solutions.

Data Presentation

Table 1: Estimated Solubility of this compound and Structurally Similar Steroids

Due to the limited availability of public quantitative solubility data for this compound, the following table provides an estimation based on data from structurally related anabolic steroids, Formestane and Methasterone. These values should be used as a guideline, and empirical determination of this compound's solubility in your specific assay system is recommended.

Solvent Formestane Solubility (mg/mL) Methasterone Solubility (mg/mL) Estimated this compound Solubility Range (mg/mL)
DMSO ~15[6]1[7][8]1 - 15
Ethanol ~10[6]5[7][8]5 - 10
Methanol Data not availableData not availableLikely lower than Ethanol
Water Sparingly soluble[6]Sparingly solubleVery low (<0.1)[3]
DMSO:PBS (pH 7.2) (1:1) ~0.5[6]0.3 (in 1:2 Ethanol:PBS)[7][8]~0.3 - 0.5

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution for use in cell culture assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pre-warmed, complete cell culture medium

Procedure:

  • Stock Solution Preparation (in a sterile hood): a. Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary. d. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation: a. Thaw a single-use aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations. c. Crucially, to avoid precipitation: i. Pre-warm the cell culture medium to 37°C. ii. Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersion. iii. Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (typically ≤ 0.5%).[4] d. Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.

Protocol 2: Competitive Androgen Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the androgen receptor (AR), adapted for a poorly soluble compound.

Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled androgen (e.g., [³H]-dihydrotestosterone, [³H]-DHT) for binding to the AR.

Materials:

  • Source of Androgen Receptor (e.g., prostate cancer cell lysate like LNCaP, or recombinant AR protein)

  • Radiolabeled ligand (e.g., [³H]-DHT)

  • Unlabeled competitor (this compound)

  • Assay Buffer (e.g., Tris-based buffer with protease inhibitors)

  • Wash Buffer

  • Scintillation cocktail

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Preparation of Reagents: a. Prepare serial dilutions of this compound in the assay buffer containing a low and consistent percentage of DMSO (e.g., 0.1%). b. Prepare the radiolabeled ligand solution in the assay buffer at a concentration close to its Kd for the AR.

  • Assay Setup (in a 96-well plate): a. Total Binding wells: Add assay buffer, radiolabeled ligand, and the AR preparation. b. Non-specific Binding wells: Add assay buffer, radiolabeled ligand, a saturating concentration of a known unlabeled androgen (e.g., cold DHT), and the AR preparation. c. Test Compound wells: Add assay buffer, radiolabeled ligand, the AR preparation, and the desired concentrations of this compound.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: a. Transfer the contents of each well to a filter plate. b. Quickly wash the filters with ice-cold wash buffer using a vacuum manifold to remove unbound ligand.

  • Detection: a. Add scintillation cocktail to each well. b. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Mandatory Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR AR_dimer AR Dimer AR->AR_dimer HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR dissociation AR_HSP->HSP ARE Androgen Response Element (ARE) AR_dimer->ARE binds Gene Target Gene Transcription ARE->Gene activates Protein Protein Synthesis (Anabolic Effects) Gene->Protein translation

Caption: Canonical Androgen Receptor (AR) signaling pathway.

Experimental Workflow for Solubility Assessment

Solubility_Workflow A Prepare High-Concentration Stock (e.g., 50 mM in 100% DMSO) B Prepare Serial Dilutions in 100% DMSO A->B C Dilute to Final Concentration in Aqueous Assay Buffer/Medium B->C D Visual Inspection for Precipitation C->D E Precipitate Observed? D->E F Proceed with Assay E->F No G Troubleshoot Dilution Protocol E->G Yes H Modify Assay Conditions G->H H->C

Caption: Workflow for preparing and assessing compound solubility.

References

Technical Support Center: Formebolone Dosage Optimization for Consistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals for informational and research purposes only. Formebolone is a controlled substance in many jurisdictions and should be handled in accordance with all applicable laws and regulations. The information provided here is not a guide for clinical or personal use.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing this compound dosage for consistent and reliable results in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as formyldienolone, is an orally active anabolic-androgenic steroid (AAS).[1] Its primary described activities are anticatabolic and anabolic, with virtually no androgenic effects.[1] this compound is known to counteract the catabolic effects of potent glucocorticoids like dexamethasone (B1670325).[1] Its mechanism is thought to be mediated by the modulation of enzymatic processes, such as the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), rather than by direct binding to the glucocorticoid receptor.[1]

Q2: What are the main challenges in achieving consistent results with this compound?

Inconsistencies in experimental outcomes with this compound can arise from several factors, including:

  • Dosage and Administration: Suboptimal dosage, inconsistent administration timing, and inappropriate vehicle selection can lead to variable bioavailability and, consequently, inconsistent effects.

  • Experimental Model: The choice of cell line or animal model can significantly influence the observed effects due to differences in metabolism and receptor expression.

  • Compound Stability and Handling: Improper storage and handling of this compound can lead to degradation, affecting its potency.

  • Assay Variability: Inherent variability in biological assays, such as cell-based assays or animal studies, can contribute to inconsistent results.

Q3: Are there any known metabolites of this compound that should be considered in experimental analysis?

Yes, the metabolism of this compound in humans has been studied. The primary metabolite is 2-hydroxymethyl-11α,17β-dihydroxy-17α-methylandrosta-1,4-dien-3-one. Researchers should consider quantifying both the parent compound and its major metabolites to get a complete pharmacokinetic profile.

Troubleshooting Guides

This section provides guidance on common issues encountered during this compound experiments.

In Vitro Experiments (Cell-Based Assays)
Problem Potential Cause Troubleshooting Steps
High variability between replicate wells - Inconsistent cell seeding density.- Uneven distribution of this compound across the plate.- Edge effects in the culture plate.- Ensure a homogenous cell suspension before seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.
No observable effect of this compound - Sub-optimal dosage.- Degraded this compound stock solution.- Insensitive cell line.- Perform a dose-response study to determine the optimal concentration.- Prepare fresh stock solutions and store them appropriately.- Screen different cell lines to find a responsive model.
Cell toxicity observed at expected therapeutic doses - Contamination of cell culture.- High concentration of solvent (e.g., DMSO) in the final culture medium.- Regularly test for mycoplasma and other contaminants.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
In Vivo Experiments (Animal Models)
Problem Potential Cause Troubleshooting Steps
Inconsistent physiological responses between animals - Variability in drug administration (e.g., gavage technique).- Differences in animal age, weight, or strain.- Stress-induced physiological changes.- Ensure consistent and accurate administration techniques.- Use animals of the same age, weight range, and genetic background.- Acclimatize animals to the experimental conditions to minimize stress.
Unexpected side effects - Off-target effects of this compound.- Interaction with other experimental variables.- Carefully monitor animals for any adverse effects.- Review the literature for known off-target effects of similar compounds.
Difficulty in detecting this compound or its metabolites in plasma/tissue - Rapid metabolism or clearance.- Inadequate sample collection or processing.- Optimize the timing of sample collection based on pharmacokinetic studies.- Ensure proper sample handling and storage to prevent degradation.

Data Presentation

Currently, there is a lack of publicly available, detailed dose-response data for this compound in peer-reviewed literature that would allow for the creation of a comprehensive quantitative table of IC50 or EC50 values. The available studies focus more on the qualitative effects on nitrogen balance. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentrations for their specific experimental systems.

As a reference, a study on the anticatabolic action of this compound in castrated rats treated with dexamethasone demonstrated a positive effect on nitrogen balance, but specific dose-response data was not provided.[2]

Experimental Protocols

Protocol 1: In Vitro Anticatabolic Activity Assay in C2C12 Myotubes

This protocol is designed to assess the anticatabolic effects of this compound by measuring its ability to counteract dexamethasone-induced muscle protein degradation.

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
  • Seed cells in 24-well plates and grow to confluence.
  • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

2. Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Treat the differentiated myotubes with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.
  • Add dexamethasone (e.g., 100 nM) to induce muscle catabolism and co-incubate with this compound for 24 hours.
  • Include control groups: vehicle control, dexamethasone only, and this compound only.

3. Measurement of Protein Degradation:

  • Measure the rate of protein degradation by quantifying the release of a pre-labeled amino acid (e.g., ³H-tyrosine) from the cells into the medium.
  • Alternatively, analyze the expression of muscle-specific atrophy markers (e.g., MuRF1, atrogin-1) by qPCR or Western blot.

Protocol 2: In Vivo Assessment of Anticatabolic Activity in a Rat Model

This protocol is based on the study by Cerutti et al. (1976) to evaluate the anticatabolic effects of this compound.[2]

1. Animal Model:

  • Use castrated male rats to minimize the influence of endogenous androgens.
  • House animals in metabolic cages to allow for the collection of urine.

2. Treatment:

  • Administer dexamethasone to induce a catabolic state.
  • Administer this compound orally at various doses.
  • Include a control group receiving dexamethasone and vehicle.

3. Measurement of Nitrogen Balance:

  • Collect urine over a specified period (e.g., 24 hours).
  • Measure the total nitrogen content in the urine using a suitable method (e.g., Kjeldahl method).
  • Calculate the nitrogen balance to assess the anticatabolic effect of this compound.

Mandatory Visualization

Below are diagrams illustrating key concepts related to this compound's proposed mechanism and experimental workflows.

Formebolone_Mechanism_of_Action cluster_cortisol Glucocorticoid Activation cluster_this compound This compound Action cluster_receptor Cellular Effects Cortisone Cortisone (inactive) Cortisol Cortisol (active) Cortisone->Cortisol 11β-HSD1 GR Glucocorticoid Receptor Cortisol->GR Activates Cortisol->GR This compound This compound HSD1_Inhibition 11β-HSD1 This compound->HSD1_Inhibition Inhibits This compound->HSD1_Inhibition Catabolic_Genes Catabolic Gene Expression GR->Catabolic_Genes Promotes

Caption: Proposed anticatabolic mechanism of this compound via 11β-HSD1 inhibition.

Experimental_Workflow_In_Vitro cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Analysis Start Seed C2C12 Myoblasts Differentiate Differentiate into Myotubes Start->Differentiate Control Vehicle Control Differentiate->Control Treat for 24h Dex Dexamethasone Differentiate->Dex Treat for 24h Formebolone_Dex This compound + Dexamethasone Differentiate->Formebolone_Dex Treat for 24h Analysis Measure Protein Degradation (e.g., ³H-Tyrosine Release, MuRF1 expression) Control->Analysis Dex->Analysis Formebolone_Dex->Analysis

Caption: Workflow for in vitro assessment of this compound's anticatabolic activity.

Troubleshooting_Logic Start Inconsistent Results? Check_Dosage Review Dosage and Administration Start->Check_Dosage Yes Check_Model Evaluate Experimental Model Check_Dosage->Check_Model Check_Compound Verify Compound Integrity Check_Model->Check_Compound Check_Assay Assess Assay Variability Check_Compound->Check_Assay

Caption: Logical flow for troubleshooting inconsistent experimental results.

References

Identifying and minimizing Formebolone side effects in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Formebolone. The information is designed to help identify and minimize potential side effects during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

This compound is an orally active anabolic-androgenic steroid (AAS) that has been described as having anabolic and anticatabolic properties.[1][2] It is a derivative of androstane.[3] While it demonstrates some anabolic activity, it is reported to have virtually no androgenic activity.[2] A key characteristic of this compound is its ability to counteract the catabolic effects of potent glucocorticoids.[2] It has been suggested that this antiglucocorticoid activity may be mediated by the modulation of enzymatic processes, such as the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), which is involved in the synthesis of cortisol and corticosterone.[2]

Q2: What are the most commonly reported side effects associated with this compound and similar oral anabolic steroids?

While specific quantitative data on this compound's side effects are limited, as an oral 17-alpha-alkylated AAS, it is associated with a risk of hepatotoxicity (liver damage).[4] General side effects for this class of steroids can be categorized as follows:

  • Hepatic: Cholestatic jaundice (disruption of bile flow), peliosis hepatis (blood-filled cysts in the liver), and hepatic tumors (adenomas and hepatocellular carcinoma) are potential risks with long-term use of oral AAS.[4][5][6]

  • Endocrine: Suppression of endogenous testosterone (B1683101) production, which can lead to testicular atrophy and reduced sperm count.[7] Although this compound is reported to have low androgenic activity, endocrine disruption is a known risk with AAS.

  • Cardiovascular: Potential for adverse changes in cholesterol levels (increased LDL, decreased HDL), and high blood pressure.[8]

  • Psychological: Mood swings, aggression, and depression have been associated with AAS use.[1]

A study on adult male volunteers concluded that this compound was "well tolerated" over a 21-day period, with positive effects on nitrogen balance and body weight. The effects on calcium and phosphorus balance were less clear but suggested increased retention.[9] However, this study did not provide detailed data on other potential side effects.

Q3: How can we minimize the risk of hepatotoxicity in our this compound studies?

Minimizing hepatotoxicity is crucial when working with oral AAS like this compound. Here are some recommended strategies:

  • Dose-Response Studies: Begin with low doses and carefully escalate, while monitoring liver function markers.

  • Duration Limitation: Limit the duration of Formebone administration to the shortest effective period.

  • Regular Monitoring: Implement a strict monitoring protocol for liver enzymes and function.

  • Avoid Concomitant Hepatotoxic Agents: Do not co-administer other substances known to be harsh on the liver.

Troubleshooting Guides

Issue: Elevated Liver Enzymes (ALT/AST) in Experimental Subjects

  • Immediate Action:

    • Halt this compound administration immediately.

    • Conduct a full liver function panel, including ALT, AST, bilirubin, and alkaline phosphatase.

  • Troubleshooting Steps:

    • Review Dosing Protocol: Verify that the administered dose was correct and within the planned experimental range.

    • Assess for Other Causes: Investigate other potential causes of liver stress, such as co-administered compounds or underlying health conditions in the animal model.

    • Histopathological Analysis: In pre-clinical studies, consider liver biopsy for histopathological examination to determine the nature and extent of liver injury.[10]

Issue: Signs of Endocrine Disruption (e.g., decreased testicular size, hormonal imbalances)

  • Immediate Action:

    • Collect blood samples for a full hormonal panel analysis (testosterone, LH, FSH).

  • Troubleshooting Steps:

    • Analyze Hormonal Axis: Evaluate the hypothalamic-pituitary-gonadal (HPG) axis to determine the level of suppression.

    • Consider a Washout Period: In study designs, include a sufficient washout period to assess the recovery of endocrine function post-Formebolone administration.

    • Dose-Dependence: Determine if the observed endocrine effects are dose-dependent.

Data Presentation

Table 1: Potential Side Effects of Oral Anabolic-Androgenic Steroids (AAS) and Recommended Monitoring Parameters.

Side Effect CategoryPotential Adverse EventsKey Monitoring ParametersFrequency of Monitoring
Hepatic Elevated liver enzymes, Cholestasis, Peliosis hepatis, Hepatic tumorsALT, AST, Bilirubin, Alkaline PhosphataseBaseline, weekly during administration, and post-administration
Endocrine Hypogonadotropic hypogonadism, Testicular atrophy, InfertilitySerum Testosterone, Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH)Baseline, mid-study, and post-administration
Cardiovascular Dyslipidemia, HypertensionLipid Panel (HDL, LDL, Triglycerides), Blood PressureBaseline, mid-study, and post-administration
Hematological PolycythemiaHematocrit, HemoglobinBaseline and as clinically indicated

Note: This table is a general guideline for oral AAS and should be adapted for specific experimental protocols involving this compound.

Experimental Protocols

Protocol: Monitoring of Hepatotoxicity in Animal Models During this compound Administration

  • Subject Selection: Healthy, age-matched animals with no pre-existing liver conditions.

  • Baseline Measurements: Prior to this compound administration, collect blood samples to establish baseline levels of ALT, AST, bilirubin, and alkaline phosphatase.

  • This compound Administration: Administer this compound orally at the predetermined doses.

  • Weekly Monitoring: Collect blood samples weekly to monitor the liver function parameters listed above.

  • Clinical Observation: Monitor animals daily for any clinical signs of distress or jaundice.

  • Post-Administration Follow-up: Continue monitoring liver function for at least two weeks after the cessation of this compound to assess for recovery.

  • Histopathology: At the end of the study, or if severe hepatotoxicity is suspected, euthanize the animals and perform a gross and microscopic examination of the liver.

Protocol: Assessment of Endocrine Function in Human Subjects in a Clinical Research Setting

  • Inclusion/Exclusion Criteria: Screen participants for any pre-existing endocrine disorders.

  • Baseline Hormonal Profile: Collect fasting blood samples to measure baseline levels of total and free testosterone, LH, FSH, and estradiol.

  • This compound Administration: Administer this compound according to the study protocol.

  • Post-Treatment Recovery Phase: After cessation of this compound, continue to monitor hormonal levels at regular intervals (e.g., 2, 4, 8, and 12 weeks) to evaluate the recovery of the HPG axis.[11]

  • Semen Analysis (if applicable): For male subjects, semen analysis can be performed at baseline and post-treatment to assess effects on fertility.

Mandatory Visualizations

Troubleshooting Workflow for Elevated Liver Enzymes start Elevated Liver Enzymes (ALT/AST) Detected stop_drug Immediately Halt this compound Administration start->stop_drug full_panel Conduct Full Liver Function Panel (ALT, AST, Bilirubin, ALP) stop_drug->full_panel decision Severity Assessment full_panel->decision review_dose Review Dosing Protocol and Accuracy assess_other Investigate Other Potential Hepatotoxic Factors review_dose->assess_other continue_monitoring Continue Off-Drug Monitoring assess_other->continue_monitoring biopsy Consider Liver Biopsy for Histopathology (Pre-clinical) biopsy->continue_monitoring decision->review_dose Mild Elevation decision->biopsy Severe Elevation end End of Troubleshooting continue_monitoring->end

Caption: Troubleshooting workflow for elevated liver enzymes.

Proposed Mechanism of AAS-Induced Hepatotoxicity AAS Oral 17-alpha-alkylated AAS (e.g., this compound) Hepatocyte Hepatocyte (Liver Cell) AAS->Hepatocyte Mitochondria Mitochondrial Dysfunction Hepatocyte->Mitochondria Bile Impaired Bile Acid Transport Hepatocyte->Bile ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS CellDamage Hepatocellular Damage ROS->CellDamage Cholestasis Cholestasis Bile->Cholestasis Cholestasis->CellDamage

Caption: Proposed mechanism of AAS-induced hepatotoxicity.

AAS Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH & FSH Testosterone Endogenous Testosterone Production Testes->Testosterone AAS Exogenous AAS (this compound) AAS->Hypothalamus Negative Feedback AAS->Pituitary Negative Feedback Testosterone->Hypothalamus Negative Feedback Testosterone->Pituitary Negative Feedback

References

Technical Support Center: Formebolone Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and troubleshooting the potential cross-reactivity of Formebolone in various immunoassays. Due to the structural similarity of this compound to endogenous steroids, particularly testosterone (B1683101), there is a significant likelihood of interference in immunoassays designed to detect these hormones. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for immunoassay accuracy?

This compound is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from testosterone.[1] Its chemical structure, 2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone, shares the core steroid nucleus with endogenous androgens.[1] This structural similarity is the primary reason for concern in immunoassays, as antibodies developed to detect specific steroids, like testosterone, may also bind to this compound, leading to inaccurate (typically falsely elevated) results. This phenomenon is known as cross-reactivity.

Q2: In which types of immunoassays is this compound cross-reactivity likely to occur?

Cross-reactivity can be a factor in any immunoassay format that relies on antibody-antigen binding. This includes:

  • Enzyme-Linked Immunosorbent Assays (ELISA)

  • Radioimmunoassays (RIA)

  • Lateral Flow Immunoassays (LFIA)

  • Chemiluminescence Immunoassays (CLIA)

The degree of cross-reactivity will depend on the specificity of the primary antibody used in the assay.

Q3: Is there specific quantitative data available for the cross-reactivity of this compound in common immunoassays?

Currently, publicly available scientific literature and manufacturers' package inserts for common steroid immunoassays do not provide specific percentage cross-reactivity data for this compound. However, studies on other anabolic steroids in testosterone immunoassays demonstrate that significant cross-reactivity is common for structurally related compounds. For example, in the Roche Elecsys Testosterone II immunoassay, other synthetic steroids like methyltestosterone (B1676486) and nandrolone (B1676933) have shown notable cross-reactivity.[1] Given this compound's structural similarity to testosterone, a similar potential for cross-reactivity exists.

Q4: What are the potential consequences of undetected this compound cross-reactivity in my experiments?

Undetected cross-reactivity can lead to several critical issues:

  • Inaccurate Quantification: Falsely high measurements of the target analyte (e.g., testosterone).

  • Poor Reproducibility: Variability in results between different assay kits with varying antibody specificities.

  • Failed Experiments: Wasted time and resources due to unreliable data.

Q5: How can I determine if this compound is cross-reacting in my specific immunoassay?

The most direct method is to perform a cross-reactivity study in your own laboratory using your specific assay. This involves spiking known concentrations of this compound into a sample matrix that is free of the target analyte and measuring the response. The detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This section addresses common issues that may indicate cross-reactivity from this compound or other structurally similar compounds.

Issue Possible Cause Troubleshooting Steps
Unexpectedly High Analyte Concentrations Cross-reactivity with this compound or its metabolites in the sample.1. Review the sample history. Is the presence of this compound possible? 2. Perform a spike and recovery experiment with this compound to confirm cross-reactivity. 3. If cross-reactivity is confirmed, consider sample purification (e.g., SPE) to remove interfering compounds prior to the immunoassay. 4. Alternatively, use a confirmatory method with higher specificity, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High Background Signal Non-specific binding of antibodies to the plate or other sample components, which can be exacerbated by the presence of interfering substances.1. Optimize blocking conditions by increasing the concentration or trying a different blocking agent. 2. Increase the number and stringency of wash steps. 3. Titrate the primary and secondary antibody concentrations to achieve a better signal-to-noise ratio.
Inconsistent Results Between Different Immunoassay Kits Lot-to-lot variability in antibody specificity, leading to different degrees of cross-reactivity with this compound.1. When switching to a new kit or lot, perform a bridging study to compare the performance with the previous one. 2. If possible, test for this compound cross-reactivity with each new lot. 3. If inconsistencies persist, consider using a single, well-characterized kit for the duration of the study.

Data Presentation: Cross-Reactivity of Anabolic Steroids in a Testosterone Immunoassay

Compound % Cross-Reactivity
MethyltestosteroneHigh
NandroloneModerate
BoldenoneHigh
DianabolHigh
StanozololNot Detected
OxymetholoneNot Detected

Note: "High" and "Moderate" are qualitative descriptors based on reported significant interference. The exact percentages can be found in the referenced literature.[1] This table highlights that even minor structural differences can significantly impact the degree of cross-reactivity.

Experimental Protocols

Protocol 1: Determining Percent Cross-Reactivity of this compound in a Competitive Immunoassay

This protocol provides a framework for quantifying the cross-reactivity of this compound in your specific competitive immunoassay (e.g., ELISA, RIA).

Materials:

  • Your complete immunoassay kit (coated plates, standards for the target analyte, enzyme conjugate, substrate, stop solution)

  • This compound standard of known purity

  • Analyte-free matrix (e.g., charcoal-stripped serum, or the assay buffer)

  • Precision pipettes and tips

  • Microplate reader

Procedure:

  • Prepare the Target Analyte Standard Curve: Prepare a serial dilution of the target analyte standard in the analyte-free matrix according to the kit manufacturer's instructions. This will be used to determine the 50% binding point.

  • Prepare the this compound Dilution Series: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then perform a serial dilution in the analyte-free matrix to create a range of concentrations to be tested.

  • Assay Procedure:

    • Run the target analyte standard curve on the microplate as per the kit protocol.

    • In separate wells, run the this compound dilution series in the same manner as the standards.

    • Include a blank (matrix only) and a zero standard (B0, maximum signal) as controls.

  • Data Analysis:

    • Generate a standard curve for the target analyte by plotting the signal (e.g., absorbance) as a function of concentration.

    • Determine the concentration of the target analyte that causes a 50% reduction in the maximum signal (this is the 50% B/B0 or IC50). Let this be Canalyte .

    • From the data for the this compound dilution series, determine the concentration of this compound that causes a 50% reduction in the maximum signal. Let this be Cthis compound .

  • Calculate Percent Cross-Reactivity:

    % Cross-Reactivity = (Canalyte / Cthis compound) * 100

Visualizations

Workflow for Assessing this compound Cross-Reactivity

G cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis prep_analyte Prepare Target Analyte Standard Curve run_assay Run Competitive Immunoassay prep_analyte->run_assay prep_forme Prepare this compound Dilution Series prep_forme->run_assay calc_ic50_analyte Determine IC50 of Target Analyte run_assay->calc_ic50_analyte calc_ic50_forme Determine IC50 of this compound run_assay->calc_ic50_forme calc_cross_react Calculate % Cross-Reactivity calc_ic50_analyte->calc_cross_react calc_ic50_forme->calc_cross_react

Caption: Workflow for determining the percent cross-reactivity of this compound.

Logical Relationship of Cross-Reactivity

G cluster_molecules Molecules cluster_assay_components Assay Components cluster_outcome Outcome This compound This compound binding Antibody Binding This compound->binding Structurally Similar testosterone Testosterone (Target Analyte) testosterone->binding Target antibody Anti-Testosterone Antibody antibody->binding false_positive False Positive Result binding->false_positive

Caption: Structural similarity leading to immunoassay cross-reactivity.

References

Formebolone stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Formebolone during long-term storage. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the long-term storage and stability testing of this compound.

Issue Possible Cause Recommended Action
Unexpected Degradation Inappropriate Storage Temperature: this compound, like many steroids, is susceptible to thermal degradation. Storing at temperatures above the recommended -20°C can accelerate the breakdown of the compound.[1]1. Immediately transfer samples to a calibrated freezer set to -20°C or lower.2. Verify freezer temperature logs to ensure no temperature excursions have occurred.3. Re-test a sample from the batch to quantify the extent of degradation.
Exposure to Light: The chemical structure of this compound may be sensitive to photodegradation, especially from UV light.1. Store all this compound samples in amber vials or other light-protecting containers.[2]2. Minimize exposure to ambient light during handling and sample preparation.3. If photodegradation is suspected, compare the stability of light-exposed and light-protected samples.
High Humidity: Moisture can lead to hydrolytic degradation of this compound.[3]1. Ensure storage containers are tightly sealed to prevent moisture ingress.2. For solid samples, consider the use of desiccants in the storage container.[3]3. If working in a humid environment, handle samples in a controlled-humidity glove box or a desiccator.
Inconsistent Analytical Results Sample Preparation Inconsistency: Variability in sample dilution, extraction, or handling can lead to inconsistent results.1. Standardize and document all sample preparation steps.2. Use calibrated pipettes and analytical balances.3. Prepare samples in a consistent and timely manner to minimize the impact of environmental factors.
Analytical Method Not Stability-Indicating: The analytical method used may not be able to separate the intact drug from its degradation products, leading to inaccurate quantification.[4]1. Develop and validate a stability-indicating analytical method, such as HPLC or UPLC, that can resolve this compound from all potential degradants.[5][6]2. Perform forced degradation studies to generate potential degradation products and ensure the method can separate them.[7]
Physical Changes in Sample Change in Color or Appearance: This can be a sign of chemical degradation or contamination.[8]1. Document the changes and quarantine the affected samples.2. Do not use samples that show visible signs of degradation.3. Investigate the storage conditions and handling procedures to identify the root cause.
Precipitation in Solution: If this compound is stored in solution, precipitation may occur due to solubility issues at low temperatures or solvent evaporation.1. Visually inspect solutions for any particulate matter before use.2. If precipitation is observed, gently warm the solution and vortex to attempt redissolution. If it does not redissolve, do not use.3. Ensure the solvent is appropriate for the intended storage temperature and that the container is properly sealed.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term storage, solid this compound should be stored at or below -20°C in a tightly sealed, light-resistant container to minimize degradation.[1] If stored in solution, use a suitable solvent and store at -20°C or -80°C, depending on the solvent's freezing point and the stability of the solution.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure, potential degradation pathways include:

  • Oxidation: The aldehyde and hydroxyl groups in the this compound structure can be susceptible to oxidation.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of certain functional groups.[9]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Q3: How can I establish a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for accurately assessing the stability of this compound.[10] The general steps to develop such a method are:

  • Method Selection: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique.

  • Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[7]

  • Method Development and Optimization: Develop a chromatographic method that can separate the intact this compound peak from all the degradation product peaks.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]

Q4: How often should I test my stored this compound samples for stability?

A4: The frequency of testing depends on the purpose of the study. For a formal stability study, testing is typically performed at predefined intervals. A common schedule for long-term stability testing is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]

Experimental Protocols

Protocol: Long-Term Stability Testing of this compound (Solid State)

1. Objective: To evaluate the stability of solid this compound under defined long-term storage conditions.

2. Materials:

  • This compound (pure substance)

  • Calibrated stability chambers or freezers set to the desired storage conditions (e.g., -20°C ± 2°C)

  • Light-resistant, airtight containers (e.g., amber glass vials with screw caps)

  • Validated stability-indicating analytical method (e.g., HPLC-UV)

3. Procedure:

  • Initial Analysis (Time 0):

    • Characterize the initial batch of this compound for appearance, purity (by analytical method), and any other relevant physical or chemical properties. This serves as the baseline.

  • Sample Preparation and Storage:

    • Aliquot a sufficient amount of this compound into the pre-labeled, appropriate storage containers for each time point and storage condition.

    • Place the containers in the designated stability chamber/freezer.

  • Testing Schedule:

    • Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Sample Analysis:

    • At each time point, retrieve the designated samples from storage.

    • Allow the samples to equilibrate to ambient temperature before opening to prevent condensation.

    • Perform analysis using the validated stability-indicating method to determine the purity and identify any degradation products.

    • Document the physical appearance of the sample.

  • Data Evaluation:

    • Compare the results at each time point to the initial (Time 0) data.

    • Evaluate any trends in the degradation of this compound or the formation of degradation products.

Visualizations

Formebolone_Degradation_Pathways This compound This compound Oxidation_Product Oxidation Products This compound->Oxidation_Product Oxidative Stress (e.g., O2, Peroxides) Hydrolysis_Product Hydrolysis Products This compound->Hydrolysis_Product Hydrolytic Stress (e.g., Humidity, pH) Photodegradation_Product Photodegradation Products This compound->Photodegradation_Product Photolytic Stress (e.g., UV Light)

Caption: Potential degradation pathways of this compound under various stress conditions.

Stability_Testing_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_evaluation Data Evaluation Start Define Storage Conditions (Temp, Humidity, Light) Protocol Develop Stability Protocol Start->Protocol Method Validate Stability-Indicating Analytical Method Protocol->Method Store Place Samples in Storage Method->Store Pull Pull Samples at Scheduled Time Points Store->Pull Analyze Analyze Samples Pull->Analyze Analyze->Pull Next Time Point Data Compare Data to Time 0 Analyze->Data Report Generate Stability Report Data->Report

Caption: General workflow for a long-term stability study of a pharmaceutical compound.

Troubleshooting_Logic Start Unexpected Degradation Observed Check_Storage Review Storage Conditions (Temp, Light, Humidity) Start->Check_Storage Check_Method Verify Analytical Method is Stability-Indicating Start->Check_Method Check_Handling Examine Sample Handling Procedures Start->Check_Handling Result_Storage Identify Storage Deviation Check_Storage->Result_Storage Deviation Found Result_Method Method Not Specific Check_Method->Result_Method Separation Issues Result_Handling Inconsistent Handling Check_Handling->Result_Handling Variability Identified Action_Storage Correct Storage Conditions & Quarantine Samples Result_Storage->Action_Storage Action_Method Re-develop and Validate Method Result_Method->Action_Method Action_Handling Standardize Handling Protocol Result_Handling->Action_Handling

References

Technical Support Center: Formebolone Quantification by GC/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Formebolone and its metabolites using Gas Chromatography-Mass Spectrometry (GC/MS).

Troubleshooting Guides

This section addresses common issues encountered during the GC/MS analysis of this compound.

Question: Why am I seeing no peak or a very low response for this compound?

Answer:

This is a common issue that can stem from several stages of the analytical process. A systematic approach to troubleshooting is recommended.

  • Sample Preparation:

    • Incomplete Hydrolysis: this compound and its metabolites are often excreted as glucuronide or sulfate (B86663) conjugates in urine.[1] Incomplete enzymatic hydrolysis with β-glucuronidase will result in poor recovery of the free analyte. Ensure the enzyme is active and the incubation conditions (pH, temperature, time) are optimal.

    • Inefficient Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) efficiency can be a factor. For LLE, ensure the pH of the aqueous phase and the choice of organic solvent are appropriate. For SPE, using a resin like XAD-2 has been shown to improve recovery.[2]

    • Analyte Degradation: this compound may be unstable under certain pH or temperature conditions. It's crucial to process samples promptly and avoid prolonged exposure to harsh conditions.

  • Derivatization:

    • Incomplete Derivatization: Steroids like this compound require derivatization to increase their volatility for GC analysis.[3][4] Incomplete derivatization is a frequent cause of low signal. A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst like Trimethylsilylimidazole (TMS-Imidazole) or Ammonium (B1175870) Iodide (NH₄I) with ethanethiol (B150549) is commonly used.[2] Ensure the derivatization reagent is fresh, the reaction vial is anhydrous, and the incubation temperature and time are sufficient (e.g., 60 minutes at 80°C).[2]

    • Reagent Quality: Derivatization reagents are sensitive to moisture. Use fresh reagents and ensure all glassware is thoroughly dried.

  • GC/MS System:

    • Inlet Issues: Contamination in the GC inlet liner can lead to active sites that adsorb the analyte, resulting in poor peak shape and low response. Regular replacement of the liner and septum is recommended.

    • Column Performance: A contaminated or degraded GC column can also cause this issue. Consider baking the column or trimming a small portion from the inlet side.

    • Incorrect MS Parameters: Ensure the mass spectrometer is set to monitor the correct ions for the derivatized this compound metabolite.

Question: My this compound peak is tailing. What are the likely causes and solutions?

Answer:

Peak tailing can compromise peak integration and, therefore, the accuracy of quantification. The common causes are outlined below.

  • Chromatographic Issues:

    • Active Sites: Active sites in the GC system (liner, column) can cause peak tailing, especially for polar analytes.

      • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance, including cleaning the inlet and trimming the column, is crucial.[5]

    • Column Contamination: Non-volatile matrix components can accumulate on the column, leading to peak tailing.

      • Solution: Implement a robust sample clean-up procedure. If contamination is suspected, bake out the column according to the manufacturer's instructions.

    • Improper Column Installation: An improperly installed column can create dead volume, leading to peak tailing.

      • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector.[6]

  • Sample-Related Issues:

    • Matrix Effects: Co-eluting matrix components can interfere with the chromatography.

      • Solution: Improve the sample clean-up procedure to remove interfering substances. Matrix-matched calibration standards can also help to compensate for this effect.

    • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can manifest as tailing.

      • Solution: Dilute the sample or reduce the injection volume.

Question: I am observing multiple peaks for what should be a single this compound metabolite. What could be the reason?

Answer:

The presence of multiple peaks can be due to several factors related to derivatization or the presence of isomers.

  • Incomplete Derivatization: If this compound or its metabolite has multiple functional groups that can be derivatized, incomplete reaction can lead to a mixture of partially and fully derivatized products, each with a different retention time.

    • Solution: Optimize the derivatization conditions (reagent concentration, temperature, time) to ensure the reaction goes to completion. The use of a catalyst can enhance the reaction rate.

  • Formation of Isomers: The derivatization process itself can sometimes lead to the formation of different structural isomers of the derivative, which may be separated by the GC column.

  • Presence of Metabolic Isomers: It is possible that this compound is metabolized to multiple isomers that are chromatographically separable.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of this compound that I should be targeting in urine analysis?

A1: The primary target for detecting this compound administration is its metabolite, 2-hydroxymethyl-17α-methylandrosta-1,4-diene-11α,17β-diol-3-one.[2]

Q2: What derivatization agent is recommended for this compound?

A2: For good identification at low concentrations, a specific derivatization is required. A commonly used and effective derivatization mixture is MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) with a catalyst such as TMS-Imidazole.[2] Another common mixture is MSTFA with ammonium iodide and ethanethiol.

Q3: What are the expected mass fragments for the TMS-derivatized this compound metabolite?

A3: For the TMS-derivatized this compound metabolite (17α-methyl-4-androstene-11α,17β-diol-3-one), you can expect to monitor specific precursor and product ions. For example, a precursor ion of m/z 534.0 could produce product ions of m/z 389.0 and 339.0. Another potential precursor ion is m/z 444.0, yielding product ions of m/z 356.0 and 367.0, which in turn can fragment to m/z 257.0.[2] It is crucial to confirm these fragments with a reference standard.

Q4: What are typical validation parameters I should aim for in my quantitative method?

A4: While specific data for this compound is limited in publicly available literature, you can aim for parameters similar to those for other anabolic steroids.[6]

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.5 - 2.5 ng/mL
Limit of Quantification (LOQ) 1.0 - 5.0 ng/mL
Accuracy (% Recovery) 80 - 120%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%

Q5: How can I minimize matrix effects in my analysis?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in complex matrices like urine. To minimize them:

  • Optimize Sample Preparation: Employ a thorough clean-up procedure using SPE or LLE to remove interfering compounds.

  • Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is similar to your samples.

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects and variations in sample preparation.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Experimental Protocols

Sample Preparation from Urine
  • Hydrolysis: To 2 mL of urine, add an appropriate internal standard (e.g., deuterated this compound metabolite or methyltestosterone). Add 750 µL of 0.8 M phosphate (B84403) buffer (pH 7.0) and 25 µL of β-glucuronidase from E. coli. Incubate at 50-55°C for 1-3 hours.[5]

  • Extraction (LLE): Adjust the pH of the hydrolyzed urine to ~9.5 with a carbonate/bicarbonate buffer. Extract the analytes with 6 mL of t-butyl methyl ether (TBME) by shaking for 5 minutes. Centrifuge at 2500 rpm for 5 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization
  • To the dry residue, add 50-100 µL of a derivatization mixture such as MSTFA/NH₄I/ethanethiol (1000:2:5, v/w/v) or MSTFA/TMS-Imidazole.[2]

  • Seal the vial and heat at 60-80°C for 20-60 minutes.[2]

  • Cool to room temperature before injection into the GC/MS.

GC/MS Parameters

The following are example parameters and should be optimized for your specific instrument and column.

ParameterValue
GC Column CP-SIL 5CB (or similar methyl silicone phase), 15-30 m length, 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of ~1 mL/min
Injector Temperature 280 - 300°C
Injection Mode Splitless or split (e.g., 10:1)
Oven Program Initial 160°C for 2 min, ramp at 10°C/min to 300°C, hold for 4 min[2]
MS Interface Temp 280 - 300°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Visualizations

Formebolone_Metabolism Metabolic Pathway of this compound This compound This compound Metabolite 2-hydroxymethyl-17α-methylandrosta- 1,4-diene-11α,17β-diol-3-one This compound->Metabolite Metabolism Conjugation Glucuronide/Sulfate Conjugation Metabolite->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of this compound to its primary metabolite for detection.

GCMS_Workflow Experimental Workflow for this compound GC/MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC/MS Analysis cluster_data Data Processing Urine_Sample 1. Urine Sample Collection (+ Internal Standard) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction 3. Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Derivatization 5. Add MSTFA/Catalyst & Heat Evaporation->Derivatization GC_Injection 6. Injection into GC/MS Derivatization->GC_Injection Separation 7. Chromatographic Separation GC_Injection->Separation Detection 8. Mass Spectrometric Detection Separation->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification Integration->Quantification

Caption: Step-by-step workflow for this compound quantification by GC/MS.

References

Adjusting Formebolone protocols for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues you might encounter during your experiments with Formebolone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active anabolic-androgenic steroid (AAS) that has been described as an anticatabolic and anabolic drug.[1] As an AAS, it exhibits some anabolic activity, although it is less potent than testosterone (B1683101) and is reported to have virtually no androgenic activity.[1] this compound counteracts the catabolic effects of potent glucocorticoids.[1] Its antiglucocorticoid activity may be mediated by the modulation of enzymatic processes rather than by binding to the glucocorticoid receptor.[1] Specifically, it is a weak inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) type 2.[1]

Q2: Which cell lines are suitable for studying the effects of this compound?

The choice of cell line will depend on your research objectives. Based on the known anabolic and anticatabolic effects of this compound and related AAS, relevant cell lines could include:

  • Muscle cell lines (e.g., C2C12 myoblasts): To study anabolic effects, myogenesis, and protein synthesis.[2]

  • Osteoblast precursor cell lines (e.g., MC3T3-E1): To investigate effects on bone formation and mineralization.[2]

  • Cancer cell lines: The effects of AAS on cancer cell lines can be variable. For example, some androgens have been shown to stimulate the growth of certain cancer cells, while others can be inhibitory.[3][4] Therefore, the choice of cancer cell line should be based on the specific type of cancer and androgen receptor expression.

  • Hepatocyte-derived cell lines (e.g., HepG2): To assess potential hepatotoxicity, a known side effect of some AAS.

Q3: What is a recommended starting concentration range for this compound in cell culture?

Specific optimal concentrations for this compound in cell culture are not well-documented in publicly available literature. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Based on studies with other AAS, a broad starting range to consider could be from 1 nM to 10 µM.[1][5]

Q4: What is a typical incubation time for this compound treatment?

Incubation times will vary depending on the cell line's doubling time and the specific cellular process being investigated. For proliferation or differentiation assays, incubation times can range from 24 to 72 hours or even longer, with media and compound replenishment every 48 hours.[2] For signaling pathway studies, shorter incubation times (e.g., minutes to hours) may be more appropriate.

Q5: How should I dissolve and store this compound?

This compound is a solid.[6] Like other steroid hormones, it should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your cell culture experiments involving this compound.

Problem 1: No observable effect of this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response curve with a wider range of this compound concentrations.
Inappropriate Incubation Time Optimize the incubation time based on your cell line's characteristics and the endpoint being measured.
Low Androgen Receptor (AR) Expression Verify the expression of AR in your cell line at the mRNA and protein level. Cell lines can lose receptor expression over multiple passages.
Degradation of this compound Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.
Presence of Steroids in Serum Use charcoal-stripped fetal bovine serum (FBS) to eliminate endogenous steroids that could mask the effect of this compound.

Problem 2: High cell death or cytotoxicity observed.

Possible Cause Troubleshooting Step
This compound Concentration is too high Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select non-toxic concentrations for your experiments.
Solvent (e.g., DMSO) Toxicity Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control (medium with solvent only).
Contamination Regularly check your cell cultures for signs of microbial contamination (e.g., turbidity, pH change).

Problem 3: Inconsistent or variable results between experiments.

Possible Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
Inconsistent Cell Seeding Density Ensure a uniform cell seeding density across all wells and experiments.
Variability in Reagent Preparation Prepare fresh reagents and this compound dilutions for each experiment.
Mycoplasma Contamination Test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses.

Data Presentation

Table 1: User-Generated Experimental Data for this compound

Cell Line Parameter Value Notes
e.g., C2C12Optimal Concentration for Differentiatione.g., 100 nMBased on Myosin Heavy Chain expression
Incubation Time for Differentiatione.g., 72 hoursMedium changed at 48 hours
IC50 (Cytotoxicity)e.g., > 10 µMMTT assay, 48-hour exposure
e.g., MC3T3-E1Optimal Concentration for Mineralization
Incubation Time for Mineralization
IC50 (Cytotoxicity)
[Insert New Cell Line]

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for use with this compound.

1. General Cell Culture and Treatment Protocol

  • Cell Seeding: Plate cells in the appropriate culture vessel and medium. Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): For studies on signaling pathways, you may want to serum-starve the cells for a few hours to 24 hours before treatment to reduce basal signaling.

  • Preparation of this compound Working Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free or complete medium to the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Analysis: After incubation, proceed with the specific assay to measure the desired endpoint (e.g., cell viability, gene expression, protein analysis).

2. Cytotoxicity Assay (MTT Assay)

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations and a vehicle control.

  • Incubate for the desired time (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start cell_seeding Seed Cells in Culture Plates start->cell_seeding overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation add_treatment Add this compound/Vehicle to Cells overnight_incubation->add_treatment prepare_this compound Prepare this compound Dilutions prepare_this compound->add_treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) add_treatment->incubation endpoint_assay Perform Endpoint Assay (e.g., MTT, qPCR, Western Blot) incubation->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying the effects of this compound on cultured cells.

AAS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects AAS This compound (AAS) AR Androgen Receptor (AR) AAS->AR Passive Diffusion AAS_AR_complex This compound-AR Complex AR->AAS_AR_complex Binding HSP Heat Shock Proteins (HSP) HSP->AR Stabilization AAS_AR_complex->HSP Dissociation AAS_AR_dimer This compound-AR Dimer AAS_AR_complex->AAS_AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AAS_AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation (in Cytoplasm) Cellular_Response Anabolic/Anticatabolic Effects Protein_Synthesis->Cellular_Response

Caption: Generalized signaling pathway for anabolic-androgenic steroids (AAS) like this compound.

References

Mitigating off-target effects of Formebolone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Formebolone Experiments

Welcome to the technical support center for researchers utilizing this compound. This guide provides answers to frequently asked questions and troubleshooting solutions to help mitigate off-target effects and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its potential off-target effects?

A1: this compound is a synthetic anabolic-androgenic steroid (AAS)[1][2][3]. Its primary, or "on-target," effect is mediated by its action as an agonist for the Androgen Receptor (AR), a ligand-activated nuclear transcription factor[4][5][6]. Upon binding, the this compound-AR complex translocates to the nucleus, binds to Androgen Response Elements (AREs) on DNA, and modulates the transcription of target genes responsible for anabolic and androgenic effects[5][6][7].

Potential off-target effects can arise from several sources:

  • Interactions with other steroid receptors: Due to structural similarities with other hormones, this compound may exhibit cross-reactivity with other steroid receptors, such as the glucocorticoid, progesterone, or estrogen receptors, although it is reported to have virtually no androgenic activity[1][8].

  • Enzyme modulation: It may influence the activity of enzymes involved in steroid metabolism, such as 11β-hydroxysteroid dehydrogenase (11β-HSD)[1]. This compound has been noted for its anticatabolic or antiglucocorticoid activities, which may be mediated by such enzymatic modulation rather than direct binding to the glucocorticoid receptor[1][3].

  • Non-genomic signaling: Like other androgens, it might initiate rapid, non-classical signaling pathways originating from the cell membrane[5][6].

Q2: How do I select an appropriate concentration range for my experiments to minimize off-target effects?

A2: Determining the optimal concentration is critical. The goal is to use the lowest concentration that elicits a robust on-target response while minimizing off-target binding.

  • Literature Review: Start by reviewing published studies that have used this compound or similar androgens in your specific experimental system to identify a starting concentration range.

  • Dose-Response Curve: Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your on-target effect of interest (e.g., activation of an AR-driven reporter gene)[9][10].

  • Concentration Selection: For your main experiments, use concentrations around the EC50 and avoid using excessively high concentrations that are more likely to induce off-target effects. A typical dose-response analysis involves a sigmoidal curve, and concentrations on the upper plateau of this curve may increase the risk of off-target activity without enhancing the on-target effect[10].

Q3: What are the essential control experiments I should include?

A3: Rigorous controls are fundamental to interpreting your data correctly.

  • Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO, ethanol) used to dissolve the this compound.

  • Positive Control: Use a well-characterized androgen, such as dihydrotestosterone (B1667394) (DHT), to confirm that your experimental system is responsive to AR activation.

  • AR Antagonist Control: To confirm that the observed effects are mediated by the Androgen Receptor, co-treat a sample with this compound and a specific AR antagonist like Bicalutamide or Enzalutamide. A significant reduction in the observed effect would indicate AR-dependency[11].

  • AR-Negative Cell Line: If possible, use a cell line that does not express the Androgen Receptor to test for non-AR-mediated effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected activity in an AR-negative cell line. 1. The effect is independent of the Androgen Receptor. 2. The compound is interacting with other receptors or signaling pathways.1. Investigate cross-reactivity with other steroid receptors using competitive binding assays or reporter assays for glucocorticoid, progesterone, and estrogen receptors. 2. Perform gene expression analysis on known target genes of other signaling pathways to identify potential off-target activation.
Effects are observed at much higher concentrations than expected. 1. Low bioavailability or rapid metabolism of this compound in your system. 2. Poor binding affinity to the Androgen Receptor in your specific cell or tissue type.1. Verify the stability of this compound in your culture medium over the time course of the experiment. 2. Confirm AR expression levels in your cells. 3. Perform a competitive binding assay to determine the binding affinity (Ki) of this compound for the AR in your system.
Results are inconsistent across experiments. 1. Variability in cell passage number, confluency, or health. 2. Inconsistent preparation of this compound stock solutions. 3. Contamination of cell cultures.1. Standardize cell culture conditions meticulously. Use cells within a defined passage number range. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately. 3. Routinely test for mycoplasma contamination.
AR antagonist does not completely block the observed effect. 1. The this compound concentration is too high, outcompeting the antagonist. 2. A portion of the effect is mediated through a non-AR pathway (non-genomic or off-target receptor).1. Repeat the antagonist experiment using a lower concentration of this compound (e.g., at its EC50). 2. Increase the concentration of the antagonist (perform a dose-response for the antagonist). 3. Investigate potential non-genomic or off-target mechanisms as described above.

Quantitative Data Summary

Compound Receptor Binding Affinity (Ki) EC50 / IC50
This compoundAndrogen Receptor (AR)Empirically DeterminedEmpirically Determined
This compoundGlucocorticoid Receptor (GR)Empirically DeterminedEmpirically Determined
This compoundProgesterone Receptor (PR)Empirically DeterminedEmpirically Determined
This compoundEstrogen Receptor (ER)Empirically DeterminedEmpirically Determined
DHT (Control)Androgen Receptor (AR)~1 nM~0.1-1 nM

Values for this compound must be determined experimentally. DHT values are provided as a typical reference.

Key Experimental Protocols

Protocol 1: Competitive Ligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the Androgen Receptor by measuring its ability to displace a radiolabeled androgen (e.g., [3H]-DHT).

Materials:

  • AR-positive cell lysate or purified AR protein.

  • Radiolabeled ligand (e.g., [3H]-DHT).

  • Unlabeled this compound.

  • Unlabeled DHT (for non-specific binding).

  • Assay buffer.

  • Scintillation fluid and counter.

Methodology:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In a multi-well plate, combine the AR source, a fixed concentration of [3H]-DHT, and varying concentrations of this compound.

  • Controls:

    • Total Binding: AR source + [3H]-DHT only.

    • Non-specific Binding: AR source + [3H]-DHT + a high concentration of unlabeled DHT.

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate bound from unbound radioligand (e.g., using filtration).

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound. The IC50 (concentration of this compound that displaces 50% of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation[13].

Protocol 2: AR-Driven Reporter Gene Assay

This assay measures the functional ability of this compound to activate the Androgen Receptor and drive the expression of a reporter gene (e.g., luciferase).[8][14]

Materials:

  • A suitable cell line (e.g., PC3, HEK293) co-transfected with an AR expression vector and a reporter vector containing AREs upstream of a luciferase gene.

  • This compound.

  • DHT (positive control).

  • AR antagonist (e.g., Bicalutamide).

  • Cell culture medium.

  • Luciferase assay reagent.

Methodology:

  • Cell Plating: Seed the transfected cells in a multi-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with a medium containing serial dilutions of this compound, controls (vehicle, DHT), and co-treatments (this compound + antagonist).

  • Incubation: Incubate the cells for 18-24 hours.

  • Cell Lysis: Lyse the cells according to the luciferase kit manufacturer's protocol.

  • Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a plate reader.

  • Analysis: Normalize the luciferase activity (e.g., to total protein concentration or a co-transfected control reporter). Plot the normalized activity against the concentration of this compound to generate a dose-response curve and determine the EC50[10].

Visualizations

Formebolone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus F This compound AR_HSP AR-HSP Complex F->AR_HSP Binds GR Glucocorticoid Receptor (GR) F->GR Potential Off-Target Binding AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR->AR ARE Androgen Response Element (ARE) AR->ARE Binds cluster_nucleus cluster_nucleus AR->cluster_nucleus Translocation HSP HSP Target_Genes Target Gene Transcription (Anabolic Effect) ARE->Target_Genes Activates

Caption: this compound's primary (on-target) and potential off-target signaling pathways.

Experimental_Workflow start Start: Hypothesis This compound has an AR-mediated effect dose_response 1. Perform Dose-Response Assay (e.g., AR Reporter Assay) start->dose_response determine_ec50 2. Determine EC50 for On-Target Effect dose_response->determine_ec50 main_exp 3. Conduct Main Experiment (Use concentrations around EC50) determine_ec50->main_exp analysis 4. Analyze Results main_exp->analysis vehicle Vehicle Control antagonist AR Antagonist Co-treatment ar_negative AR-Negative Cell Line troubleshoot Unexpected Result? (e.g., antagonist fails to block effect) analysis->troubleshoot conclusion Conclusion: Effect is AR-mediated and on-target troubleshoot->conclusion No off_target_investigation 5. Investigate Off-Target Effects (e.g., Competitive Binding, other receptor assays) troubleshoot->off_target_investigation Yes off_target_investigation->analysis

Caption: Workflow for investigating and mitigating this compound's off-target effects.

Troubleshooting_Logic start Problem: Unexpected experimental result q1 Is the effect seen in an AR-negative cell line? start->q1 a1_yes Conclusion: Effect is AR-independent. Investigate other receptors. q1->a1_yes Yes q2 Does an AR antagonist block the effect? q1->q2 No a2_no Possible AR-independent effect OR non-competitive mechanism. Test other receptors. q2->a2_no No q3 Are results consistent? q2->q3 Yes a3_no Check experimental variables: - Cell health/passage - Reagent stability - Protocol adherence q3->a3_no No a_ok Result is likely on-target. Refine experiment. q3->a_ok Yes

Caption: Decision tree for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: Formebolone Oral Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Formebolone formulations for oral administration studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for oral administration?

This compound is a synthetic anabolic-androgenic steroid (AAS) that is orally active.[1][2] It has been investigated for its potential therapeutic applications, including the treatment of growth retardation and its anticatabolic effects.[1][3] Its oral activity makes it a convenient candidate for non-invasive administration routes in clinical and experimental settings.

Q2: What are the known physicochemical properties of this compound relevant to oral formulation?

This compound is a solid, crystalline powder with limited solubility in water but is soluble in organic solvents like DMSO.[4] Understanding its solubility is a critical first step in developing an effective oral dosage form. Key properties are summarized in the table below.

Q3: What are the primary challenges in developing an oral formulation for a steroid like this compound?

The main challenges for oral steroid formulations include poor aqueous solubility, potential for degradation in the gastrointestinal tract, and achieving consistent bioavailability. For this compound, its limited water solubility is a significant hurdle that needs to be addressed to ensure adequate absorption.

Q4: Which excipients are commonly used for oral solid dosage forms of steroids?

A range of excipients can be considered to facilitate the manufacturing and improve the performance of oral steroid formulations. These are broadly categorized by their function in the formulation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC21H28O4[5]
Molecular Weight344.44 g/mol [5]
Melting Point209-212 °C[5]
SolubilityLimited in water, soluble in DMSO[4]
Physical DescriptionSolid[5]

Table 2: Common Excipients for Oral Solid Dosage Forms

Excipient CategoryFunctionExamples
Diluents (Fillers)Increase bulk for handling and processingLactose, Microcrystalline Cellulose (MCC), Dicalcium Phosphate (B84403)
BindersPromote adhesion of particles for granulation and tablet formationStarch, Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC)
DisintegrantsFacilitate breakup of the dosage form in the GI tractCroscarmellose Sodium, Sodium Starch Glycolate, Crospovidone
LubricantsReduce friction during tablet ejectionMagnesium Stearate (B1226849), Stearic Acid
GlidantsImprove powder flowabilityColloidal Silicon Dioxide, Talc
Surfactants/SolubilizersEnhance the dissolution of poorly soluble drugsSodium Lauryl Sulfate (B86663) (SLS), Polysorbates

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound Formulation

  • Problem: The formulated tablets or capsules show a slow and incomplete release of this compound in dissolution testing.

  • Possible Causes:

    • Poor wetting of the drug particles due to hydrophobicity.

    • Inadequate disintegration of the dosage form.

    • Drug particle size is too large.

  • Troubleshooting Steps:

    • Incorporate a Surfactant: Add a surfactant such as sodium lauryl sulfate to the formulation to improve the wetting of this compound.

    • Optimize Disintegrant: Increase the concentration or try a different type of disintegrant (e.g., a superdisintegrant like croscarmellose sodium) to ensure rapid tablet breakup.

    • Particle Size Reduction: Employ micronization or nano-milling to reduce the particle size of the this compound active pharmaceutical ingredient (API), thereby increasing the surface area for dissolution.

Issue 2: Poor Powder Flow During Manufacturing

  • Problem: The powder blend containing this compound does not flow well from the hopper, leading to variations in tablet weight and content uniformity.

  • Possible Causes:

    • Inter-particle friction and cohesion.

    • Irregular particle shape and size distribution.

  • Troubleshooting Steps:

    • Add a Glidant: Incorporate a glidant like colloidal silicon dioxide to reduce inter-particle friction.

    • Optimize Lubricant: Ensure an adequate concentration of a lubricant like magnesium stearate is present and properly blended.

    • Granulation: Convert the powder blend into granules through wet or dry granulation to improve flow properties and density.

Issue 3: Inconsistent Bioavailability in Animal Studies

  • Problem: Pharmacokinetic studies show high variability in the absorption of this compound between subjects.

  • Possible Causes:

    • Incomplete dissolution in the gastrointestinal tract.

    • Food effects influencing absorption.

    • First-pass metabolism.

  • Troubleshooting Steps:

    • Enhance Solubility: Consider formulating a solid dispersion or a lipid-based formulation to improve the solubility and absorption of this compound.

    • Standardize Dosing Conditions: Administer the formulation to fasted animals to minimize variability due to food effects.

    • Investigate Metabolic Pathways: While this compound is orally active, understanding its metabolic fate can help in interpreting bioavailability data.

Experimental Protocols

Protocol 1: Basic Solubility Assessment of this compound

  • Objective: To determine the approximate solubility of this compound in various pharmaceutically relevant solvents.

  • Materials: this compound powder, a selection of solvents (e.g., water, phosphate buffer pH 6.8, 0.1 N HCl, polyethylene (B3416737) glycol 400, propylene (B89431) glycol), vials, magnetic stirrer, analytical balance, HPLC-UV or a similar quantitative method.

  • Method:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials.

    • Stir the mixtures at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method like HPLC-UV.

    • Express the solubility in mg/mL.

Protocol 2: In Vitro Dissolution Testing of this compound Tablets

  • Objective: To evaluate the release profile of this compound from a solid oral dosage form.

  • Materials: this compound tablets, USP dissolution apparatus (e.g., Apparatus 2, paddles), dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer with a surfactant), HPLC-UV system.

  • Method:

    • Set the dissolution bath to 37 ± 0.5 °C and the paddle speed to a specified rate (e.g., 50 RPM).

    • Place one tablet in each dissolution vessel containing the pre-warmed medium.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of this compound using HPLC-UV.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_testing In Vitro Testing cluster_invivo In Vivo Studies API_Characterization API Characterization (Solubility, Stability) Excipient_Selection Excipient Selection (Diluents, Binders, etc.) API_Characterization->Excipient_Selection Formulation_Trials Formulation Trials (e.g., Direct Compression, Granulation) Excipient_Selection->Formulation_Trials Dissolution_Testing Dissolution Testing Formulation_Trials->Dissolution_Testing Stability_Studies Stability Studies Formulation_Trials->Stability_Studies Animal_PK_Studies Animal Pharmacokinetic Studies Dissolution_Testing->Animal_PK_Studies

Caption: Workflow for this compound Oral Formulation Development.

Troubleshooting_Dissolution cluster_causes Possible Causes cluster_solutions Troubleshooting Steps Low_Dissolution Low Dissolution Rate Poor_Wetting Poor Wetting Low_Dissolution->Poor_Wetting Slow_Disintegration Slow Disintegration Low_Dissolution->Slow_Disintegration Large_Particles Large Particle Size Low_Dissolution->Large_Particles Add_Surfactant Add Surfactant Poor_Wetting->Add_Surfactant Optimize_Disintegrant Optimize Disintegrant Slow_Disintegration->Optimize_Disintegrant Reduce_Particle_Size Reduce Particle Size Large_Particles->Reduce_Particle_Size

Caption: Troubleshooting Low Dissolution of this compound.

References

Technical Support Center: Ensuring Reproducibility in Formebolone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with Formebolone.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or non-reproducible results between experiments.

  • Question: Why are my results with this compound varying significantly from one experiment to the next?

  • Answer: Inconsistent results in pharmacological studies can stem from several factors. Key areas to investigate include:

    • Cell Passage Number: Using cells with a wide range of passage numbers can introduce variability. It is recommended to use cells within a consistent and narrow passage number range for all experiments.[1]

    • Reagent Quality and Consistency: The quality and lot-to-lot variability of reagents, including this compound itself, can impact outcomes. Ensure you are using high-purity this compound and consider lot-specific validation.

    • Experimental Conditions: Minor variations in incubation times, temperature, CO2 levels, and cell seeding density can lead to significant differences in results. Meticulous record-keeping and standardized protocols are crucial.

    • Pipetting Accuracy: Inaccurate pipetting can lead to significant errors in compound concentration and cell numbers. Regular pipette calibration and proper technique are essential.[1]

Issue 2: High background signal or unexpected off-target effects in cell-based assays.

  • Question: I am observing a high background signal or effects in my control groups that are confounding my this compound results. What could be the cause?

  • Answer: High background or off-target effects can be caused by several factors:

    • Endogenous Steroids in Serum: Standard fetal bovine serum (FBS) contains endogenous steroid hormones that can activate the androgen receptor and other nuclear receptors, leading to high background. The use of charcoal-stripped FBS is highly recommended to remove these interfering hormones.[1]

    • Contamination: Mycoplasma or other microbial contamination can alter cellular metabolism and signaling, leading to unreliable results. Regularly test your cell lines for mycoplasma contamination.[1]

    • Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have biological effects at certain concentrations. It is crucial to include a vehicle-only control in all experiments to account for these effects.

Issue 3: Difficulty in dissolving this compound or precipitation in cell culture media.

  • Question: I am having trouble dissolving this compound, or it is precipitating out of my cell culture medium. How can I address this?

  • Answer: The solubility and stability of any compound in aqueous media are critical for in vitro assays.

    • Solubility Testing: Before conducting experiments, it is advisable to determine the solubility of your this compound stock in the specific cell culture medium you are using. This can be done by preparing a high-concentration solution, allowing it to equilibrate, centrifuging to pellet any precipitate, and then measuring the concentration in the supernatant.

    • Stock Concentration and Dilution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When preparing working concentrations, ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) to avoid both vehicle effects and precipitation.

    • Media Components: Certain components in cell culture media can affect compound stability.[2] If you suspect instability, you can perform a stability test by incubating this compound in the media for the duration of your experiment and then measuring its concentration, for example, by LC-MS/MS.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound experiments.

  • Question: What is the primary mechanism of action of this compound?

  • Answer: this compound is a synthetic anabolic-androgenic steroid (AAS).[4][5] Its primary mechanism of action is believed to be through binding to and activating the androgen receptor (AR), a nuclear receptor that acts as a ligand-activated transcription factor.[6] Upon activation, the AR translocates to the nucleus and modulates the expression of target genes involved in protein synthesis and cell growth.

  • Question: What are the expected anabolic effects of this compound in vitro?

  • Answer: As an anabolic steroid, this compound is expected to promote processes such as:

    • Increased Protein Synthesis: In target cells like muscle satellite cells (myoblasts), this compound should increase the rate of protein synthesis.

    • Myogenic Differentiation: It may enhance the differentiation of myoblasts into myotubes, a key step in muscle fiber formation.[6]

  • Question: What are suitable in vitro models to study the anabolic effects of this compound?

  • Answer:

    • C2C12 Myoblasts: This murine cell line is a well-established model for studying myogenic differentiation and is suitable for assessing the anabolic effects of compounds like this compound.[6]

    • Primary Satellite Cells: For more physiologically relevant results, primary muscle satellite cells can be used, although they are more challenging to culture.

  • Question: How can I quantify the anabolic effects of this compound in my experiments?

  • Answer:

    • Protein Synthesis Assays: Techniques like L-azidohomoalanine (AHA) incorporation followed by flow cytometry or microscopy can be used to measure global protein synthesis rates.[7][8]

    • Immunofluorescence for Myogenic Markers: The expression and organization of muscle-specific proteins, such as Myosin Heavy Chain (MYHC), can be visualized and quantified using immunofluorescence to assess myogenic differentiation.[6]

    • Gene Expression Analysis: Quantitative real-time PCR (RT-qPCR) can be used to measure the expression of myogenic regulatory factors (e.g., MyoD, myogenin) and muscle-specific genes.

Experimental Protocols

1. General Protocol for In Vitro Treatment of Adherent Cells with this compound

  • Cell Seeding: Plate cells (e.g., C2C12 myoblasts) in a suitable multi-well plate at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.

  • Cell Culture Medium: Use a standard growth medium (e.g., DMEM with 10% charcoal-stripped FBS and 1% penicillin-streptomycin).

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. From this stock, create serial dilutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all treatments and the vehicle control, and ideally should not exceed 0.1%.

  • Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Analysis: Following incubation, proceed with the desired downstream analysis, such as a protein synthesis assay or immunofluorescence for myogenic markers.

2. Protocol for Measuring Global Protein Synthesis using AHA Incorporation

This protocol is adapted from established methods for measuring protein synthesis.[7][8][9]

  • Cell Treatment: Treat cells with this compound as described in the general protocol above.

  • AHA Labeling: Towards the end of the treatment period, replace the medium with a methionine-free medium for 30-60 minutes to deplete intracellular methionine. Then, replace this with a methionine-free medium containing L-azidohomoalanine (AHA) and continue to incubate for a defined period (e.g., 1-4 hours).

  • Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. After fixation, permeabilize the cells with a solution containing a mild detergent like Triton X-100 or saponin.

  • Click Chemistry Reaction: Prepare a "click" reaction cocktail containing a fluorescently-labeled alkyne (e.g., Alexa Fluor 488 alkyne), a copper(I) catalyst, and a reducing agent. Incubate the fixed and permeabilized cells with this cocktail to label the incorporated AHA.

  • Analysis: The fluorescence intensity, which is proportional to the amount of newly synthesized protein, can then be quantified using flow cytometry or fluorescence microscopy.

Data Presentation

Table 1: Example of a Data Summary Table for a this compound Dose-Response Experiment

This compound Conc. (nM)Mean Protein Synthesis (Normalized Fluorescence Units)Standard Deviation
0 (Vehicle)1.000.12
11.250.15
101.890.21
1002.540.28
10002.610.30

Visualizations

formebolone_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation This compound This compound AR Androgen Receptor (AR) This compound->AR AR_HSP_complex AR-HSP Complex This compound->AR_HSP_complex Binding & HSP Dissociation AR->AR_HSP_complex HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_Formebolone_complex AR-Formebolone Complex ARE Androgen Response Element (ARE) AR_Formebolone_complex->ARE Translocation Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis (Anabolic Effect) mRNA->Protein

Caption: Canonical Androgen Receptor Signaling Pathway for this compound.

experimental_workflow cluster_setup Experiment Setup cluster_assay Protein Synthesis Assay cluster_analysis Data Analysis seed_cells Seed C2C12 Myoblasts treat_cells Treat with this compound (Vehicle, 1, 10, 100, 1000 nM) seed_cells->treat_cells aha_labeling AHA Labeling treat_cells->aha_labeling fix_perm Fix & Permeabilize Cells aha_labeling->fix_perm click_reaction Click Chemistry Reaction (Alexa Fluor 488 Alkyne) fix_perm->click_reaction flow_cytometry Flow Cytometry Analysis click_reaction->flow_cytometry quantify Quantify Mean Fluorescence Intensity flow_cytometry->quantify dose_response Generate Dose-Response Curve quantify->dose_response

Caption: Workflow for Quantifying this compound-Induced Protein Synthesis.

troubleshooting_guide cluster_reproducibility Reproducibility Checks cluster_controls Control Checks cluster_compound Compound Checks start Inconsistent Results? check_passage Consistent Cell Passage Number? start->check_passage check_serum Using Charcoal- Stripped Serum? start->check_serum check_solubility This compound Soluble in Media? start->check_solubility check_reagents Consistent Reagent Lots and Quality? check_passage->check_reagents check_protocol Standardized Protocol Adherence? check_reagents->check_protocol solution Results Should Improve check_protocol->solution check_contamination Mycoplasma Test Negative? check_serum->check_contamination check_vehicle Vehicle Control Included and Valid? check_contamination->check_vehicle check_vehicle->solution check_stability This compound Stable for Experiment Duration? check_solubility->check_stability check_stability->solution

Caption: Troubleshooting Logic for Inconsistent this compound Experiment Results.

References

Validation & Comparative

Formebolone and Testosterone: A Comparative Analysis of Anabolic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anabolic and androgenic properties of formebolone and testosterone (B1683101). The information presented herein is intended for an audience with a professional background in pharmacology, endocrinology, and drug development.

Quantitative Comparison of Anabolic and Androgenic Activity

FeatureThis compoundTestosterone
Anabolic Activity Present, but considered weaker than testosterone.[1]Potent anabolic effects.
Androgenic Activity Reported to have virtually no androgenic activity.[1]Potent androgenic effects.
Anabolic:Androgenic Ratio High (exact ratio not established in available literature).[2]1:1
Primary Mechanism Androgen receptor agonist; anti-catabolic via glucocorticoid antagonism.[3]Androgen receptor agonist.
Aromatization Does not aromatize.[4]Aromatizes to estradiol.
5α-Reduction Can be reduced.[4]Reduced to dihydrotestosterone (B1667394) (DHT).

Experimental Protocols: The Hershberger Assay

The anabolic and androgenic activity of compounds like this compound and testosterone is classically determined using the Hershberger assay. This in vivo bioassay is a standardized method for screening chemicals for androgenic and anti-androgenic properties.

Objective: To determine the anabolic (myotrophic) and androgenic effects of a test substance.

Experimental Animals: Immature, castrated male rats (peripubertal). Castration removes the endogenous source of androgens, making the accessory sex tissues highly sensitive to exogenous androgens.

Procedure:

  • Animal Preparation: Male rats are castrated at a specific age (e.g., 42 days old).

  • Dosing: After a post-castration recovery period, the animals are administered the test compound (e.g., this compound or testosterone propionate (B1217596) as a reference standard) daily for a set duration (typically 10 consecutive days). A vehicle control group receives the administration vehicle only.

  • Endpoint Measurement: On the day after the last dose, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic (Myotrophic) Activity: Measured by the wet weight of the levator ani muscle.[5][6]

    • Androgenic Activity: Measured by the wet weights of androgen-dependent tissues such as the seminal vesicles and the ventral prostate.[5][6]

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weight of the seminal vesicles and/or ventral prostate indicates androgenic activity.[7][8] The ratio of the anabolic to androgenic effect is then calculated to determine the anabolic-androgenic index.

Signaling Pathways

The anabolic effects of both this compound and testosterone are primarily mediated through the androgen receptor, though their downstream effects and additional mechanisms of action show some divergence.

Testosterone Signaling Pathway

Testosterone exerts its effects through both classical (genomic) and non-classical (non-genomic) signaling pathways.

Testosterone Signaling Pathway cluster_classical Classical (Genomic) Pathway cluster_non_classical Non-Classical (Non-Genomic) Pathway Testosterone_classical Testosterone AR_HSP_complex AR-HSP Complex Testosterone_classical->AR_HSP_complex Binds Testosterone_AR_complex Testosterone-AR Complex Testosterone_classical->Testosterone_AR_complex AR Androgen Receptor (AR) AR->Testosterone_AR_complex HSP Heat Shock Proteins AR_HSP_complex->AR AR_HSP_complex->HSP Dissociates ARE Androgen Response Element Testosterone_AR_complex->ARE Translocates to Nucleus Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Protein Synthesis (Anabolic Effects) Gene_Transcription->Protein_Synthesis Testosterone_non_classical Testosterone Membrane_AR Membrane Androgen Receptor (mAR) Testosterone_non_classical->Membrane_AR Binds G_Protein G-Protein Membrane_AR->G_Protein Activates Signal_Cascade Signaling Cascade (e.g., MAPK/ERK) G_Protein->Signal_Cascade Initiates Cellular_Response Rapid Cellular Response Signal_Cascade->Cellular_Response

Caption: Testosterone's dual signaling pathways leading to anabolic effects.

This compound Mechanism of Action

This compound, as an anabolic-androgenic steroid, is understood to act as an agonist of the androgen receptor, initiating a signaling cascade similar to the classical pathway of testosterone. However, a distinguishing feature of this compound is its anti-catabolic activity, which is not a primary mechanism of testosterone. This is thought to occur through the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is responsible for the conversion of inactive cortisone (B1669442) to the catabolic hormone cortisol. By reducing cortisol activity, this compound helps to preserve muscle tissue.

This compound Mechanism of Action cluster_anabolic Anabolic Pathway cluster_anticatabolic Anti-Catabolic Pathway Formebolone_anabolic This compound AR_anabolic Androgen Receptor (AR) Formebolone_anabolic->AR_anabolic Binds Gene_Transcription_anabolic Gene Transcription AR_anabolic->Gene_Transcription_anabolic Activates Protein_Synthesis_anabolic Protein Synthesis (Muscle Growth) Gene_Transcription_anabolic->Protein_Synthesis_anabolic Formebolone_anticatabolic This compound HSD11B 11β-HSD Formebolone_anticatabolic->HSD11B Inhibits Cortisol Cortisol (Active) HSD11B->Cortisol Conversion Cortisone Cortisone (Inactive) Cortisone->HSD11B Muscle_Breakdown Muscle Protein Breakdown Cortisol->Muscle_Breakdown Promotes

Caption: this compound's dual mechanism of anabolic and anti-catabolic action.

Summary

References

A Comparative Analysis of Formebolone and Roxibolone for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of two structurally similar but functionally distinct steroidal compounds.

This guide provides a comprehensive comparison of Formebolone and Roxibolone, two synthetic steroid derivatives. While structurally analogous, their distinct pharmacological activities present different potential therapeutic applications. This analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, available experimental data, and relevant experimental protocols.

Chemical Structures and General Properties

This compound and Roxibolone are both androstane (B1237026) derivatives, sharing a core steroid structure with modifications that confer their unique properties.

This compound is an anabolic-androgenic steroid (AAS) that has been marketed in some countries for its anticatabolic and anabolic effects.[1][2] It is a derivative of testosterone (B1683101).[2]

Roxibolone is described as a steroidal antiglucocorticoid with anabolic properties.[3] Notably, it was never marketed.[3] It is structurally very similar to this compound, with the primary difference being a carboxylic acid group at the C2 position, whereas this compound has a carboxaldehyde group.[3]

PropertyThis compoundRoxibolone
Chemical Name (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylic acid
Molecular Formula C21H28O4C21H28O5
Molar Mass 344.45 g/mol 360.45 g/mol
Primary Classification Anabolic-Androgenic Steroid (AAS)[1][2]Steroidal Antiglucocorticoid[3]

Mechanism of Action

The primary divergence in the pharmacological profiles of this compound and Roxibolone lies in their interaction with steroid hormone receptors and enzymes.

This compound functions as a typical anabolic-androgenic steroid, albeit with a reported high anabolic-to-androgenic ratio.[4] This indicates a greater propensity for promoting anabolic effects, such as muscle growth, with comparatively fewer androgenic side effects like virilization. Its anabolic activity is mediated through the androgen receptor (AR), influencing gene transcription to increase protein synthesis and nitrogen retention.[5]

Roxibolone , in contrast, is reported to be devoid of affinity for the androgen receptor and lacks androgenic or myotrophic (muscle-building) activity in animal assays.[3] Its anabolic effects are believed to be secondary to its antiglucocorticoid action.[3] Roxibolone does not bind directly to the glucocorticoid receptor (GR).[3] Instead, its antiglucocorticoid effects are thought to be mediated through the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.[3] These enzymes are responsible for the interconversion of active and inactive glucocorticoids (e.g., cortisol and cortisone). By inhibiting 11β-HSD, Roxibolone may reduce the local concentration of active glucocorticoids, thereby mitigating their catabolic effects.

The proposed mechanism of antiglucocorticoid action for both compounds involves the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD).[3][6] Specifically, their 11-hydroxy substitutions are similar to those of 11α- and 11β-hydroxyprogesterone, which are known potent inhibitors of 11β-HSD.[6] this compound has been found to be a very weak inhibitor of 11β-HSD type 2 (IC50 > 10 μM).[2]

Comparative signaling pathways of this compound and Roxibolone.

Comparative Pharmacological Data

Direct comparative studies providing quantitative data on the anabolic and androgenic potency of this compound and Roxibolone are limited in publicly available literature. The following tables summarize the available information.

Table 1: Anabolic and Androgenic Activity

CompoundAnabolic ActivityAndrogenic ActivityAnabolic/Androgenic Ratio
This compound Present; less potent than testosterone.[2] Positive effect on nitrogen balance in humans.[5]Reported as virtually absent.[2]High (Specific value not consistently reported)[4]
Roxibolone Present; demonstrated by counteracting catabolic effects and promoting positive nitrogen balance in rats.[3]Devoid of activity in animal assays; no affinity for the androgen receptor.[3]Not applicable

Table 2: Receptor and Enzyme Interactions

CompoundAndrogen Receptor (AR) BindingGlucocorticoid Receptor (GR) Binding11β-HSD Inhibition
This compound Binds to AR to exert anabolic effects.Not reportedWeak inhibitor of 11β-HSD2 (IC50 > 10 μM).[2]
Roxibolone Devoid of affinity.[3]Does not bind.[3]Proposed mechanism of action.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of compounds like this compound and Roxibolone.

Hershberger Assay for Anabolic and Androgenic Activity

This in vivo assay is a standard method for differentiating between anabolic and androgenic effects of a substance.

Objective: To assess the androgenic and anabolic activity of a test compound by measuring the weight changes of androgen-dependent tissues in castrated male rats.

Experimental Workflow:

Hershberger Assay Workflow cluster_workflow Hershberger Assay A 1. Animal Preparation: Peripubertal male rats are castrated. B 2. Acclimation: Animals are allowed to recover for 7-10 days. A->B C 3. Dosing: Animals are dosed daily for 10 consecutive days with the test compound, a reference androgen (e.g., testosterone propionate), or a vehicle control. B->C D 4. Necropsy: 24 hours after the final dose, animals are euthanized. C->D E 5. Tissue Dissection and Weighing: Androgen-dependent tissues are carefully dissected and weighed: - Levator ani muscle (anabolic indicator) - Ventral prostate, seminal vesicles (androgenic indicators) D->E F 6. Data Analysis: Tissue weights are compared between treatment groups to determine anabolic and androgenic potency. E->F

References

Validating the Anticatabolic Effects of Formebolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticatabolic effects of Formebolone with other anabolic-androgenic steroids (AAS), namely Nandrolone and Oxandrolone. The information is compiled from various scientific studies to assist researchers and professionals in drug development in understanding the potential therapeutic applications and mechanisms of action of these compounds.

Introduction to this compound and its Anticatabolic Properties

This compound (2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone) is an orally active anabolic-androgenic steroid that has been marketed in Spain and Italy.[1] It is primarily described as an anticatabolic and anabolic drug. Its main therapeutic action is to counteract the catabolic effects of potent glucocorticoids like dexamethasone, primarily through the control of nitrogen balance.[1]

The anticatabolic mechanism of this compound is believed to be twofold. Firstly, like other AAS, it binds to the androgen receptor, which can interfere with the catabolic actions of glucocorticoids at the receptor level. Secondly, it is suggested to inhibit the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). This enzyme is responsible for the conversion of cortisone (B1669442) to the active glucocorticoid cortisol. By inhibiting 11β-HSD, this compound can reduce the levels of circulating cortisol, a key driver of muscle protein breakdown.

Comparative Analysis of Anticatabolic Effects

To objectively evaluate the anticatabolic efficacy of this compound, this guide compares its effects with two other well-studied anabolic steroids, Nandrolone and Oxandrolone. The comparison is based on key metrics of anticatabolism, including nitrogen balance and muscle protein synthesis rates.

Table 1: Comparison of Anticatabolic Effects of this compound, Nandrolone, and Oxandrolone

Parameter This compound Nandrolone Decanoate Oxandrolone
Nitrogen Balance Showed a positive effect on nitrogen balance in adult male volunteers. Specific quantitative data from publicly available studies is limited.[2]In patients undergoing total hip replacement, resulted in a nitrogen balance of -48 mg N/kg/day for the first 3 days post-operation, compared to -102 mg N/kg/day in the non-injected control group.[3]In a study of six healthy men, administration of 15 mg/day for 5 days shifted the net nitrogen balance from a net negative output to an approximate zero balance.[4]
Muscle Protein Synthesis In patients with nephrosis or renal insufficiency, significantly increased the incorporation of ¹⁴C-leucine into the plasma albumin fraction, indicating an increase in protein synthesis.[5]In polytrauma patients, improved nitrogen balance by reducing nitrogen excretion, suggesting an amino acid-saving mechanism.[6]In healthy men, 15 mg/day for 5 days increased model-derived muscle protein synthesis from 53.5 ± 3 to 68.3 ± 5 nmol/min·100 mL/leg.[7][8] In children with Duchenne muscular dystrophy, a 3-month treatment increased the myosin heavy chain synthesis rate by 42%.[9]
Mechanism of Anticatabolic Action Inhibition of 11β-hydroxysteroid dehydrogenase, leading to reduced cortisol levels. Interference with glucocorticoid receptor action.Direct action on muscle to reduce protein catabolism.[3]Stimulates net muscle protein synthesis and alters global gene expression in muscle.[9]

Experimental Protocols

This section details the methodologies used in key experiments cited in this guide to provide a deeper understanding of the presented data.

Nitrogen Balance Study Protocol (General)
  • Objective: To determine the effect of an anabolic agent on whole-body protein turnover.

  • Procedure:

    • Acclimatization Period: Subjects are placed on a controlled diet with a fixed daily intake of calories and protein for a baseline period (e.g., 5-7 days).

    • Sample Collection (Baseline): 24-hour urine and fecal samples are collected to measure total nitrogen excretion.

    • Treatment Period: The anabolic agent is administered at the specified dose and duration. The controlled diet is maintained.

    • Sample Collection (Treatment): 24-hour urine and fecal samples are collected daily or on specified days during the treatment period.

    • Nitrogen Analysis: The nitrogen content of the diet, urine, and feces is determined using methods such as the Kjeldahl method.

    • Calculation of Nitrogen Balance: Nitrogen Balance ( g/day ) = Nitrogen Intake ( g/day ) - (Urinary Nitrogen Excretion ( g/day ) + Fecal Nitrogen Excretion ( g/day )). A positive nitrogen balance indicates an anabolic state, while a negative balance indicates a catabolic state.

Muscle Protein Synthesis Measurement using Stable Isotope Tracers
  • Objective: To quantify the rate of muscle protein synthesis.

  • Procedure:

    • Infusion of Labeled Amino Acid: A stable isotope-labeled amino acid (e.g., L-[¹³C₆]phenylalanine or ¹⁴C-leucine) is infused intravenously at a constant rate.

    • Arterial and Venous Blood Sampling: Blood samples are drawn simultaneously from a femoral artery and a femoral vein to measure the concentration and isotopic enrichment of the tracer amino acid.

    • Muscle Biopsy: A muscle biopsy (e.g., from the vastus lateralis) is obtained to measure the incorporation of the labeled amino acid into muscle protein.

    • Analysis: The isotopic enrichment of the amino acid in the blood and muscle tissue is determined using mass spectrometry.

    • Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the formula: FSR (%/h) = (E_p / E_a) * (1 / t) * 100, where E_p is the enrichment of the tracer in muscle protein, E_a is the average enrichment of the precursor amino acid in the arterial blood, and t is the duration of the infusion in hours.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the anticatabolic action of this compound and a typical experimental workflow for assessing anticatabolic effects.

Formebolone_Anticatabolic_Pathway cluster_muscle_cell Muscle Cell This compound This compound AR Androgen Receptor This compound->AR Binds HSD11B1 11β-HSD1 This compound->HSD11B1 Inhibits Cortisone Cortisone Cortisone->HSD11B1 Substrate Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR Binds HSP HSP AR->HSP Protein_Synthesis Protein Synthesis AR->Protein_Synthesis Promotes GR->HSP Protein_Degradation Protein Degradation GR->Protein_Degradation Promotes HSD11B1->Cortisol Converts

Caption: Proposed anticatabolic signaling pathway of this compound.

Experimental_Workflow cluster_study_design Study Design cluster_data_collection Data Collection cluster_analysis Analysis Subject_Recruitment Subject Recruitment (e.g., healthy volunteers, patients in catabolic state) Baseline_Measurements Baseline Measurements (Nitrogen balance, muscle protein synthesis rate) Subject_Recruitment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Group Treatment Group (this compound/Comparator) Randomization->Treatment_Group Control_Group Control/Placebo Group Randomization->Control_Group Dietary_Control Controlled Diet Treatment_Group->Dietary_Control Control_Group->Dietary_Control Sample_Collection Urine, Feces, Blood, Muscle Biopsy Collection Dietary_Control->Sample_Collection Biochemical_Analysis Biochemical Analysis (Nitrogen content, isotopic enrichment) Sample_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for assessing anticatabolic effects.

References

Formebolone: A Comparative Analysis of Anabolic and Androgenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anabolic-androgenic steroid (AAS) Formebolone, also known as 2-formyl-17α-methyl-androsta-1,4-diene-11α,17β-diol-3-one, in relation to other well-characterized AAS. While quantitative preclinical data on this compound is limited in publicly accessible literature, this document synthesizes available information to offer a qualitative comparison and outlines the standard experimental protocols used to generate such data.

Comparative Anabolic and Androgenic Activity

This compound is consistently described as an orally active AAS with notable anabolic and anticatabolic properties.[1][2] Unlike many other AAS, it is reported to possess virtually no androgenic activity, making it of interest for its potential to separate anabolic effects from virilizing side effects.[2] Its anabolic potency is considered inferior to that of testosterone (B1683101).[2] A key characteristic of this compound is its ability to counteract the catabolic effects of glucocorticoids.[1]

Due to the lack of specific quantitative data from standardized Hershberger assays in the available literature, a direct numerical comparison is not possible. The following table provides a qualitative comparison based on existing descriptions.

CompoundAnabolic ActivityAndrogenic ActivityPrimary Characteristics
This compound Present, but less potent than testosteroneDescribed as virtually absentOrally active, notable anticatabolic effects
Testosterone Baseline (Reference)Baseline (Reference)Primary endogenous androgen, balanced anabolic and androgenic effects
Nandrolone Higher than testosteroneLower than testosteroneFavorable anabolic-to-androgenic ratio, widely studied
Stanozolol HighLowFavorable anabolic-to-androgenic ratio, oral and injectable forms
Oxymetholone Very HighModeratePotent oral anabolic agent

Experimental Protocols: The Hershberger Assay

The standard method for assessing the anabolic and androgenic activity of a steroid is the Hershberger assay. This bioassay utilizes a castrated male rat model to quantify the effects of a substance on specific androgen-responsive tissues.

Methodology
  • Animal Model: Immature, peripubertal male rats are castrated. This removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgens.

  • Dosing: Following a post-castration recovery period, the animals are treated with the test compound (e.g., this compound) for a standard duration, typically 10 consecutive days. A reference androgen, such as testosterone propionate, is used as a positive control.

  • Tissue Analysis: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected and weighed:

    • Anabolic (Myotrophic) Indicator: Levator ani muscle.

    • Androgenic Indicators: Ventral prostate and seminal vesicles.

  • Data Interpretation: The weights of the levator ani muscle (anabolic effect) and the prostate/seminal vesicles (androgenic effect) are compared to those of the control group. The relative anabolic and androgenic potency is determined by comparing the dose-response curves of the test compound to the reference steroid.

G cluster_prep Preparation cluster_dosing Dosing Phase (10 days) cluster_analysis Analysis A Immature Male Rats B Castration A->B C Post-Surgical Recovery B->C D Control Group (Vehicle) E Reference AAS Group (e.g., Testosterone Propionate) F Test Compound Group (this compound) G Euthanasia D->G E->G F->G H Tissue Dissection & Weighing - Levator Ani - Ventral Prostate - Seminal Vesicles I Data Comparison H->I J Determine Anabolic & Androgenic Potency I->J G->H

Experimental workflow of the Hershberger bioassay.

Signaling Pathways of Anabolic-Androgenic Steroids

AAS, including this compound, exert their effects primarily through the androgen receptor (AR), a nuclear transcription factor. The general signaling pathway is as follows:

  • Cellular Entry and Receptor Binding: The steroid molecule, being lipophilic, diffuses across the cell membrane and binds to the AR in the cytoplasm.

  • Nuclear Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates into the cell nucleus.

  • Gene Transcription: In the nucleus, the steroid-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Protein Synthesis: This binding initiates the transcription of genes involved in protein synthesis, leading to muscle hypertrophy (anabolic effect). In androgenic tissues like the prostate, it stimulates growth and development.

AAS_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS AAS (e.g., this compound) AR Androgen Receptor (AR) AAS->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from AAS_AR AAS-AR Complex AR->AAS_AR AAS_AR_dimer AAS-AR Dimer AAS_AR->AAS_AR_dimer Translocates & Dimerizes ARE Androgen Response Element (ARE) on DNA AAS_AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein

Canonical signaling pathway of anabolic-androgenic steroids.

Conclusion

References

A Comparative Analysis of Formebolone Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cross-species comparison of the metabolic fate of Formebolone (2-formyl-11α,17β-dihydroxy-17α-methylandrosta-1,4-dien-3-one), a synthetic anabolic-androgenic steroid. Understanding the species-specific biotransformation of this compound is critical for preclinical development, toxicological assessment, and the interpretation of drug testing results. This document summarizes key metabolic pathways, identified metabolites, and the analytical methodologies employed for their detection.

Executive Summary

Current research reveals distinct metabolic pathways for this compound in humans and rats, the primary species for which data is available. In humans, metabolism is characterized by a broader range of phase I and phase II transformations, while in rats, the metabolism appears to be more directed towards oxidation of the 2-formyl group. Limited data exists for other species, necessitating a comparative approach based on the metabolism of structurally similar anabolic steroids. This guide presents the available quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways to facilitate a comprehensive understanding.

Cross-Species Metabolic Profile of this compound

The biotransformation of this compound primarily involves modifications of the A-ring and the 2-formyl substituent. The following table summarizes the identified urinary metabolites in humans and rats.

Metabolite NameChemical StructureSpecies DetectedReference
2-carboxy-17α-methyl-androsta-1,4-diene-11α,17β-diol-3-oneC₂₀H₂₆O₅Rat[1]
2-hydroxymethyl-17α-methyl-androsta-1,4-diene-11α,17β-diol-3-oneC₂₁H₃₀O₄Rat, Human[1][2]
This compoundC₂₁H₂₈O₄Human[2]
17-epi-FormeboloneC₂₁H₂₈O₄Human[2]
A-ring reduced metabolites (various isomers)-Human[2]
Hydroxylated metabolites (at various positions)-Human[2]

Detailed Metabolic Pathways

The metabolism of this compound proceeds through Phase I and Phase II reactions, which vary between species.

Human Metabolism

In humans, this compound undergoes extensive metabolism. The biotransformation pathways include:

  • Reduction of the A-ring: The double bonds in the A-ring can be reduced.

  • Hydroxylation: Hydroxyl groups can be introduced at various positions on the steroid nucleus.

  • Epimerization: The spatial orientation of the 17-hydroxyl group can be altered, leading to the formation of 17-epi-Formebolone.

  • Oxidation of the 2-formyl group: The aldehyde group at the C-2 position can be oxidized to a carboxylic acid or reduced to a hydroxyl group.

  • Conjugation: The parent drug and its metabolites are excreted in urine as glucuronide and sulfate (B86663) conjugates.[2]

Rat Metabolism

Studies in rats indicate a more limited metabolic profile compared to humans. The primary metabolic transformations observed in rat urine are:

  • Oxidation of the 2-formyl group: The principal metabolites identified are the 2-carboxy and 2-hydroxymethyl derivatives.[1]

The following diagram illustrates the known metabolic pathways of this compound in humans and rats.

Formebolone_Metabolism This compound This compound Human_Metabolism Human Metabolism This compound->Human_Metabolism Phase I & II Rat_Metabolism Rat Metabolism This compound->Rat_Metabolism Phase I A_Ring_Reduction A-Ring Reduced Metabolites Human_Metabolism->A_Ring_Reduction Hydroxylation Hydroxylated Metabolites Human_Metabolism->Hydroxylation epi_this compound 17-epi-Formebolone Human_Metabolism->epi_this compound hydroxymethyl_human 2-hydroxymethyl-Formebolone Human_Metabolism->hydroxymethyl_human carboxy_rat 2-carboxy-Formebolone Rat_Metabolism->carboxy_rat hydroxymethyl_rat 2-hydroxymethyl-Formebolone Rat_Metabolism->hydroxymethyl_rat Conjugation_human Glucuronide/Sulfate Conjugates A_Ring_Reduction->Conjugation_human Hydroxylation->Conjugation_human epi_this compound->Conjugation_human hydroxymethyl_human->Conjugation_human

Fig. 1: Known metabolic pathways of this compound in humans and rats.

Experimental Protocols

The identification and quantification of this compound and its metabolites are primarily achieved through chromatographic techniques coupled with mass spectrometry.

General Urine Sample Preparation for Steroid Analysis
  • Enzymatic Hydrolysis: To analyze conjugated steroids, urine samples are typically incubated with β-glucuronidase and arylsulfatase to cleave the glucuronide and sulfate moieties.[3][4][5]

  • Extraction: Solid-phase extraction (SPE) is a common method for extracting steroids from the urine matrix. C18 cartridges are frequently used for this purpose.[3][5]

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl and keto groups of the steroids are derivatized to increase their volatility and improve chromatographic performance. A common two-step derivatization involves methoximation of keto groups followed by trimethylsilylation of hydroxyl groups.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a well-established method for steroid profiling, offering high resolution and comprehensive structural information.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column is typically used for separation.

  • Ionization: Electron ionization (EI) is the most common ionization technique.

  • Detection: The mass spectrometer can be operated in full-scan mode for untargeted analysis or selected ion monitoring (SIM) mode for targeted quantification.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically employed for steroid analysis.

  • Detection: Multiple reaction monitoring (MRM) is used for targeted quantification of specific parent-product ion transitions, providing high selectivity and sensitivity.[5][6]

The following diagram illustrates a typical experimental workflow for the analysis of steroid metabolites in urine.

Experimental_Workflow Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization LC_MS LC-MS/MS Analysis SPE->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Metabolite Identification GC_MS->Data_Analysis LC_MS->Data_Analysis

Fig. 2: General experimental workflow for urinary steroid metabolite analysis.

Discussion and Future Directions

The available data highlights significant species-dependent differences in the metabolism of this compound. The more extensive metabolism in humans suggests the involvement of a wider array of metabolic enzymes compared to rats. The lack of data for other common preclinical species, such as dogs and non-human primates, represents a significant knowledge gap.

For future research, it is recommended to:

  • Conduct in vitro metabolism studies using liver microsomes from various species (e.g., human, rat, dog, primate) to directly compare metabolic rates and identify the cytochrome P450 (CYP) isoforms involved.

  • Perform in vivo metabolism studies in dogs and non-human primates to identify the major urinary and fecal metabolites.

  • Utilize high-resolution mass spectrometry to elucidate the structures of novel metabolites.

A thorough understanding of the cross-species metabolism of this compound will be invaluable for the scientific community in the fields of drug development, toxicology, and anti-doping research.

References

Formebolone: An Objective Comparison of its Low Androgenic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Formebolone, an anabolic-androgenic steroid (AAS), with a focus on validating its reported low androgenic activity. By examining available experimental data for this compound alongside other well-characterized AAS, this document aims to offer an objective resource for research and development professionals. The comparison is supported by detailed experimental protocols and visual representations of key biological pathways and laboratory workflows.

Comparative Analysis of Anabolic and Androgenic Properties

Table 1: Anabolic-to-Androgenic Ratio of Selected Anabolic-Androgenic Steroids

Anabolic-Androgenic SteroidAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
This compound Not ReportedNot ReportedNot Reported
Testosterone (B1683101)1001001:1
Nandrolone12537~3.4:1
Oxandrolone322-63024~13:1 to 26:1
Stanozolol90-21040-60~2:1 to 3.5:1
Trenbolone5005001:1
Dianabol (Methandrostenolone)90-21040-60~2:1 to 3.5:1

Note: Data is derived from various sources and may show variability. The anabolic and androgenic ratings are relative to testosterone (baseline of 100).

Table 2: Relative Binding Affinity (RBA) for the Androgen Receptor (AR)

The biological effects of AAS are primarily mediated through their binding to and activation of the androgen receptor. A lower relative binding affinity for the androgen receptor in androgen-sensitive tissues can contribute to a lower androgenic profile.

Anabolic-Androgenic SteroidRelative Binding Affinity (%) vs. Methyltrienolone (R1881)
This compound Not Reported
Testosterone50
Dihydrotestosterone (DHT)100
Nandrolone>100
Oxandrolone24
StanozololWeak (<5%)
Trenbolone>100
Dianabol (Methandrostenolone)Weak (<5%)

Note: Methyltrienolone (R1881) is a potent synthetic androgen often used as a reference ligand in receptor binding assays. Data is compiled from multiple studies and variations may exist.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the anabolic and androgenic properties of AAS.

The Hershberger Assay

The Hershberger assay is a standardized in vivo method to assess the androgenic and anti-androgenic properties of a substance. It is based on the weight changes of androgen-dependent tissues in castrated male rats.

Protocol:

  • Animal Model: Immature, peripubertal male rats are castrated. This removes the primary source of endogenous androgens.

  • Acclimation: Following castration, the animals are allowed to recover for a period of 7-10 days.

  • Dosing: The animals are divided into groups and administered the test compound (e.g., this compound) or a reference androgen (e.g., testosterone propionate) daily for 10 consecutive days. A vehicle control group receives the administration vehicle only.

  • Necropsy and Tissue Collection: On day 11, the animals are euthanized. The following androgen-sensitive tissues are carefully dissected and weighed:

    • Ventral prostate

    • Seminal vesicles (with coagulating glands)

    • Levator ani-bulbocavernosus muscle (anabolic target)

    • Glans penis

    • Cowper's glands

  • Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate, seminal vesicles, and glans penis indicates androgenic activity. The ratio of the anabolic to androgenic effect is then calculated.

Androgen Receptor Binding Assay

This in vitro assay measures the affinity of a compound for the androgen receptor.

Protocol:

  • Receptor Source: Androgen receptors can be obtained from cytosolic preparations of androgen-sensitive tissues (e.g., rat prostate) or from cells engineered to express the human androgen receptor.

  • Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-methyltrienolone (R1881), is used.

  • Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Separation and Quantification: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is often achieved through filtration or precipitation methods. The amount of radioactivity in the bound fraction is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC₅₀ of the test compound to that of a reference androgen (e.g., testosterone or R1881).

Visualizing the Mechanisms

To better understand the processes involved in assessing and mediating androgenic activity, the following diagrams are provided.

experimental_workflow Hershberger Assay Experimental Workflow cluster_prep Animal Preparation cluster_dosing Treatment Phase cluster_analysis Analysis Phase animal_model Immature Male Rats castration Castration animal_model->castration acclimation Acclimation Period (7-10 days) castration->acclimation groups Treatment Groups: - Vehicle Control - Reference Androgen - Test Compound (this compound) acclimation->groups dosing Daily Dosing (10 days) necropsy Necropsy & Tissue Collection dosing->necropsy groups->dosing weighing Weighing of Androgen-Sensitive Tissues necropsy->weighing data_analysis Data Analysis & Comparison weighing->data_analysis

Figure 1. Workflow of the Hershberger assay for assessing androgenic activity.

androgen_receptor_signaling Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Anabolic-Androgenic Steroid (AAS) AR_complex Androgen Receptor (AR) Complex with Heat Shock Proteins (HSPs) AAS->AR_complex Binding AAS_AR AAS-AR Complex AR_complex->AAS_AR Conformational Change & HSP Dissociation dimer AAS-AR Dimer AAS_AR->dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA dimer->ARE Binding transcription Modulation of Gene Transcription ARE->transcription mRNA mRNA transcription->mRNA protein Protein Synthesis mRNA->protein effects Anabolic & Androgenic Effects protein->effects

Figure 2. Simplified signaling pathway of the androgen receptor.

References

A Comparative Analysis of Formebolone and Nandrolone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective examination of the anabolic, androgenic, and metabolic profiles of Formebolone and Nandrolone (B1676933) derivatives, supported by experimental data to inform research and development in therapeutics and pharmacology.

This guide provides a detailed comparative study of this compound and various Nandrolone derivatives, focusing on their performance based on available experimental data. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Introduction

This compound and Nandrolone derivatives are synthetic anabolic-androgenic steroids (AAS) that have been explored for their therapeutic potential in various conditions, including muscle wasting diseases and osteoporosis. While both classes of compounds interact with the androgen receptor to elicit their effects, they exhibit distinct pharmacological profiles. This guide aims to provide a comprehensive comparison of their anabolic and androgenic activities, receptor binding affinities, and metabolic fates to aid in research and the development of new therapeutic agents.

Anabolic and Androgenic Properties

The therapeutic efficacy of AAS is often evaluated by their anabolic-to-androgenic ratio, which ideally should be high to maximize muscle-building effects while minimizing masculinizing side effects. This ratio is typically determined using the Hershberger assay in animal models.

Nandrolone derivatives , such as Nandrolone Decanoate (B1226879) and Nandrolone Phenylpropionate, are well-characterized in terms of their anabolic and androgenic effects. Nandrolone itself is known to have a favorable anabolic-to-androgenic ratio, significantly higher than that of testosterone (B1683101).[1][2] This is partly attributed to its metabolism in androgen-sensitive tissues.

CompoundAnabolic Activity (relative to Testosterone)Androgenic Activity (relative to Testosterone)Anabolic:Androgenic RatioReference
This compound Data not availableReported as virtually noneHigh (qualitative)[3]
Nandrolone ~3.29–4.92~0.31–0.41~11:1[1]
Nandrolone Decanoate HighLowHigh[1][4]
Nandrolone Phenylpropionate HighLowHigh[2][5]

Receptor Binding Affinity

The biological activity of this compound and Nandrolone derivatives is initiated by their binding to the androgen receptor (AR). The affinity with which these compounds bind to the AR is a key determinant of their potency.

This compound : Specific quantitative data on the binding affinity of this compound to the androgen receptor (e.g., Ki or IC50 values) is not well-documented in available scientific literature.

Nandrolone Derivatives : Nandrolone and its esters are known to be potent agonists of the androgen receptor.[6] Nandrolone itself exhibits a high binding affinity for the AR.[2]

CompoundReceptorBinding Affinity (Relative to Testosterone)Ki Value (nM)Reference
This compound Androgen ReceptorData not availableData not available
Nandrolone Androgen Receptor154-155%Data not available[2]
Nandrolone Decanoate Androgen ReceptorHigh (as Nandrolone)Data not available[4]
Nandrolone Phenylpropionate Androgen ReceptorHigh (as Nandrolone)Data not available[2]

Metabolism and Metabolic Pathways

The metabolic fate of AAS influences their duration of action, potency in different tissues, and their detection in anti-doping tests.

This compound is an orally active compound. Metabolic studies in humans have been conducted, but detailed pathway information and metabolite structures are not extensively reported in recent literature.

Nandrolone Derivatives are typically administered via intramuscular injection as esters (Decanoate or Phenylpropionate), which are hydrolyzed to release the active hormone, Nandrolone. A key feature of Nandrolone's metabolism is its conversion by the enzyme 5α-reductase in androgenic tissues to dihydronandrolone (DHN), a much weaker androgen than dihydrotestosterone (B1667394) (DHT), which is the product of testosterone's 5α-reduction.[1][7] This differential metabolism is a major contributor to the favorable anabolic-to-androgenic ratio of Nandrolone. The main metabolites of Nandrolone found in urine are 19-norandrosterone (B1242311) and 19-noretiocholanolone.[1]

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance.[8][9]

Protocol Outline:

  • Animal Model: Immature, castrated male rats are used as the model. Castration removes the endogenous source of androgens.

  • Treatment: The test compound is administered daily for a set period (typically 7-10 days) at various doses. A reference androgen (e.g., testosterone propionate) and a vehicle control are run in parallel.

  • Endpoint Measurement: At the end of the treatment period, the weights of specific androgen-sensitive tissues are measured. These include:

    • Anabolic indicators: Levator ani muscle.

    • Androgenic indicators: Ventral prostate and seminal vesicles.

  • Data Analysis: The dose-response relationship for the test compound on the weights of these tissues is determined and compared to the reference androgen to calculate the relative anabolic and androgenic potency.

Androgen Receptor Competitive Binding Assay

This in vitro assay determines the binding affinity of a compound to the androgen receptor.[10][11]

Protocol Outline:

  • Receptor Source: A source of androgen receptors is required, typically from the cytosol of rat prostate tissue or recombinant human androgen receptors.

  • Radioligand: A radiolabeled androgen with high affinity for the AR (e.g., [³H]-R1881 or [³H]-mibolerone) is used.

  • Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound for the receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for androgenic steroids and a typical workflow for evaluating their properties.

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Anabolic-Androgenic Steroid (AAS) AR Androgen Receptor (AR) (in cytoplasm) AAS->AR AAS_AR AAS-AR Complex AAS->AAS_AR binds & displaces HSP HSP Heat Shock Proteins AR->HSP bound to Nucleus Nucleus AAS_AR->Nucleus translocates to ARE Androgen Response Element (ARE) on DNA AAS_AR->ARE binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein translation Effects Anabolic & Androgenic Effects Protein->Effects

Caption: General signaling pathway of anabolic-androgenic steroids.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_metabolism Metabolism Studies receptor_binding Androgen Receptor Binding Assay binding_affinity Determine Binding Affinity (Ki / IC50) receptor_binding->binding_affinity comparative_analysis Comparative Analysis binding_affinity->comparative_analysis hershberger Hershberger Assay (Castrated Rat Model) anabolic_androgenic_ratio Determine Anabolic: Androgenic Ratio hershberger->anabolic_androgenic_ratio anabolic_androgenic_ratio->comparative_analysis metabolism_study In Vivo / In Vitro Metabolism Studies metabolite_id Identify Metabolites & Metabolic Pathways metabolism_study->metabolite_id metabolite_id->comparative_analysis

Caption: Experimental workflow for comparative analysis of AAS.

Conclusion

This comparative guide highlights the pharmacological profiles of this compound and Nandrolone derivatives based on available scientific literature. Nandrolone and its esters are well-characterized, demonstrating a high anabolic-to-androgenic ratio and a metabolic pathway that favors anabolic effects in muscle tissue. While this compound is qualitatively described as having a favorable anabolic profile with minimal androgenicity, a significant gap exists in the literature regarding specific quantitative data from standardized assays. For researchers and drug development professionals, this underscores the need for further experimental evaluation of this compound to quantitatively determine its anabolic and androgenic potency and receptor binding characteristics. Such data would be crucial for a more definitive comparative assessment and for exploring its potential therapeutic applications.

References

Formebolone's Antiglucocorticoid Activity: An In Vivo Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Formebolone's antiglucocorticoid activity with other anabolic steroids, supported by available experimental data. The information is presented to facilitate understanding of its potential therapeutic applications in mitigating glucocorticoid-induced catabolism.

This compound, a synthetic anabolic-androgenic steroid, has demonstrated notable antiglucocorticoid properties in vivo. These effects are primarily characterized by its ability to counteract the catabolic, or muscle-wasting, effects of glucocorticoids. This guide delves into the experimental validation of this activity, comparing it with other anabolic agents and detailing the underlying mechanisms and experimental protocols.

Comparative Efficacy of Anabolic Steroids in Counteracting Glucocorticoid-Induced Catabolism

The primary evidence for this compound's antiglucocorticoid action comes from a study demonstrating its ability to counteract dexamethasone-induced nitrogen loss in a rat model.[1] Nitrogen balance is a critical indicator of protein metabolism, with a negative balance signifying muscle breakdown. By mitigating the nitrogen-wasting effects of dexamethasone (B1670325), this compound showcases its anticatabolic potential.

To provide a broader context, the following table compares the antiglucocorticoid effects of this compound with other anabolic steroids, based on available in vivo data. It is important to note that direct comparative studies are limited, and the endpoints measured may vary.

CompoundAnimal ModelGlucocorticoid ChallengeKey Antiglucocorticoid EndpointOutcome
This compound Castrated RatDexamethasoneReduction of urinary nitrogen excretionDemonstrated anticatabolic action by reducing nitrogen loss.[1]
Testosterone (B1683101) RatDexamethasonePrevention of gastrocnemius muscle mass reductionCo-administration blocked the reduction in muscle mass and upregulation of MAFbx mRNA.[2]
Testosterone RatCortisol AcetatePrevention of gastrocnemius muscle atrophyIneffective in preventing muscle atrophy caused by cortisol treatment in this specific study.[3]
Nandrolone Female RatNot specified (endogenous)Decreased density of thymic glucocorticoid receptorsLong-term treatment led to a significant decrease in glucocorticoid receptor density.[4]
Stanozolol Male RatNot specified (endogenous)Interaction with low-affinity glucocorticoid-binding sitesInteracts with and causes a time- and dose-dependent decrease in these binding sites in the liver.[5]

Signaling Pathways and Mechanisms of Action

Glucocorticoids exert their catabolic effects on muscle tissue primarily through the glucocorticoid receptor (GR). Upon binding, the activated GR translocates to the nucleus and upregulates the expression of genes involved in protein breakdown, such as those in the ubiquitin-proteasome pathway. One key mechanism of antiglucocorticoid action by some anabolic steroids is believed to involve competitive inhibition at the glucocorticoid receptor, thereby preventing the binding of catabolic glucocorticoids. Another proposed mechanism involves the modulation of enzymatic processes that influence glucocorticoid metabolism.[6]

Glucocorticoid Receptor Signaling Pathway Leading to Muscle Catabolism

G cluster_nucleus Nuclear Events GC Glucocorticoid GR_complex Cytoplasmic GR (inactive complex) GC->GR_complex Binds GR_active Activated GR GR_complex->GR_active Activation & Translocation GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds to Nucleus Nucleus Atrogenes Upregulation of Atrogenes (e.g., MuRF1, MAFbx) GRE->Atrogenes Proteasome Ubiquitin-Proteasome System Activation Atrogenes->Proteasome Degradation Protein Degradation (Muscle Atrophy) Proteasome->Degradation Muscle_Protein Muscle Protein Muscle_Protein->Degradation

Caption: Glucocorticoid-induced muscle catabolism pathway.

Proposed Mechanism of this compound's Antiglucocorticoid Action

G This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Competes for binding This compound->GR Glucocorticoid Glucocorticoid Glucocorticoid->GR Attempts to bind Catabolic_Signal Catabolic Signaling (Muscle Atrophy) GR->Catabolic_Signal Activation No_Signal Blocked Catabolic Signaling GR->No_Signal Inhibition of activation Binding_Site

Caption: Competitive inhibition at the glucocorticoid receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of antiglucocorticoid activity in vivo.

Dexamethasone-Induced Muscle Atrophy Model in Rats

This protocol is a standard method for inducing muscle catabolism to test the efficacy of potential antiglucocorticoid compounds.[7][8][9]

Objective: To induce a state of muscle atrophy in rats using dexamethasone administration.

Animals: Male Sprague-Dawley or Wistar rats, typically young adults (e.g., 3 months old).

Materials:

  • Dexamethasone (water-soluble)

  • Vehicle (e.g., saline or tap water)

  • Gavage needles

  • Animal scale

  • Dissection tools

  • Liquid nitrogen

Procedure:

  • Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22-28°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.

  • Grouping: Randomly assign rats to experimental groups (e.g., Control, Dexamethasone-only, Dexamethasone + Test Compound).

  • Administration:

    • Administer dexamethasone daily via intraperitoneal injection or oral gavage at a dose sufficient to induce muscle atrophy (e.g., 20 mg/kg body weight for 10 days).[8]

    • The control group receives an equivalent volume of the vehicle.

    • The treatment group receives dexamethasone and the test compound concurrently.

  • Monitoring: Monitor body weight and general health daily.

  • Tissue Collection: At the end of the treatment period, euthanize the animals. Dissect specific muscles (e.g., gastrocnemius, tibialis anterior) and weigh them. Snap-freeze tissues in liquid nitrogen for further analysis (e.g., gene expression).

Measurement of Urinary Nitrogen Excretion in Rats

This protocol is used to assess the whole-body protein balance, a key indicator of catabolic or anabolic states.[10][11]

Objective: To quantify the total nitrogen excreted in the urine of rats over a 24-hour period.

Animals: Rats housed in metabolic cages.

Materials:

  • Metabolic cages designed to separate urine and feces.

  • Urine collection tubes.

  • Reagents for nitrogen analysis (e.g., Kjeldahl method or automated analyzer).

Procedure:

  • Acclimation: Acclimate rats to the metabolic cages for a few days before the experimental period to minimize stress-induced variations.

  • Urine Collection:

    • Place rats in the metabolic cages with free access to food and water.

    • Collect urine over a 24-hour period. To prevent bacterial degradation of urea (B33335), the collection vessel can be kept on ice or contain a preservative.

  • Sample Processing:

    • Measure the total volume of urine collected over 24 hours.

    • Homogenize the collected urine.

  • Nitrogen Analysis:

    • Analyze an aliquot of the urine for total nitrogen content using a standard method such as the Kjeldahl method or an automated nitrogen analyzer.

    • Calculate the total 24-hour nitrogen excretion by multiplying the nitrogen concentration by the total urine volume.

Conclusion

The available in vivo evidence indicates that this compound possesses antiglucocorticoid activity, primarily demonstrated through its ability to counteract dexamethasone-induced nitrogen wasting. This anticatabolic effect is a promising characteristic for potential therapeutic applications in conditions associated with muscle atrophy. While direct comparative data is sparse, studies on other anabolic steroids like testosterone suggest that targeting the glucocorticoid pathway can be an effective strategy to mitigate muscle loss. Further research with standardized protocols and head-to-head comparisons would be beneficial to fully elucidate the comparative efficacy of this compound and other anabolic agents in combating glucocorticoid-induced catabolism.

References

Oral vs. Injectable Formebolone: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Formebolone's differing administration routes, drawing upon established principles of steroid pharmacokinetics and available data.

Introduction

This compound, an anabolic-androgenic steroid (AAS), has been a subject of interest for its potential anabolic and anticatabolic properties.[1] While noted as an orally active compound, the availability of different administration routes for anabolic agents prompts a critical comparison of their efficacy. This guide provides a detailed examination of the theoretical and observed differences between oral and injectable this compound, offering valuable insights for researchers, scientists, and drug development professionals. Due to a lack of direct comparative studies on this compound, this analysis integrates general principles of steroid pharmacology with specific data available for this compound.

Data Summary: Oral vs. Injectable Steroid Administration

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters that generally differ between oral and injectable AAS, providing a framework for understanding the potential differences in this compound's efficacy based on its route of administration.

ParameterOral AdministrationInjectable AdministrationRationale and Implications for this compound
Bioavailability Generally lower and more variable due to first-pass metabolism in the liver.[2]Typically higher and more consistent as it bypasses the liver initially.[3]Oral this compound would likely have reduced bioavailability compared to a theoretical injectable version, potentially requiring higher doses to achieve similar systemic concentrations.
Absorption Rate Rapid, leading to a quick onset of action.[4][5]Slower and more sustained, depending on the ester used (for esterified steroids).[4][5]Oral this compound would produce a more rapid peak in blood levels, whereas an injectable form would offer a more prolonged and stable release.
Half-life Generally shorter, requiring more frequent dosing to maintain stable blood concentrations.Longer, allowing for less frequent administration.[3]The shorter half-life of oral this compound necessitates multiple daily doses to maintain consistent effects, in contrast to the potential for less frequent dosing with an injectable formulation.
Hepatotoxicity Higher risk due to the passage through the liver and potential for 17-alpha alkylation.[6]Lower risk as the liver is not the first site of metabolism.[3][7]As an orally administered AAS, this compound may pose a greater risk to liver health compared to an injectable counterpart.
Hormonal Fluctuation Can cause significant peaks and troughs in hormone levels.Provides more stable and consistent hormone levels.[3]The hormonal volatility associated with oral administration could lead to more pronounced side effects compared to the stable levels from an injectable.

Experimental Protocols: A Theoretical Framework

Pharmacokinetic Analysis
  • Animal Model: Utilize a suitable animal model, such as male Wistar rats, castrated to reduce endogenous androgen influence.

  • Drug Administration:

    • Oral Group: Administer this compound suspended in a suitable vehicle (e.g., corn oil) via oral gavage.

    • Injectable Group: Administer this compound (potentially esterified to prolong release) intramuscularly.

  • Blood Sampling: Collect serial blood samples at predetermined time points post-administration.

  • Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to quantify plasma concentrations of this compound and its metabolites.

  • Parameters to Measure: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

Pharmacodynamic Assessment (Anabolic and Androgenic Activity)
  • Hershberger Assay: A standardized bioassay to assess anabolic and androgenic properties of a compound.

  • Animal Model: Use immature, castrated male rats.

  • Tissue Collection: After a set treatment period, dissect and weigh specific androgen-sensitive tissues, including the levator ani muscle (anabolic indicator) and the seminal vesicles/ventral prostate (androgenic indicators).

  • Analysis: Compare the weight changes in these tissues between the oral and injectable this compound groups and a control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for anabolic-androgenic steroids and a proposed experimental workflow for a comparative study.

G cluster_extracellular Extracellular Space cluster_cell Target Cell steroid This compound membrane Cell Membrane receptor Androgen Receptor (AR) steroid->receptor Binds to complex This compound-AR Complex receptor->complex nucleus Nucleus complex->nucleus Translocates to dna DNA (Androgen Response Element) complex->dna Binds to transcription mRNA Transcription dna->transcription Initiates protein Protein Synthesis (Anabolic Effects) transcription->protein Leads to

Caption: General signaling pathway of this compound.

G start Start: Animal Model Selection (e.g., Castrated Male Rats) grouping Random Assignment to Treatment Groups start->grouping oral_admin Oral this compound Administration grouping->oral_admin inject_admin Injectable this compound Administration grouping->inject_admin control_admin Vehicle Control Administration grouping->control_admin pk_sampling Pharmacokinetic Analysis: Serial Blood Sampling oral_admin->pk_sampling pd_assessment Pharmacodynamic Analysis: Hershberger Assay oral_admin->pd_assessment inject_admin->pk_sampling inject_admin->pd_assessment control_admin->pk_sampling control_admin->pd_assessment lcms LC-MS Analysis of Plasma Concentrations pk_sampling->lcms tissue_weighing Dissection and Weighing of Androgen-Sensitive Tissues pd_assessment->tissue_weighing data_analysis Data Analysis and Comparison of Efficacy and Safety lcms->data_analysis tissue_weighing->data_analysis end Conclusion data_analysis->end

References

Formebolone's Impact on Protein Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the anabolic effects of various compounds is crucial. This guide provides a comparative analysis of Formebolone's effects on protein synthesis, contextualized with data from other well-known anabolic-androgenic steroids (AAS).

This compound, a synthetic anabolic steroid, has been shown to positively influence protein synthesis, a key process in muscle growth and repair. While detailed quantitative data from early studies on this compound is limited in publicly accessible literature, existing research indicates a significant impact on protein anabolism. This guide synthesizes the available information on this compound and compares its effects with those of other anabolic agents for which more extensive data is available.

Comparative Analysis of Anabolic Steroid Effects on Protein Synthesis

The following table summarizes the effects of various anabolic steroids on markers of protein synthesis and lean body mass. It is important to note that a direct head-to-head comparative study including this compound with the other listed steroids is not available in the reviewed literature. The data for Testosterone (B1683101), Nandrolone Decanoate (B1226879), and Oxymetholone are derived from separate studies and are presented here for illustrative comparison.

CompoundDosageStudy PopulationKey Findings on Protein Synthesis & Lean Body Mass
This compound Not Specified7 patients with nephrosis or renal insufficiencyShowed a significant increase in the incorporation of ¹⁴C-leucine into the plasma albumin fraction, indicating an increase in protein synthesis.[1] Also demonstrated a positive effect on nitrogen balance in adult male volunteers.
Testosterone Enanthate 3 mg/kg/week for 12 weeksNormal male subjectsIncreased muscle protein synthesis by an average of 27% .[2][3]
Testosterone Replacement Not SpecifiedHypogonadal menIncreased the fractional synthesis rate of mixed skeletal muscle proteins by 56% after 6 months of treatment.[4]
Nandrolone Decanoate 200 mg (single intramuscular injection)Healthy male adults undergoing leg immobilizationWhile it did not prevent muscle atrophy during disuse, studies suggest it enhances protein synthesis and decreases proteolysis in other contexts.[5][6]
Oxymetholone 50-100 mg/day for 12 weeksMen aged 65-80 yearsSignificantly increased total lean body mass by 3.3 kg (50 mg/day) and 4.2 kg (100 mg/day) .[7]
Oxymetholone Not SpecifiedHemodialysis patientsSignificantly increased fat-free mass and cross-sectional area of type I muscle fibers.[8]

Experimental Protocols

Measurement of Protein Synthesis via Isotope Incorporation

A common method to quantify protein synthesis involves the use of stable isotope-labeled amino acids. The general protocol is as follows:

  • Baseline Sampling: A baseline blood sample and a muscle biopsy are collected from the subject in a fasted state.

  • Isotope Infusion: A primed continuous intravenous infusion of a labeled amino acid, such as L-[ring-¹³C₆]phenylalanine or L-[1-¹³C]leucine, is administered. The "priming" dose helps to rapidly bring the tracer to a steady state in the blood.

  • Tracer Incorporation: Over a period of several hours, the labeled amino acid is incorporated into newly synthesized proteins.

  • Post-infusion Sampling: A second muscle biopsy and multiple blood samples are taken during and at the end of the infusion period.

  • Analysis: The enrichment of the labeled amino acid in the muscle tissue and in the blood (as a precursor pool) is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Fractional Synthesis Rate (FSR): The FSR, representing the percentage of muscle protein renewed per hour, is calculated using the formula:

    FSR (%/h) = (E₂ - E₁) / (Eₚ × t) × 100

    Where:

    • E₂ is the isotope enrichment in the muscle protein at the end of the infusion.

    • E₁ is the baseline isotope enrichment in the muscle protein.

    • Eₚ is the average isotope enrichment in the precursor pool (e.g., blood plasma) over the infusion period.

    • t is the duration of the infusion in hours.

Signaling Pathways and Experimental Workflows

Anabolic steroids exert their effects on protein synthesis through the activation of specific signaling pathways. The diagrams below, generated using Graphviz, illustrate the primary androgen receptor signaling pathway and a typical experimental workflow for studying the effects of these compounds.

AR_Signaling_Pathway *AREs: Androgen Response Elements cluster_cell Muscle Cell AAS Anabolic Steroid (e.g., this compound) AR Androgen Receptor (AR) AAS->AR Binds mTOR_pathway mTOR Signaling Pathway AAS->mTOR_pathway Activates AAS_AR_complex AAS-AR Complex AR->AAS_AR_complex Nucleus Nucleus AAS_AR_complex->Nucleus Translocates to DNA DNA AAS_AR_complex->DNA Binds to AREs* mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Protein New Protein Ribosome->Protein Protein_Synthesis Increased Protein Synthesis mTOR_pathway->Protein_Synthesis

Androgen Receptor Signaling Pathway for Anabolic Steroids.

Experimental_Workflow cluster_protocol Typical Experimental Protocol Subject_Recruitment Subject Recruitment (e.g., Healthy Volunteers, Patient Population) Baseline_Measurements Baseline Measurements (Blood Samples, Muscle Biopsy, Strength Testing) Subject_Recruitment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Group Treatment Group (e.g., this compound) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Intervention_Period Intervention Period (e.g., several weeks) Treatment_Group->Intervention_Period Placebo_Group->Intervention_Period Follow_up_Measurements Follow-up Measurements (Repeat of Baseline Measurements) Intervention_Period->Follow_up_Measurements Data_Analysis Data Analysis (Statistical Comparison between Groups) Follow_up_Measurements->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

General Experimental Workflow for a Clinical Trial on Anabolic Steroids.

References

Formebolone: A Comparative Analysis of its Performance Against Other 11α-Hydroxylated Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formebolone, a synthetic anabolic-androgenic steroid (AAS) characterized by an 11α-hydroxyl group, presents a unique profile of anabolic and anti-catabolic activities. This guide provides a comparative analysis of this compound against other 11α-hydroxylated steroids, focusing on its performance based on available experimental data.

Anabolic and Androgenic Properties

This compound is reported to possess some anabolic activity, although it is considered to be less potent than testosterone (B1683101).[1][2] Notably, it is described as having virtually no androgenic activity.[1][2] This separation of anabolic and androgenic effects is a desirable characteristic in the development of therapeutic steroids.

One of the distinguishing features of this compound is its pronounced anti-catabolic effect. It has been shown to counteract the catabolic effects of potent glucocorticoids such as dexamethasone (B1670325).[1][3] This action is particularly relevant in clinical settings where muscle wasting is a concern. A study in castrated rats treated with dexamethasone demonstrated this compound's anti-catabolic action by assessing nitrogen retention.[3]

Mechanism of Action: Anti-Glucocorticoid Effects

The anti-catabolic properties of this compound are believed to be mediated, at least in part, through its interaction with the glucocorticoid signaling pathway. It has been suggested that this compound may act as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme responsible for the conversion of inactive cortisone (B1669442) to active cortisol.[1] However, it has been found to be a very weak inhibitor of the type 2 isoenzyme of 11β-HSD (IC50 > 10 μM).[1] A close analog, roxibolone (B1679588), which shares the 11α-hydroxy feature, also exhibits similar anti-glucocorticoid activity but is devoid of anabolic effects, suggesting that the anti-catabolic action may be distinct from androgen receptor-mediated anabolism.[1] It is important to note that roxibolone was found not to bind to the glucocorticoid receptor, indicating that the anti-glucocorticoid activity of both compounds might be mediated through the modulation of enzymatic processes rather than direct receptor antagonism.[1]

Signaling Pathways

The primary anabolic effects of steroids like this compound are mediated through the androgen receptor (AR). Upon binding, the steroid-receptor complex translocates to the nucleus and modulates the transcription of target genes, leading to increased protein synthesis and muscle growth.

The anti-catabolic effects of this compound likely involve the modulation of the glucocorticoid signaling pathway, potentially through the inhibition of 11β-HSD. This would reduce the intracellular concentration of active glucocorticoids, thereby lessening their catabolic impact on muscle tissue.

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a steroid.

Methodology:

  • Animal Model: Immature, castrated male rats are used as the model organism. Castration removes the endogenous source of androgens, making the accessory sex tissues highly sensitive to exogenous androgens.

  • Treatment: The test compound (e.g., this compound) is administered daily for a set period, typically 7 to 10 days. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included for comparison.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed. These tissues include:

    • Androgenic indicators: Ventral prostate, seminal vesicles.

    • Anabolic indicator: Levator ani muscle.

  • Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control and the reference androgen group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic activity can then be calculated.

Androgen Receptor Binding Assay

This in vitro assay determines the affinity of a steroid for the androgen receptor.

Methodology:

  • Receptor Source: A source of androgen receptors is required, typically prepared from the prostate tissue of castrated rats or from cell lines engineered to express the human androgen receptor.

  • Radioligand: A radiolabeled androgen with high affinity for the AR, such as ³H-R1881 (methyltrienolone), is used.

  • Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test steroid (e.g., this compound).

  • Separation and Detection: After incubation, the bound and free radioligand are separated (e.g., by filtration or centrifugation). The amount of bound radioactivity is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test steroid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity for the androgen receptor. The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of a reference steroid.

Data Presentation

Currently, there is a lack of publicly available, direct comparative quantitative data for this compound against other 11α-hydroxylated steroids in a tabular format. Research providing specific anabolic:androgenic ratios and relative binding affinities from head-to-head studies is needed to populate such a table.

Visualizations

Androgen Receptor Signaling Pathway

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR HSP Androgen->AR_HSP_complex:f0 Binds AR Androgen Receptor (AR) (inactive) HSP Heat Shock Proteins (HSP) AR_active Activated AR AR_HSP_complex:f0->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Protein_Synthesis Protein Synthesis (Anabolic Effect) Transcription->Protein_Synthesis

Caption: Simplified schematic of the androgen receptor signaling pathway.

Experimental Workflow for Hershberger Assay

Hershberger Assay Workflow Start Start: Immature Castrated Male Rats Grouping Group Assignment (Vehicle, Reference, Test Compound) Start->Grouping Dosing Daily Dosing (7-10 days) Grouping->Dosing Euthanasia Euthanasia & Tissue Dissection Dosing->Euthanasia Weighing Weighing of Androgen-Sensitive Tissues (Ventral Prostate, Seminal Vesicles, Levator Ani) Euthanasia->Weighing Analysis Data Analysis Weighing->Analysis Results Determination of Anabolic and Androgenic Activity Analysis->Results

Caption: Workflow of the Hershberger assay for assessing anabolic and androgenic properties.

References

Replicating Historical Studies on Formebolone's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of historical studies on the anabolic and anti-catabolic effects of Formebolone. Due to the limited accessibility of full-text historical articles, this guide synthesizes data from available abstracts and compares it with more recent findings on other anabolic agents. All quantitative data is summarized in structured tables, and where available, detailed experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Comparative Analysis of Anabolic Effects

This compound, an orally active anabolic-androgenic steroid (AAS), was historically studied for its purported anabolic and anti-catabolic properties with minimal androgenic side effects.[1] Key areas of investigation included its impact on nitrogen retention, a crucial indicator of protein synthesis and muscle metabolism. This section compares the findings from historical this compound studies with data from studies on other well-known anabolic agents, Nandrolone and Oxandrolone.

Nitrogen Balance Studies

Nitrogen balance studies are a classical method for quantifying the anabolic and anti-catabolic effects of a substance. A positive nitrogen balance indicates that the body is retaining more nitrogen than it is excreting, signifying a state of anabolism.

Table 1: Comparison of Nitrogen Retention Effects of Anabolic Agents

Anabolic AgentStudy PopulationDosageDurationMean Nitrogen Retention ( g/day )Key Findings & Citations
This compound Adult Male VolunteersNot specified in abstract21 daysPositive effect, not quantified in abstractShowed a positive effect on nitrogen balance and bodyweight.[2]
Patients with nephrosis or renal insufficiencyNot specified in abstractNot specifiedIncreased 14C-leucine incorporation into plasma albuminSignificantly increased protein synthesis.
Nandrolone Decanoate Patients undergoing total hip replacement200 mg (single injection)3 days-0.048 g/kg/day (vs. -0.102 g/kg/day in controls)Significantly reduced postoperative nitrogen loss.
Oxandrolone Severely burned patients20 mg/day21 days-4 g/day (vs. -13 g/day in placebo)Significantly decreased net nitrogen loss and weight loss.[3]
Severely burned children0.1 mg/kg twice daily1 yearNot specifiedImproved long-term recovery in height, bone mineral content, and muscle strength.[4]

Experimental Protocols

General Protocol for Nitrogen Balance Studies (circa 1970s)

Nitrogen balance studies in the mid-20th century typically involved a meticulous and controlled process to ensure accurate measurement of nitrogen intake and excretion.

Key Methodological Components:

  • Acclimatization Period: A baseline period to allow subjects to adapt to the controlled diet and environment.

  • Controlled Diet: Subjects were provided with a diet of known and constant composition, particularly in terms of protein and calorie content, for the duration of the study.

  • Collection of Excreta: All urine and feces were collected over 24-hour periods.

  • Nitrogen Analysis: The nitrogen content of the diet, urine, and feces was determined using the Kjeldahl method.

  • Calculation of Nitrogen Balance: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen + Insensible Nitrogen Losses). Insensible losses (from skin and sweat) were often estimated.

Protocol from Noel & Leahy (1975) this compound Study (based on abstract)
  • Study Design: The study was divided into a pre-dose period to establish baseline data, a treatment period with daily this compound administration, and a post-treatment period to assess prolonged effects.[2]

  • Subjects: Adult male volunteers.[2]

  • Duration: 21 days.[2]

  • Parameters Measured: Nitrogen, phosphorus, and calcium balance, as well as bodyweight changes.[2]

  • Key Findings: this compound was well-tolerated and demonstrated a positive effect on nitrogen balance and bodyweight in all subjects. The effects on calcium and phosphorus balance were less pronounced but suggested increased retention.[2]

Signaling Pathways and Experimental Workflow

To visualize the biological processes and experimental designs, the following diagrams are provided in DOT language.

Proposed Anti-Catabolic Signaling Pathway of this compound

This compound's anti-catabolic effects are thought to be mediated by the inhibition of glucocorticoid action. Unlike some other agents, it is suggested to act not by directly binding to the glucocorticoid receptor, but by modulating enzymatic processes.[1] It has been identified as a very weak inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), an enzyme responsible for inactivating glucocorticoids.[1]

Formebolone_Pathway cluster_glucocorticoid Glucocorticoid Action cluster_this compound This compound Intervention Cortisol Cortisol (Active Glucocorticoid) GR Glucocorticoid Receptor Cortisol->GR Binds HSD11B2 11β-HSD2 Cortisol->HSD11B2 Metabolized by Cortisone Cortisone (Inactive) Nucleus Nucleus GR->Nucleus Translocates Catabolic_Genes Catabolic Gene Transcription Nucleus->Catabolic_Genes Activates Muscle Protein\nBreakdown Muscle Protein Breakdown Catabolic_Genes->Muscle Protein\nBreakdown This compound This compound This compound->HSD11B2 Weakly Inhibits HSD11B2->Cortisone

Proposed Anti-Catabolic Mechanism of this compound
Experimental Workflow for a Nitrogen Balance Study

The following diagram illustrates the typical workflow for a clinical trial investigating the effects of an anabolic agent on nitrogen balance.

Nitrogen_Balance_Workflow cluster_setup Study Setup cluster_intervention Intervention & Data Collection cluster_analysis Analysis Patient_Screening Patient Screening & Informed Consent Randomization Randomization Patient_Screening->Randomization Treatment_Group Treatment Group (e.g., this compound) Randomization->Treatment_Group Control_Group Control Group (Placebo) Randomization->Control_Group Acclimatization Acclimatization Period (Controlled Diet) Data_Collection 24h Urine & Feces Collection Daily Body Weight Acclimatization->Data_Collection Treatment_Group->Acclimatization Control_Group->Acclimatization Nitrogen_Analysis Kjeldahl Analysis of Diet, Urine, Feces Data_Collection->Nitrogen_Analysis Balance_Calculation Nitrogen Balance Calculation Nitrogen_Analysis->Balance_Calculation Statistical_Analysis Statistical Analysis Balance_Calculation->Statistical_Analysis

References

Safety Operating Guide

Navigating the Disposal of Formebolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Formebolone, a synthetic anabolic steroid, is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, understanding and implementing the correct disposal procedures is essential to protect both personnel and the environment, while adhering to stringent legal requirements. This guide provides a comprehensive overview of the necessary protocols for the safe and compliant disposal of this compound.

This compound, as a controlled substance, necessitates a disposal process that is meticulously documented and executed through authorized channels. Improper disposal, such as flushing down a drain or discarding in regular waste, is strictly prohibited and can lead to significant legal and environmental consequences.[1][2] Laboratories must treat this compound waste, including expired or unused products, contaminated materials, and empty containers, as hazardous chemical waste.[3][4]

Core Disposal Procedures

The primary and most compliant method for disposing of this compound is through a licensed hazardous waste contractor or a DEA-registered reverse distributor.[1][5] These specialized services ensure that the controlled substance is handled, transported, and destroyed in accordance with all applicable federal, state, and local regulations.

Key steps for disposal include:

  • Segregation and Labeling: Immediately segregate any this compound designated for disposal from active laboratory stock to prevent accidental use.[5] Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Secure Storage: Store the segregated waste in a designated, secure area, such as a locked cabinet or a satellite accumulation area, until it can be collected by a licensed disposal vendor.[4][5][6]

  • Contacting a Disposal Vendor: Your institution's EHS office will typically have an established relationship with a pre-approved hazardous waste vendor.[2][5][7] Contact your EHS department to arrange for a pickup.

  • Documentation: Meticulous record-keeping is a legal requirement for the disposal of controlled substances. In the United States, a DEA Form 41 must be completed to document the destruction of the material.[1][5] The disposal vendor will provide a certificate of destruction, which should be retained with your laboratory's records.[1][7]

Spill Management and Personal Protective Equipment (PPE)

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Personal Protective Equipment (PPE): Before addressing a spill, personnel must be wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[8] For larger spills or when dealing with a powder form, respiratory protection may be necessary.[9]

  • Cleanup: The spill should be cleaned up using an absorbent material. The contaminated absorbent and any other materials used in the cleanup must be collected and placed in a sealed container, which is then disposed of as hazardous waste.[8][10]

Disposal of Contaminated Materials and Empty Containers

Any materials that come into contact with this compound, such as pipette tips, vials, and gloves, should be considered contaminated and disposed of as hazardous waste. Empty containers that once held this compound may retain product residue and must also be disposed of in a safe and compliant manner, typically through the same hazardous waste stream as the chemical itself.[8] While some institutional policies may allow for the disposal of non-recoverable waste in sharps containers, it is crucial to consult your EHS guidelines for specific instructions.[5]

Quantitative Data on Disposal and Storage

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit A maximum of 55 gallons of hazardous waste may be stored.[4][6]
Acutely Toxic Waste Limit in SAA For P-listed (acutely toxic) wastes, a maximum of one quart of liquid or one kilogram of solid may be accumulated.[6]
Record Retention Disposal records, including the DEA Form 41 and certificate of destruction, should be kept for at least two years.[1]

Experimental Protocols

While this document focuses on disposal, it is important to note that all experimental work with this compound should be conducted under protocols approved by the relevant institutional safety committees. These protocols should include specific sections on waste management and spill response.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Formebolone_Disposal_Workflow cluster_0 Start: this compound Identified for Disposal cluster_1 Segregation and Containment cluster_2 Disposal Arrangement cluster_3 Documentation and Finalization start Expired, Unused, or Contaminated this compound segregate Segregate from Active Stock start->segregate label_waste Label as 'Hazardous Waste: This compound' segregate->label_waste secure_storage Store in Secure Satellite Accumulation Area (SAA) label_waste->secure_storage contact_ehs Contact Institutional EHS secure_storage->contact_ehs schedule_pickup Schedule Pickup with Licensed Vendor contact_ehs->schedule_pickup complete_dea_form Complete DEA Form 41 schedule_pickup->complete_dea_form vendor_pickup Vendor Collects Waste complete_dea_form->vendor_pickup receive_cod Receive and File Certificate of Destruction vendor_pickup->receive_cod end_process Disposal Process Complete receive_cod->end_process

Caption: Workflow for the compliant disposal of this compound.

References

Essential Safety and Handling of Formebolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Formebolone is paramount. This guide provides immediate, essential information on personal protective equipment, operational procedures, and disposal plans to foster a secure laboratory environment.

This compound is a synthetic anabolic-androgenic steroid and a suspected carcinogen, demanding strict adherence to safety protocols.[1] It is fatal if swallowed, inhaled, or in contact with skin, and can cause severe skin burns, eye damage, and allergic reactions.[1] This document outlines the necessary precautions for handling this compound, from personal protective equipment to disposal, ensuring the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Respiratory Protection RespiratorA NIOSH-approved respirator is essential to prevent inhalation of this compound dust or aerosols.[1]
Hand Protection Chemical-resistant glovesWear protective gloves at all times when handling this compound.[1] Nitrile or latex gloves are commonly used, but compatibility should be verified.
Eye and Face Protection Safety glasses with side shields or goggles, and a face shieldEye protection is crucial to prevent contact with dust or splashes.[1] A face shield offers an additional layer of protection.
Body Protection Protective clothingA lab coat or disposable gown should be worn to prevent skin contact.[1] Contaminated clothing must not be allowed out of the workplace and should be decontaminated or disposed of properly.[1]

Quantitative Data Summary

The following table provides a summary of key quantitative data for this compound, including its physical and chemical properties and available toxicity data.

PropertyValueSource
Molecular Formula C₂₁H₂₈O₄PubChem
Molecular Weight 344.45 g/mol MedKoo Biosciences[2]
Melting Point 209-212 °CMerck Index[1]
LD₅₀ (Rat, oral) >1000 mg/kgMerck Index[1]
LD₅₀ (Rat, intraperitoneal) 104 mg/kgMerck Index[1]
LD₅₀ (Rat, subcutaneous) 270 mg/kgMerck Index[1]
LD₅₀ (Mouse, intraperitoneal) 187 mg/kgMerck Index[1]
LD₅₀ (Mouse, subcutaneous) 293 mg/kgMerck Index[1]

Experimental Protocols: Handling and Disposal

Adherence to strict procedural guidelines is critical when working with this compound. The following protocols outline the essential steps for safe handling and disposal.

Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Weighing and Transfer : When weighing and transferring this compound powder, use a ventilated balance enclosure or a fume hood to contain any airborne particles.

  • Solution Preparation : When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin.[1] Decontaminate all work surfaces and equipment.

Disposal Plan

This compound is classified as a controlled substance and requires disposal according to federal, state, and local regulations.

  • Waste Segregation : All waste contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be segregated as hazardous waste.

  • Containerization : Place all this compound waste into clearly labeled, sealed, and puncture-resistant containers.

  • Licensed Disposal : Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Visualizing Safety and Mechanism

To further clarify the necessary procedures and the compound's mechanism, the following diagrams are provided.

Formebolone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh and Transfer in Ventilated Enclosure prep_area->weigh dissolve Prepare Solutions weigh->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate wash Wash Hands and Exposed Skin decontaminate->wash segregate Segregate Contaminated Waste wash->segregate dispose Dispose via Licensed Hazardous Waste Service segregate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Formebolone_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound ar Androgen Receptor (AR) This compound->ar Binds to complex This compound-AR Complex hsp HSP ar->hsp Dissociates from are Androgen Response Element (ARE) complex->are Translocates and binds to transcription Gene Transcription are->transcription Initiates anabolic_effects Anabolic Effects (e.g., Muscle Growth) transcription->anabolic_effects Leads to

Caption: Simplified signaling pathway of this compound via the Androgen Receptor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.